molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

货号: B102960
CAS 编号: 15797-36-1
分子量: 386.5 g/mol
InChI 键: HQZOLNNEQAKEHT-IBBGRPSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Deoxyerythronolide B (6-dEB) is a 14-membered macrolide and the primary aglycone precursor to the erythromycin antibiotics . It is synthesized by a multi-modular polyketide synthase (PKS) known as the this compound synthase (DEBS) in the actinobacterium Saccharopolyspora erythraea . This enzymatic assembly line utilizes one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units to construct the complex macrocyclic core . As the prototypical modular PKS product, 6-dEB is an indispensable tool for researching the structure and mechanism of complex megasynthases . Studies on DEBS have provided critical insights into domain-domain interactions, substrate channeling, and the "assembly-line" logic of polyketide biosynthesis . This compound is fundamental for chemobiosynthesis and metabolic engineering efforts aimed at producing novel polyketide analogues for drug discovery . Researchers utilize 6-dEB to engineer the DEBS complex through methods such as inactivation, module substitution, and acyltransferase (AT) domain swapping to generate new erythromycin derivatives and other macrolide scaffolds with potential therapeutic applications . Key Research Applications: Biosynthesis Studies: Serves as a model compound for investigating the catalytic mechanisms and engineering of modular polyketide synthases (PKS) . Antibiotic Research: Acts as the direct biosynthetic precursor for erythromycin and is a starting point for the development of novel macrolide antibiotics . Heterologous Production: Used in developing and optimizing the production of complex polyketides in heterologous host systems like E. coli and Bacillus subtilis . Chemobiosynthesis: Feeding synthetic acyl-thioester precursors to engineered DEBS allows for the cost-effective production of diverse 6-dEB analogues . Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

15797-36-1

分子式

C21H38O6

分子量

386.5 g/mol

IUPAC 名称

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

InChI 键

HQZOLNNEQAKEHT-IBBGRPSASA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

手性 SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

规范 SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

同义词

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-deoxyerythronolide B Synthase (DEBS): Discovery and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-deoxyerythronolide B synthase (DEBS) is a giant polyketide synthase (PKS) responsible for the biosynthesis of this compound (6-dEB), the macrocyclic core of the widely used antibiotic erythromycin (B1671065). This technical guide provides a comprehensive overview of the discovery, function, and experimental investigation of DEBS. It details the modular architecture of this enzymatic assembly line, the catalytic activities of its constituent domains, and the genetic regulation of its expression in the producing organism, Saccharopolyspora erythraea. Furthermore, this guide includes detailed experimental protocols for the cloning, expression, purification, and functional analysis of DEBS, serving as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and synthetic biology.

Discovery and Historical Perspective

The journey to understanding this compound synthase (DEBS) began with the discovery of the antibiotic erythromycin.

Timeline of Key Discoveries:

YearDiscoveryKey Contributors
1949Erythromycin is first isolated from a soil sample from the Philippines.[1]Abelardo Aguilar
1952The discovery of erythromycin is officially reported by McGuire et al.[1][2]McGuire et al. (Eli Lilly)
1990The erythromycin biosynthetic gene cluster (ery) is cloned from Saccharopolyspora erythraea.[3]Tuan et al.
1992The three large multienzyme polypeptides of DEBS (DEBS 1, DEBS 2, and DEBS 3) are identified.[4]
2001Successful heterologous expression of the entire DEBS assembly line in Escherichia coli is achieved, enabling detailed biochemical studies.[5]Pfeifer et al.
2008The transcriptional regulator BldD is identified as a key activator of the erythromycin biosynthetic gene cluster.[6][7]Chng et al.

The initial discovery of erythromycin in 1949 from a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) marked a significant milestone in the development of macrolide antibiotics.[1] Subsequent decades of research focused on elucidating the complex biosynthetic pathway of this important therapeutic agent. A pivotal moment in this endeavor was the cloning and sequencing of the erythromycin gene cluster in the early 1990s.[3] This revealed the genetic blueprint for a massive modular enzyme system, this compound synthase (DEBS), responsible for assembling the polyketide core of erythromycin.[4] The heterologous expression of functional DEBS in more tractable hosts like E. coli in the early 2000s opened the floodgates for detailed mechanistic and structural studies, solidifying DEBS as the archetypal modular polyketide synthase.[5]

Function and Catalytic Mechanism

DEBS is a Type I modular polyketide synthase that functions as an enzymatic assembly line to produce this compound (6-dEB).[8] The entire synthase is composed of three large homodimeric proteins: DEBS 1, DEBS 2, and DEBS 3, encoded by the eryAI, eryAII, and eryAIII genes, respectively.[4][9] These three proteins are organized into a loading module and six extension modules, each responsible for one cycle of chain elongation and modification.[8]

Modular Architecture

Each of the three DEBS proteins is a large polypeptide with a molecular weight in the range of 300-370 kDa.[8] The entire DEBS complex is comprised of a loading didomain, six extension modules, and a terminal thioesterase (TE) domain.[8][10]

Table of DEBS Protein Properties:

ProteinGeneNumber of ModulesMolecular Weight (kDa)
DEBS 1eryAILoading Module & Modules 1-2~370
DEBS 2eryAIIModules 3-4~370
DEBS 3eryAIIIModules 5-6 & TE Domain~330
Domain Organization and Function

Each module within DEBS contains a set of catalytic domains that carry out specific enzymatic reactions. The minimal set of domains in an extension module includes a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[8][9] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present in a module to modify the β-keto group of the growing polyketide chain.[8]

  • Acyltransferase (AT): Selects the appropriate extender unit, typically (2S)-methylmalonyl-CoA for DEBS, and transfers it to the ACP domain.[8][11]

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain and the extender units via a phosphopantetheinyl arm and presents them to the other catalytic domains.[8]

  • Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (attached to the KS domain) and the extender unit (attached to the ACP domain), thus elongating the chain by two carbons.[8][12]

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group with specific stereochemistry.[8]

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form an α,β-double bond.[8]

  • Enoyl Reductase (ER): Reduces the α,β-double bond to a saturated carbon-carbon bond.[8]

  • Thioesterase (TE): The terminal domain that catalyzes the release of the completed polyketide chain from the ACP of the final module, typically through intramolecular cyclization to form the macrolactone ring of 6-dEB.[8][13]

Quantitative Data on DEBS Domain Kinetics:

DomainSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)
DEBS 1-TE (bimodular)(2RS)-methylmalonyl-CoA170.84-
DEBS AT3(2S)-methylmalonyl-CoA--~30-fold higher than for Malonyl-CoA
PikAIII/PikAIV Docking Domains-73 (K_D)--
Biosynthesis of this compound

The biosynthesis of 6-dEB is a highly orchestrated process that proceeds as follows:

  • Initiation: The loading didomain primes the synthase by loading a propionyl-CoA starter unit onto the ACP of the loading module.

  • Elongation and Modification: The propionyl group is transferred to the KS domain of module 1. The AT domain of module 1 loads a methylmalonyl-CoA extender unit onto the ACP. The KS domain then catalyzes the condensation of the propionyl starter unit with the methylmalonyl extender unit. The resulting β-keto group is then modified by the KR domain.

  • Chain Transfer: The elongated and modified chain is transferred from the ACP of the current module to the KS domain of the subsequent module.

  • Iterative Cycles: This process of elongation, modification, and chain transfer is repeated for a total of six cycles, with each module adding a methylmalonyl-derived two-carbon unit and performing specific modifications.

  • Termination and Cyclization: After the sixth module, the completed linear polyketide chain is transferred to the terminal thioesterase (TE) domain, which catalyzes its cyclization to form the 14-membered macrolactone ring of this compound.[8]

Genetic Regulation of DEBS Expression

The biosynthesis of erythromycin in Saccharopolyspora erythraea is tightly regulated, and the expression of the ery gene cluster is controlled by a complex regulatory network. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster does not contain a pathway-specific regulatory gene.[6]

The Role of BldD

A key transcriptional regulator of the ery genes is BldD, a protein that also plays a crucial role in the morphological differentiation of Saccharopolyspora erythraea.[6][7] BldD acts as a transcriptional activator by directly binding to the promoter regions of the ery gene cluster.[6]

  • BldD Binding Sites: BldD recognizes and binds to specific DNA sequences within the promoter regions of the ery genes. The consensus binding site for the homologous BldD in Streptomyces coelicolor has been identified as AGTgA(n)mTCACc.[16] In S. erythraea, a similar putative binding site, AGTGC(n)9TCGAC, has been identified in the promoter regions of the ery cluster.[6]

The regulation by BldD links the onset of secondary metabolism, including erythromycin production, to developmental cues such as nutrient limitation.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of DEBS.

Cloning of the eryA Gene Cluster from Saccharopolyspora erythraea

Objective: To isolate the large (~30 kb) eryA gene cluster encoding DEBS 1, 2, and 3.

Materials:

  • Saccharopolyspora erythraea genomic DNA

  • Cosmid vector (e.g., SuperCos 1)[17]

  • Restriction enzymes (e.g., MboI)[17]

  • T4 DNA Ligase

  • Lambda phage packaging extract[17]

  • E. coli host strain (e.g., XL1-Blue MR)[17]

  • LB agar (B569324) plates with appropriate antibiotics

Protocol:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from S. erythraea using a standard protocol for actinomycetes.

  • Partial Restriction Digest: Partially digest the genomic DNA with the restriction enzyme MboI to generate large fragments in the range of 35-45 kb.[17]

  • Vector Preparation: Digest the cosmid vector with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends.

  • Ligation: Ligate the size-selected genomic DNA fragments into the prepared cosmid vector using T4 DNA Ligase.

  • In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial packaging extract.[17]

  • Transfection and Library Screening: Transfect the E. coli host strain with the packaged cosmids and plate on selective LB agar to generate a genomic library. Screen the library by colony hybridization using a labeled probe derived from a known ery gene (e.g., ermE, the erythromycin resistance gene).[3]

  • Cosmid Mapping and Characterization: Isolate positive cosmid clones and map the inserts using restriction digestion and DNA sequencing to confirm the presence of the entire eryA gene cluster.[17]

Heterologous Expression of DEBS in Escherichia coli

Objective: To produce functional DEBS proteins in a heterologous host for biochemical studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or a derivative like BAP1)[5][18]

  • Expression vectors (e.g., pET series or compatible plasmids for co-expression)

  • Plasmids carrying the eryAI, eryAII, and eryAIII genes under the control of an inducible promoter (e.g., T7 promoter)

  • Plasmid carrying the gene for a phosphopantetheinyl transferase (e.g., sfp from Bacillus subtilis) for post-translational modification of the ACP domains[5]

  • LB medium with appropriate antibiotics

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Propionate (for feeding experiments)[19]

Protocol:

  • Strain Engineering: If not using a pre-engineered strain like BAP1, introduce the sfp gene into the chromosome of the E. coli expression host.[5]

  • Transformation: Co-transform the E. coli host with the expression plasmids carrying the three eryA genes.

  • Culture Growth: Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Low-Temperature Incubation: Shift the culture temperature to 18-22°C and continue incubation for 12-24 hours to promote proper protein folding of the large DEBS proteins.[20]

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant DEBS Proteins

Objective: To purify the large DEBS proteins from the E. coli cell lysate.

Materials:

  • Cell pellet from heterologous expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM DTT, protease inhibitors)

  • Lysozyme (B549824), DNase I

  • Sonciator or French press

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using His-tagged proteins)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Size-exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-300)

  • Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography (for tagged proteins): Load the clarified lysate onto an equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the His-tagged DEBS protein with elution buffer.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation (alternative initial step): As an alternative to affinity chromatography for untagged proteins, perform a fractional ammonium sulfate precipitation to enrich for the large DEBS proteins.[15]

  • Hydrophobic Interaction Chromatography (HIC): Further purify the protein using HIC, which is effective for separating large proteins.[15]

  • Size-Exclusion Chromatography (SEC): As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column to separate the large DEBS proteins from smaller contaminants and aggregates.[15]

  • Protein Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store in a suitable buffer at -80°C.

In Vitro Polyketide Synthase (PKS) Enzyme Assay

Objective: To measure the catalytic activity of the purified DEBS enzyme.

Materials:

  • Purified DEBS proteins

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2, 2.5 mM DTT, 1 mM EDTA)

  • Propionyl-CoA (starter unit)

  • (2S)-Methylmalonyl-CoA (extender unit)

  • NADPH (for modules containing KR and ER domains)

  • [1-¹⁴C]-Propionyl-CoA or [2-¹⁴C]-methylmalonyl-CoA (for radiolabeling)

  • Quenching solution (e.g., ethyl acetate)

  • Scintillation cocktail and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the purified DEBS proteins. Pre-incubate at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding the substrates: propionyl-CoA and radiolabeled methylmalonyl-CoA.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously to extract the polyketide product.

  • Extraction and Analysis: Centrifuge to separate the phases. Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

  • Quantification: Resuspend the dried product in a small volume of a suitable solvent and quantify the amount of radioactivity incorporated into the product using liquid scintillation counting.

  • Product Identification: The extracted product can be further analyzed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) to confirm the identity of 6-dEB.

Crystallization of DEBS Domains

Objective: To obtain protein crystals of individual DEBS domains for X-ray crystallographic structure determination.

Materials:

  • Highly purified and concentrated DEBS domain protein (e.g., a KS-AT didomain or a TE domain)

  • Crystallization screens (various commercially available kits)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solution (typically contains the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene (B1197577) glycol)

Protocol:

  • Protein Preparation: The protein must be highly pure (>95%) and concentrated (typically 5-20 mg/mL) in a low-salt buffer.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein solution with an equal volume of the reservoir solution from a crystallization screen on the cover slip (hanging drop) or in the well (sitting drop).

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to improve crystal size and quality.

  • Cryo-protection and Harvesting: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution to prevent ice formation upon freezing. Carefully harvest the crystal using a small loop and flash-cool it in liquid nitrogen.[21]

  • X-ray Diffraction: Mount the frozen crystal on a goniometer in an X-ray beam and collect diffraction data.

Visualizations

DEBS Biosynthetic Pathway for this compound

DEBS_Biosynthesis cluster_Loading Loading Module cluster_Module1 Module 1 cluster_Module2 Module 2 cluster_Module3 Module 3 cluster_Module4 Module 4 cluster_Module5 Module 5 cluster_Module6 Module 6 cluster_Termination Termination Loading_Module Loading Didomain (LDD) AT ACP Module1 Module 1 KS AT KR ACP Loading_Module->Module1:head Chain Transfer Module2 Module 2 KS AT KR ACP Module1->Module2:head Chain Transfer Module3 Module 3 KS AT ACP Module2->Module3:head Chain Transfer Module4 Module 4 KS AT KR DH ER ACP Module3->Module4:head Chain Transfer Module5 Module 5 KS AT KR ACP Module4->Module5:head Chain Transfer Module6 Module 6 KS AT KR ACP Module5->Module6:head Chain Transfer Termination Thioesterase (TE) Module6->Termination:head Final Chain Transfer Six_dEB This compound Termination->Six_dEB Cyclization & Release Propionyl_CoA Propionyl-CoA Propionyl_CoA->Loading_Module:head Starter Unit Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Methylmalonyl_CoA->Module1 Extender Unit Methylmalonyl_CoA->Module2 Extender Unit Methylmalonyl_CoA->Module3 Extender Unit Methylmalonyl_CoA->Module4 Extender Unit Methylmalonyl_CoA->Module5 Extender Unit Methylmalonyl_CoA->Module6 Extender Unit

Caption: The modular assembly line of this compound synthase (DEBS).

Transcriptional Regulation of the ery Gene Cluster by BldD

BldD_Regulation Nutrient_Limitation Nutrient Limitation BldD_Gene bldD gene Nutrient_Limitation->BldD_Gene Induces expression BldD_Protein BldD Protein BldD_Gene->BldD_Protein Translation ery_Promoters ery Gene Cluster Promoters (eryAI, eryBI, eryBIII, eryBVI, eryK) BldD_Protein->ery_Promoters Binds & Activates DEBS_Expression DEBS Expression & Erythromycin Biosynthesis ery_Promoters->DEBS_Expression Initiates Transcription

Caption: Transcriptional activation of the ery gene cluster by the BldD regulator.

Conclusion

This compound synthase stands as a paradigm for modular polyketide synthases, offering profound insights into the biosynthesis of complex natural products. The elucidation of its structure and function has not only unraveled the intricate process of erythromycin biosynthesis but has also paved the way for the bioengineering of novel polyketides with potential therapeutic applications. The experimental protocols and regulatory insights provided in this guide aim to equip researchers with the knowledge and tools necessary to further explore and manipulate this remarkable enzymatic machinery. As our understanding of PKSs continues to deepen, the potential for rational design and production of new bioactive compounds through synthetic biology approaches holds immense promise for the future of drug discovery and development.

References

The Assembly Line of an Antibiotic: A Technical Guide to 6-Deoxyerythronolide B Biosynthesis in Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic erythromycin (B1671065), a cornerstone in clinical medicine, originates from the intricate metabolic pathways of the soil bacterium Saccharopolyspora erythraea. At the heart of its biosynthesis lies the construction of its polyketide core, 6-deoxyerythronolide B (6-dEB). This complex process is orchestrated by a remarkable enzymatic assembly line, the this compound synthase (DEBS), a type I modular polyketide synthase (PKS). Understanding the molecular mechanics of this system is paramount for the rational engineering of novel antibiotics and the optimization of industrial fermentation processes. This guide provides an in-depth technical overview of the core processes in 6-dEB biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic.

The Genetic Blueprint: The ery Gene Cluster

The biosynthesis of erythromycin is encoded by a cluster of over 20 genes, collectively known as the ery genes.[1] These genes are organized into several transcriptional units, with the core 6-dEB synthesis machinery encoded by the eryA genes (eryAI, eryAII, and eryAIII). These three large genes code for the three multifunctional polypeptides that constitute the DEBS enzyme complex: DEBS1, DEBS2, and DEBS3.

The Molecular Machine: this compound Synthase (DEBS)

DEBS is a marvel of enzymatic engineering, comprising a loading module and six extension modules distributed across the three polypeptides. Each module is responsible for one cycle of polyketide chain elongation and modification. The entire synthase is a homodimer of the three-protein complex.

The assembly process begins with the loading domain (LD) of DEBS1, which primes the synthase with a propionyl-CoA starter unit. Subsequently, each of the six extension modules catalyzes the addition of a methylmalonyl-CoA extender unit to the growing polyketide chain.

Each module contains a conserved set of catalytic domains:

  • Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm, shuttling them between the various catalytic domains.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (transferred from the ACP of the previous module) and the extender unit loaded on its own module's ACP.

In addition to these core domains, specific modules contain auxiliary domains that modify the β-keto group formed after each condensation:

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

  • Enoylreductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

The specific combination of these auxiliary domains in each module dictates the final chemical structure of the polyketide backbone. The process culminates at the sixth module, where a Thioesterase (TE) domain catalyzes the cyclization and release of the completed 14-membered macrolactone, 6-dEB.

Quantitative Insights into DEBS Activity

The efficiency and kinetics of the DEBS assembly line and its individual components have been the subject of extensive study. The following tables summarize key quantitative data from in vitro reconstitution experiments and analyses of individual domains.

Enzyme/ModuleSubstrate(s)Productk_cat (min⁻¹)K_M (µM)Reference(s)
Full DEBS (reconstituted)Propionyl-CoA, Methylmalonyl-CoA, NADPHThis compound1.1-[2]
DEBS1 + DEBS2 + TE (trimodular)Propionyl-CoA, Methylmalonyl-CoA, NADPHTriketide lactone2.5-[2]
DEBS1 + TE (bimodular)Propionyl-CoA, Methylmalonyl-CoA, NADPHDiketide lactone21-[2]
DEBS Module 2 + TE(2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Methylmalonyl-CoA, NADPHReduced triketide lactone--[3]
DEBS Module 3 + TE(2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Methylmalonyl-CoATriketide ketolactone--[3]
DomainModuleSubstratek_cat (min⁻¹)K_M (µM)Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹)Reference(s)
AT3Methylmalonyl-CoA--~200-fold higher than for Malonyl-CoA[4]
AT3Malonyl-CoA---[4]
KS1Propionyl-ACP---[5]
KR6Diketide substrateActivity abolished by Y->F, S->A, or K->E mutation--[6]

Signaling and Regulation: The Role of BldD

The biosynthesis of erythromycin is tightly regulated and linked to the developmental lifecycle of S. erythraea. A key global regulator, BldD , plays a crucial role in activating the expression of the ery genes. BldD is a DNA-binding protein that recognizes specific sequences in the promoter regions of the ery gene cluster.[1][2] This binding is thought to alleviate transcriptional repression, thereby initiating the production of the enzymatic machinery required for 6-dEB synthesis. The activity of BldD itself is controlled by various cellular signals, including nutrient availability, thus coupling antibiotic production to the physiological state of the cell.

BldD_Signaling_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen, Phosphate) Cellular_Signals Intracellular Signals (e.g., ppGpp, c-di-GMP) Nutrient_Limitation->Cellular_Signals BldD_Activation BldD Activation/ Expression Cellular_Signals->BldD_Activation BldD BldD Protein BldD_Activation->BldD ery_Promoters ery Gene Cluster Promoters (eryAI, eryBI, eryBIV, etc.) BldD->ery_Promoters Binds to promoter regions ery_Transcription Transcription of ery Genes ery_Promoters->ery_Transcription Activates DEBS_Synthesis DEBS Enzyme Synthesis ery_Transcription->DEBS_Synthesis dEB_Biosynthesis This compound Biosynthesis DEBS_Synthesis->dEB_Biosynthesis

BldD-mediated activation of 6-dEB biosynthesis.

Experimental Protocols

A variety of molecular and biochemical techniques are employed to study the biosynthesis of 6-dEB. Below are detailed methodologies for key experiments.

Gene Disruption in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol describes the targeted disruption of a gene involved in 6-dEB biosynthesis.

Materials:

  • S. erythraea strain

  • CRISPR-Cas9 editing plasmid (containing Cas9 expression cassette, sgRNA expression cassette, and a repair template with flanking homology arms)

  • E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

  • ISP4 medium for conjugation

  • Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

  • PCR reagents and primers for verification

Procedure:

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the target genome.

    • Synthesize and clone the sgRNA sequence into a suitable vector containing a constitutively expressed Cas9 gene.

    • Construct a repair template consisting of two ~1-kb homology arms flanking the desired deletion or insertion.

    • Clone the repair template into the CRISPR-Cas9 plasmid.[7][8]

  • Conjugation:

    • Grow the S. erythraea recipient strain in liquid medium to mid-log phase.

    • Grow the E. coli donor strain containing the CRISPR-Cas9 plasmid in LB medium with appropriate antibiotics.

    • Wash both recipient and donor cells and mix them in a 1:1 ratio.

    • Spot the cell mixture onto ISP4 agar (B569324) plates and incubate at 30°C for 16-20 hours to allow conjugation.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. erythraea exconjugants (e.g., apramycin) and a counter-selective antibiotic for the E. coli donor (e.g., nalidixic acid).

    • Incubate the plates at 34°C until colonies appear.

  • Verification of Gene Disruption:

    • Isolate genomic DNA from the exconjugant colonies.

    • Perform PCR using primers flanking the target gene to confirm the deletion or insertion.

    • Sequence the PCR product to verify the precise genetic modification.

Analysis of ery Gene Expression by Northern Blotting

This protocol allows for the detection and quantification of specific ery gene transcripts.

Materials:

  • Total RNA isolated from S. erythraea at different time points of fermentation.

  • Denaturing agarose (B213101) gel (with formaldehyde).

  • MOPS running buffer.

  • Nylon membrane.

  • UV crosslinker.

  • Hybridization buffer.

  • Radioactively or non-radioactively labeled DNA probe specific to the ery gene of interest.

  • Washing buffers (low and high stringency).

  • Phosphorimager or X-ray film.

Procedure:

  • RNA Electrophoresis:

    • Denature 10-20 µg of total RNA per sample by heating in formamide/formaldehyde-containing loading buffer.

    • Separate the RNA by size on a denaturing agarose gel.

  • Transfer:

    • Transfer the RNA from the gel to a nylon membrane via capillary blotting overnight.

  • Crosslinking and Hybridization:

    • UV-crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in hybridization buffer at 65°C for at least 1 hour.

    • Add the denatured, labeled DNA probe to the hybridization buffer and incubate overnight at 65°C.

  • Washing and Detection:

    • Wash the membrane with low stringency buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.

    • Wash the membrane with high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at 65°C to remove non-specifically bound probe.

    • Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.

Quantification of 6-dEB Production by HPLC-MS

This method provides a sensitive and specific means of quantifying 6-dEB from fermentation broths.

Materials:

  • S. erythraea fermentation broth.

  • Ethyl acetate (B1210297) for extraction.

  • Anhydrous sodium sulfate.

  • Methanol for reconstitution.

  • HPLC system with a C18 column.

  • Mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • 6-dEB standard.

Procedure:

  • Sample Preparation:

    • Adjust the pH of the fermentation broth to ~8.5.

    • Extract the 6-dEB from the broth with an equal volume of ethyl acetate by vigorous shaking.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol.

  • HPLC-MS Analysis:

    • Inject the reconstituted extract onto a C18 HPLC column.

    • Elute with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).

    • Monitor the eluent using a mass spectrometer in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of 6-dEB ([M+H]⁺ = 401.3) for quantification.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of a 6-dEB standard.

    • Determine the concentration of 6-dEB in the samples by comparing their peak areas to the standard curve.

Experimental Workflow

The study of 6-dEB biosynthesis often follows a logical workflow, from genetic manipulation to the analysis of the final product.

Experimental_Workflow Gene_Cloning Gene Cloning & Plasmid Construction (e.g., eryA genes into expression vector) Host_Transformation Host Strain Transformation (e.g., E. coli for protein expression or S. erythraea for gene knockout) Gene_Cloning->Host_Transformation Protein_Expression Heterologous Protein Expression (e.g., DEBS proteins in E. coli) Host_Transformation->Protein_Expression Fermentation Fermentation of S. erythraea (Batch or Fed-batch) Host_Transformation->Fermentation Protein_Purification DEBS Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification In_Vitro_Assay In Vitro Reconstitution & Enzyme Assays Protein_Purification->In_Vitro_Assay Product_Analysis Product Analysis (HPLC-MS for 6-dEB quantification) In_Vitro_Assay->Product_Analysis Product_Extraction Extraction of 6-dEB from Fermentation Broth Fermentation->Product_Extraction Product_Extraction->Product_Analysis

A typical experimental workflow for studying 6-dEB biosynthesis.

Conclusion

The biosynthesis of this compound in Saccharopolyspora erythraea is a paradigm for modular polyketide synthesis. A deep understanding of the genetics, enzymology, and regulation of this pathway is not only of fundamental scientific interest but also holds immense potential for the bio-engineering of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore and manipulate this fascinating biosynthetic machinery. As our tools for genetic manipulation and biochemical analysis continue to advance, so too will our ability to harness the power of these microbial cell factories for the betterment of human health.

References

The Crucial Role of 6-Deoxyerythronolide B in the Biosynthesis of Erythromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 6-deoxyerythronolide B (6-dEB) as the macrocyclic precursor to the clinically significant antibiotic, erythromycin (B1671065). We will delve into the intricate enzymatic cascade that transforms this foundational scaffold into the final bioactive molecule, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction: The Erythromycin Biosynthetic Pathway

Erythromycin, a 14-membered macrolide antibiotic, is produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex, multi-step process orchestrated by a series of enzymes encoded by the ery gene cluster. The journey begins with the synthesis of the macrolactone core, this compound (6-dEB), by a large modular enzyme complex known as this compound synthase (DEBS).[1][2] Subsequent tailoring reactions, including hydroxylations and glycosylations, modify 6-dEB to produce the final active compound, erythromycin A.[1][3]

The Genesis of the Macrolactone Core: this compound Synthase (DEBS)

The formation of 6-dEB is a remarkable feat of biocatalysis, carried out by the Type I modular polyketide synthase (PKS), DEBS.[4][5] This enzymatic assembly line consists of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), organized into a loading domain and six extension modules.[2] Each module is responsible for one cycle of polyketide chain elongation and modification.

The synthesis initiates with the loading of a propionyl-CoA starter unit onto the loading domain. Subsequently, each of the six extension modules catalyzes the condensation of a methylmalonyl-CoA extender unit, progressively building the polyketide chain. Within each module, a specific set of catalytic domains—including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—determines the structure and stereochemistry of the growing chain.[6] The final step is the cyclization of the linear polyketide chain by a thioesterase (TE) domain, releasing the 14-membered macrolactone, 6-dEB.[2]

Post-PKS Tailoring: The Transformation of 6-dEB to Erythromycin

Once synthesized, 6-dEB undergoes a series of enzymatic modifications to become erythromycin. These post-PKS tailoring reactions are crucial for the antibiotic's biological activity.

C6-Hydroxylation by Cytochrome P450 EryF

The first tailoring step is the stereospecific hydroxylation of 6-dEB at the C6 position to form erythronolide B (EB).[1][7] This reaction is catalyzed by the cytochrome P450 monooxygenase, EryF.[8][9] This hydroxylation is a critical rate-limiting step in the overall biosynthetic pathway.[8]

Glycosylation: Attachment of Deoxysugars by EryBV and EryCIII

Following hydroxylation, two deoxysugar moieties are sequentially attached to the erythronolide B core. These glycosylation steps are essential for the antibiotic's activity.

  • First Glycosylation (EryBV): The glycosyltransferase EryBV catalyzes the attachment of L-mycarose to the C3 hydroxyl group of erythronolide B, forming 3-O-α-mycarosylerythronolide B (MEB).[1][10]

  • Second Glycosylation (EryCIII): The glycosyltransferase EryCIII then attaches D-desosamine to the C5 hydroxyl group of MEB, yielding erythromycin D.[3][11]

Final Hydroxylation and Methylation Steps

The final steps in the biosynthesis of the most common form, erythromycin A, involve a second hydroxylation and a methylation reaction:

  • C12-Hydroxylation (EryK): The cytochrome P450 monooxygenase, EryK, hydroxylates erythromycin D at the C12 position to produce erythromycin C.[7][12]

  • C3"-O-Methylation (EryG): Finally, the methyltransferase EryG catalyzes the methylation of the mycarose (B1676882) sugar at the C3" position of erythromycin C to yield erythromycin A.[1]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of erythromycin from 6-dEB.

Table 1: Titers of Erythromycin Precursors in Heterologous Production Systems

CompoundHost OrganismTiter (mg/L)
This compound (6-dEB)Escherichia coli~10 - 210
Erythromycin CEscherichia coli~0.4
Erythromycin DEscherichia coli~0.5

Data compiled from multiple sources involving engineered strains and varying fermentation conditions.[5][13][14]

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
DEBS (reconstituted)Propionyl-CoA, Methylmalonyl-CoA-1.1-
EryF (S. erythraea)This compound---

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the erythromycin biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

General Protocol for Recombinant Protein Expression in E. coli

  • Vector Construction: Clone the gene of interest (e.g., eryF, eryK, eryBV, eryCIII, or DEBS subunits) into a suitable E. coli expression vector, often containing an affinity tag (e.g., His6-tag) for purification.

  • Transformation and Culture: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in an appropriate medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the target protein using an elution buffer containing a high concentration of a competing agent (e.g., 250-500 mM imidazole).

  • Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

5.2.1. DEBS Activity Assay (Continuous Spectrophotometric)

This assay measures the consumption of NADPH, which is stoichiometrically related to the formation of 6-dEB.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Sodium Phosphate buffer (pH 7.2)

    • 2.5 mM DTT

    • 1 mM EDTA

    • 500 µM Propionyl-CoA

    • 1 mM Methylmalonyl-CoA

    • 2 mM NADPH

  • Enzyme Addition: Add the purified, reconstituted DEBS proteins (DEBS1, DEBS2, and DEBS3) to the reaction mixture to a final concentration of 1-5 µM.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30°C) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M-1cm-1). The turnover rate of DEBS can be determined from this rate.

5.2.2. EryF/EryK Hydroxylase Activity Assay (HPLC-based)

This assay measures the formation of the hydroxylated product from the respective substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • 100 µM Substrate (6-dEB for EryF; Erythromycin D for EryK)

    • 1 mM NADPH

    • A suitable electron transfer system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase)

  • Enzyme Addition: Add the purified EryF or EryK enzyme to a final concentration of 0.5-2 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the formation of the product (Erythronolide B for EryF; Erythromycin C for EryK) by HPLC or LC-MS.

5.2.3. EryBV/EryCIII Glycosyltransferase Activity Assay (General Protocol)

This assay measures the transfer of a sugar moiety to the acceptor molecule.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 1 mM DTT

    • 200 µM Acceptor substrate (Erythronolide B for EryBV; MEB for EryCIII)

    • 500 µM Donor sugar nucleotide (TDP-L-mycarose for EryBV; TDP-D-desosamine for EryCIII)

  • Enzyme Addition: Add the purified EryBV or EryCIII enzyme to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at 30°C for 1-4 hours.

  • Quenching and Analysis: Stop the reaction and analyze the formation of the glycosylated product (MEB for EryBV; Erythromycin D for EryCIII) by HPLC or LC-MS/MS.

Analytical Methods

HPLC-MS/MS Method for Quantification of Erythromycin Precursors

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (6-dEB, EB, MEB, Erythromycin D, Erythromycin C, etc.).

  • Quantification: Generate a standard curve using authentic standards of each analyte to quantify their concentrations in the samples.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Erythromycin_Biosynthesis Propionyl_CoA Propionyl-CoA DEBS DEBS (PKS) Propionyl_CoA->DEBS Methylmalonyl_CoA 6x Methylmalonyl-CoA Methylmalonyl_CoA->DEBS dEB This compound (6-dEB) DEBS->dEB Cyclization EryF EryF (P450) EB Erythronolide B (EB) EryF->EB C6-Hydroxylation EryBV EryBV (Glycosyltransferase) TDP_L_mycarose TDP-L-mycarose TDP_L_mycarose->EryBV MEB 3-O-Mycarosyl- erythronolide B (MEB) EryBV->MEB Glycosylation EryCIII EryCIII (Glycosyltransferase) TDP_D_desosamine TDP-D-desosamine TDP_D_desosamine->EryCIII EryD Erythromycin D EryCIII->EryD Glycosylation EryK EryK (P450) EryC Erythromycin C EryK->EryC C12-Hydroxylation EryG EryG (Methyltransferase) EryA Erythromycin A EryG->EryA Methylation

Caption: Biosynthetic pathway from 6-dEB to Erythromycin A.

Enzyme_Purification_Workflow Start Recombinant E. coli Culture Cell_Harvest Cell Harvest (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (Sonication/Homogenization) Cell_Harvest->Cell_Lysis Clarification Clarification (High-Speed Centrifugation) Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Clarified Lysate Wash Wash unbound proteins Affinity_Chrom->Wash Elution Elution of Tagged Protein Wash->Elution Further_Purification Further Purification (Optional) (Ion Exchange/Size Exclusion) Elution->Further_Purification Final_Product Purified Enzyme Elution->Final_Product Sufficient Purity Further_Purification->Final_Product High Purity

Caption: General workflow for recombinant enzyme purification.

HPLC_MS_Workflow Sample Reaction Quenchate or Fermentation Broth Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Prepared Sample MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Eluted Analytes Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Mass Spectra Result Concentration of Analytes Data_Analysis->Result

Caption: Workflow for HPLC-MS/MS analysis of erythromycin precursors.

Conclusion

This compound stands as the molecular cornerstone upon which the complex architecture of erythromycin is built. Understanding the intricate enzymatic machinery that constructs and subsequently modifies this macrocyclic precursor is paramount for efforts in synthetic biology, metabolic engineering, and the development of novel antibiotics. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to harnessing the power of this remarkable biosynthetic pathway. The continued exploration of these enzymes and their mechanisms will undoubtedly pave the way for the creation of new and improved macrolide therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Modular Organization of the 6-Deoxyerythronolide B Synthase (DEBS)

Abstract

The this compound synthase (DEBS) is a prototypical modular polyketide synthase (PKS) responsible for the biosynthesis of the macrolide core of the antibiotic erythromycin (B1671065).[1][2][3] Its remarkable assembly-line architecture, comprised of a series of enzymatic modules, has made it a paradigm for understanding and engineering polyketide biosynthesis. This technical guide provides a comprehensive overview of the modular organization of DEBS, including its constituent polypeptides, modules, and enzymatic domains. It further details experimental protocols for studying this megasynthase and presents key quantitative data. Visualizations of the modular arrangement, catalytic cycle, and experimental workflows are provided to facilitate a deeper understanding of this complex enzymatic machinery, which holds significant promise for the synthetic biology and drug development fields.[4][5]

Introduction to this compound Synthase (DEBS)

This compound (6-dEB) is the macrocyclic aglycone precursor to the broad-spectrum antibiotic erythromycin A. Its biosynthesis is catalyzed by the this compound synthase (DEBS), a large multi-enzyme complex found in the bacterium Saccharopolyspora erythraea. DEBS is a Type I modular PKS, characterized by its organization into a series of modules, each responsible for one cycle of polyketide chain elongation and modification.[1][3][6]

The entire DEBS system is composed of three large homodimeric polypeptides: DEBS1, DEBS2, and DEBS3.[1][6][7] Each polypeptide contains two modules, resulting in a total of six extension modules that sequentially build the polyketide chain from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[3] The final polyketide chain is then cyclized and released by a terminal thioesterase domain.[1][7]

Modular and Domain Organization

The modular nature of DEBS is central to its function. Each of the three proteins acts as a scaffold for two modules, with the exception of DEBS1 which also contains a loading didomain. Each module, in turn, is a collection of covalently linked enzymatic domains that carry out specific catalytic steps.

Polypeptide and Module Composition

The DEBS assembly line is a massive complex, with each of its three constituent proteins having a monomeric mass exceeding 300 kDa.[1][8] The modular and domain organization is outlined below.

PolypeptideConstituent ModulesApproximate Size (per monomer)
DEBS1 Loading Didomain, Module 1, Module 2> 300 kDa
DEBS2 Module 3, Module 4> 300 kDa
DEBS3 Module 5, Module 6, Thioesterase Domain> 300 kDa
Enzymatic Domains

Each module contains a set of core domains for chain elongation, and additional, optional domains for processing the β-keto group of the growing polyketide chain.

DomainAbbreviationFunction
Ketosynthase KSCatalyzes the decarboxylative condensation between the growing polyketide chain and the extender unit.
Acyltransferase ATSelects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the ACP.
Acyl Carrier Protein ACPTethers the growing polyketide chain and the extender unit via a phosphopantetheine arm, and shuttles them between the active sites of the module.[1]
Ketoreductase KRStereospecifically reduces the β-keto group to a hydroxyl group. The KR in module 3 is inactive (KR⁰).[3]
Dehydratase DHEliminates a water molecule from the β-hydroxyacyl intermediate to form an enoyl intermediate.
Enoylreductase ERReduces the enoyl intermediate to a saturated acyl intermediate.
Thioesterase TECatalyzes the release of the final polyketide chain from the ACP of module 6, typically accompanied by macrocyclization to form the 14-membered lactone ring of 6-dEB.[1][7]

Quantitative Data

SystemMaximum Turnover Rate (min⁻¹)
Full Hexamodular DEBS1.1
Trimodular Derivative (Modules 1-3)2.5
Bimodular Derivative (Modules 1-2)21

Data sourced from a study on the in vitro reconstitution of the complete DEBS system.[9]

Visualizing the DEBS Machinery

To better understand the organization and function of DEBS, the following diagrams illustrate its modular architecture, the catalytic cycle of a single module, and a typical experimental workflow for its study.

DEBS_Modular_Organization LD Loading Didomain M1 Module 1 (KS, AT, KR, ACP) M2 Module 2 (KS, AT, KR, ACP) M3 Module 3 (KS, AT, KR⁰, ACP) M2->M3 M4 Module 4 (KS, AT, KR, DH, ER, ACP) M5 Module 5 (KS, AT, KR, ACP) M4->M5 M6 Module 6 (KS, AT, KR, ACP) TE Thioesterase (TE) Catalytic_Cycle node1 1. Chain Translocation (from ACPn-1 to KSn) node2 2. Extender Unit Loading (Methylmalonyl-CoA to ACPn) node1->node2 node3 3. Decarboxylative Condensation (KSn) node2->node3 node4 4. β-Keto Processing (KR, DH, ER - optional) node3->node4 node5 5. Chain Translocation (to KSn+1) node4->node5 node5->node1 Next Module Experimental_Workflow cluster_gene Gene Cloning & Expression cluster_purification Protein Purification cluster_activity Activity Assay & Analysis gene_cloning Cloning of DEBS genes into expression vectors transformation Transformation into E. coli expression host gene_cloning->transformation expression Induction of protein expression transformation->expression cell_lysis Cell Lysis expression->cell_lysis chromatography Affinity Chromatography (e.g., Ni-NTA) cell_lysis->chromatography sds_page Purity Analysis (SDS-PAGE) chromatography->sds_page in_vitro_assay In Vitro Reconstitution Assay (Substrates: Propionyl-CoA, Methylmalonyl-CoA, NADPH) sds_page->in_vitro_assay hplc_ms Product Analysis (HPLC, LC-MS) in_vitro_assay->hplc_ms kinetics Kinetic Analysis hplc_ms->kinetics

References

An In-depth Technical Guide to the Enzymatic Domains of 6-Deoxyerythronolide B Synthase (DEBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic domains of the 6-Deoxyerythronolide B Synthase (DEBS), a prototypical modular polyketide synthase (PKS). DEBS is responsible for the biosynthesis of this compound (6-dEB), the macrocyclic core of the antibiotic erythromycin (B1671065).[1][2] Understanding the structure, function, and interplay of these domains is critical for harnessing the potential of PKSs in synthetic biology and drug development.

Introduction to DEBS Architecture

The DEBS assembly line is a marvel of natural engineering, comprising three large multifunctional proteins: DEBS1, DEBS2, and DEBS3.[2] Each protein is a homodimer, and together they house a loading module and six extension modules.[3][4] Each extension module is responsible for one cycle of polyketide chain elongation and contains a conserved set of core enzymatic domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[2][5] Additionally, modules may contain a Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) for processing the growing polyketide chain.[2] The process culminates with the Thioesterase (TE) domain, which catalyzes the release and cyclization of the final product.[2][6]

dot

DEBS_Organization cluster_DEBS1 DEBS1 cluster_DEBS2 DEBS2 cluster_DEBS3 DEBS3 LM Loading Module M1 Module 1 (KS, AT, KR, ACP) LM->M1 M2 Module 2 (KS, AT, KR, ACP) M3 Module 3 (KS, AT, KR(inactive), ACP) M2->M3 M4 Module 4 (KS, AT, KR, DH, ER, ACP) M5 Module 5 (KS, AT, KR, ACP) M4->M5 M6 Module 6 (KS, AT, KR, ACP) TE Thioesterase (TE) caption Figure 1. Modular organization of the DEBS assembly line.

Figure 1. Modular organization of the DEBS assembly line.

Core Enzymatic Domains: Function and Mechanism

Ketosynthase (KS) Domain

The Ketosynthase (KS) domain is the condensing enzyme of the PKS module. It catalyzes the decarboxylative Claisen condensation between the growing polyketide chain, tethered to its active site cysteine, and the extender unit attached to the ACP domain.[2] This reaction extends the polyketide chain by two carbons. The KS domain exhibits substrate specificity, accepting the growing chain from the preceding module's ACP.[7]

Acyltransferase (AT) Domain

The Acyltransferase (AT) domain is the "gatekeeper" of monomer incorporation.[5] It selectively recognizes and transfers a specific extender unit, typically methylmalonyl-CoA in the case of DEBS, onto the phosphopantetheine arm of the ACP domain.[2][8] The specificity of the AT domain is a major determinant of the final polyketide structure.

Acyl Carrier Protein (ACP) Domain

The Acyl Carrier Protein (ACP) is a small, acidic protein that acts as a mobile carrier for the growing polyketide chain and the extender units.[9] A flexible phosphopantetheine prosthetic group is attached to a conserved serine residue, and its terminal thiol group forms a thioester bond with the acyl intermediates.[9] The ACP shuttles these intermediates between the various catalytic domains within a module.[2]

Ketoreductase (KR) Domain

The Ketoreductase (KR) domain, when present and active, reduces the β-keto group, formed by the KS-catalyzed condensation, to a hydroxyl group.[2] This reduction is NADPH-dependent. The stereochemistry of the resulting hydroxyl group is determined by the specific KR domain.[4]

Dehydratase (DH) Domain

The Dehydratase (DH) domain catalyzes the dehydration of the β-hydroxyacyl intermediate, generated by the KR domain, to form an α,β-double bond.[10] This introduces unsaturation into the polyketide backbone.

Enoylreductase (ER) Domain

The Enoylreductase (ER) domain, if present, reduces the α,β-double bond created by the DH domain to a single bond, resulting in a fully saturated carbon chain at that position.[2] This reduction is also NADPH-dependent.

Thioesterase (TE) Domain

The Thioesterase (TE) domain is the final catalytic domain in the DEBS assembly line. It catalyzes the release of the completed polyketide chain from the ACP of the last module.[6] In the case of DEBS, the TE domain facilitates an intramolecular esterification, leading to the formation of the 14-membered macrolactone ring of 6-dEB.[2][11]

// Nodes ACP_H [label="ACP-SH", fillcolor="#4285F4"]; AT [label="AT", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Ext [label="ACP-S-Extender", fillcolor="#4285F4"]; KS_Chain [label="KS-S-Chain", fillcolor="#FBBC05"]; KS_H [label="KS-SH", fillcolor="#FBBC05"]; Condensation [label="Condensation", shape=diamond, style=filled, fillcolor="#34A853"]; ACP_Keto [label="ACP-S-β-ketoacyl", fillcolor="#4285F4"]; KR [label="KR", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_OH [label="ACP-S-β-hydroxyacyl", fillcolor="#4285F4"]; DH [label="DH", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Enoyl [label="ACP-S-α,β-enoyl", fillcolor="#4285F4"]; ER [label="ER", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Sat [label="ACP-S-saturated", fillcolor="#4285F4"]; Transfer [label="Chain Transfer\nto next KS", shape=diamond, style=filled, fillcolor="#34A853"];

// Edges ACP_H -> AT [label="Extender-CoA"]; AT -> ACP_Ext; KS_Chain -> Condensation; ACP_Ext -> Condensation; Condensation -> ACP_Keto; Condensation -> KS_H [label="CO2"]; ACP_Keto -> KR [label="NADPH"]; KR -> ACP_OH [label="NADP+"]; ACP_OH -> DH; DH -> ACP_Enoyl [label="H2O"]; ACP_Enoyl -> ER [label="NADPH"]; ER -> ACP_Sat [label="NADP+"]; ACP_Sat -> Transfer; KS_H -> KS_Chain [label="Incoming Chain"];

caption [label="Figure 2. Catalytic cycle of a single DEBS module.", shape=plaintext, fontcolor="#202124", fontsize=12]; }

Figure 3. General experimental workflow for DEBS domain studies.
Structural Analysis of DEBS Domains

High-resolution structural information is crucial for understanding the mechanism of DEBS domains and for rational protein engineering. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. [12][13] 4.3.1. X-ray Crystallography:

This technique provides a static, high-resolution three-dimensional structure of a protein. [12][13] Protocol Outline:

  • Crystallization: The purified protein is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find conditions that promote the formation of well-ordered crystals. [14]2. Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. [12]3. Structure Determination: The diffraction data is processed to determine the electron density map of the protein, from which an atomic model is built and refined. [14] 4.3.2. NMR Spectroscopy:

NMR spectroscopy is particularly useful for studying the structure and dynamics of smaller domains, such as the ACP, in solution. [1] Protocol Outline:

  • Isotope Labeling: The protein is expressed in media containing 15N and/or 13C isotopes.

  • Data Acquisition: A series of NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.

  • Structure Calculation: The experimental restraints are used to calculate an ensemble of structures that are consistent with the NMR data.

Conclusion

The enzymatic domains of DEBS represent a highly coordinated and efficient molecular machine for the synthesis of complex polyketides. A thorough understanding of each domain's function, mechanism, and interactions is paramount for the successful engineering of PKSs to produce novel bioactive compounds. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly advancing field.

References

The Engine of Erythromycin Synthesis: A Technical Guide to Polyketide Chain Elongation in 6-dEB Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms driving polyketide chain elongation in the biosynthesis of 6-deoxyerythronolide B (6-dEB), the macrocyclic core of the antibiotic erythromycin.[1] We will dissect the intricate enzymatic machinery of the this compound synthase (DEBS), a prototypical modular polyketide synthase (PKS), focusing on the quantitative aspects of its catalytic domains and the experimental protocols used to elucidate their function.

The Modular Architecture of 6-dEB Synthase (DEBS)

The biosynthesis of 6-dEB is a remarkable example of a metabolic assembly line. It is carried out by three large multifunctional proteins, DEBS1, DEBS2, and DEBS3, which are organized into a loading didomain, six extension modules, and a terminal thioesterase (TE) domain.[2] Each extension module is responsible for one cycle of polyketide chain elongation and contains a conserved set of catalytic domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[2][3] Optional domains, such as ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs), are present in specific modules to modify the β-keto group of the growing polyketide chain.[3]

The Mechanism of Polyketide Chain Elongation

The process of chain elongation in 6-dEB synthesis is a cyclic process involving a precise sequence of enzymatic reactions within each module.

Step 1: Extender Unit Loading by the Acyltransferase (AT) Domain

The AT domain acts as the gatekeeper, selecting the correct extender unit, which for all six extension modules of DEBS is (2S)-methylmalonyl-CoA.[4] The AT domain catalyzes the transfer of the methylmalonyl group from its CoA thioester to the phosphopantetheine arm of the ACP, forming a methylmalonyl-ACP.[5] This reaction proceeds via a ping-pong mechanism involving an acyl-enzyme intermediate.[2]

Step 2: Chain Translocation and Decarboxylative Condensation by the Ketosynthase (KS) Domain

The KS domain orchestrates the central carbon-carbon bond-forming reaction. It first catalyzes the transfer of the growing polyketide chain from the ACP of the preceding module to a cysteine residue in its own active site. Subsequently, it catalyzes a decarboxylative Claisen condensation between the KS-bound polyketide chain and the methylmalonyl-ACP. This reaction extends the polyketide chain by two carbons and generates a β-ketoacyl-ACP intermediate.[6]

Step 3: β-Keto Group Processing by Reductive Domains

Following the condensation reaction, the β-keto group of the elongated chain can be modified by a series of reductive enzymes if they are present in the module. The ketoreductase (KR) domain, when active, reduces the β-keto group to a hydroxyl group in an NADPH-dependent manner.[2] Further modifications by dehydratase (DH) and enoyl reductase (ER) domains can lead to the formation of a double bond and its subsequent reduction, respectively.

Step 4: Intermodular Chain Translocation

Once the elongation and processing steps within a module are complete, the elongated and modified polyketide chain, still attached to the ACP, is transferred to the KS domain of the next module in the assembly line, initiating another round of chain elongation. This unidirectional translocation is a key feature of modular PKSs.[7]

Quantitative Analysis of DEBS Catalysis

Understanding the kinetics of the individual enzymatic domains is crucial for rational engineering of PKSs. While a complete kinetic dataset for all DEBS domains is not available in the public literature, several studies have provided valuable quantitative insights.

Enzyme/DomainSubstrate(s)kcat (min⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference(s)
DEBS (fully reconstituted) Propionyl-CoA, Methylmalonyl-CoA, NADPH1.1--[5]
DEBS (bimodular derivative) -21--[5]
DEBS (trimodular derivative) -2.5--[5]
DEBS AT3 Methylmalonyl-CoA (hydrolysis)0.43 ± 0.013.3 ± 0.32.2 x 10³[2]
DEBS AT3 Malonyl-CoA (hydrolysis)0.012 ± 0.0013.1 ± 0.86.5 x 10¹[2]
DEBS AT3 Methylmalonyl-CoA (transacylation to ACP3)2.5 ± 0.14.9 ± 0.68.5 x 10³[2]
DEBS AT3 Malonyl-CoA (transacylation to ACP3)0.06 ± 0.013.5 ± 1.12.9 x 10²[2]
DSZS AT (trans-AT) Malonyl-CoA-2-10~5 orders of magnitude higher than for methylmalonyl-CoA or ethylmalonyl-CoA[8]
KirCII (trans-AT) Ethylmalonyl-CoA-2-10-[8]

Table 1: Kinetic Parameters of DEBS and Associated Acyltransferases. This table summarizes available kinetic data for the overall DEBS system and individual acyltransferase domains. Note the significantly higher catalytic efficiency of DEBS AT3 for its cognate substrate, methylmalonyl-CoA.

Experimental Protocols

Detailed experimental protocols are essential for the study of PKS mechanisms. Below are outlines of key assays used to characterize the enzymatic activities of DEBS domains.

Acyltransferase (AT) Activity Assay (Continuous Coupled Enzymatic Assay)

This assay continuously monitors the AT-catalyzed release of Coenzyme A (CoASH) by coupling it to the NADH-producing reaction of α-ketoglutarate dehydrogenase.[2]

Materials:

  • Purified AT domain

  • Purified holo-ACP

  • (Methyl)malonyl-CoA

  • α-ketoglutarate

  • NAD⁺

  • α-ketoglutarate dehydrogenase

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM DTT)

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing all components except the (methyl)malonyl-CoA in a microplate well.

  • Initiate the reaction by adding the (methyl)malonyl-CoA substrate.

  • Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.

  • Calculate the initial rate of reaction from the linear portion of the progress curve.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated.

Ketosynthase (KS) Activity Assay (Fluorescence Transfer Assay)

This assay measures the ability of a KS domain to be acylated by a substrate by monitoring the transfer of a fluorescently labeled acyl group from an ACP.[9]

Materials:

  • Purified KS domain (or KS-containing module)

  • Purified fluorescently labeled holo-ACP

  • Acyl-S-N-acetylcysteamine (acyl-SNAC) substrate

  • Assay buffer

  • SDS-PAGE analysis equipment

Procedure:

  • Incubate the KS domain with the acyl-SNAC substrate to allow for acylation of the active site cysteine.

  • Add the fluorescently labeled holo-ACP to the reaction. The ACP will transfer its fluorescent label to the KS only if the active site is not already occupied by the acyl-SNAC substrate.

  • Quench the reaction and analyze the products by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner. The degree of fluorescence transfer to the KS band is inversely proportional to the KS's ability to accept the acyl-SNAC substrate.

Ketoreductase (KR) Activity Assay (NADPH Depletion Assay)

This spectrophotometric assay monitors the activity of KR domains by measuring the consumption of NADPH.

Materials:

  • Purified KR domain (or KR-containing module)

  • β-ketoacyl-ACP substrate

  • NADPH

  • Assay buffer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the KR domain and the β-ketoacyl-ACP substrate in a cuvette.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

Visualizing the Mechanism of Chain Elongation

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes in polyketide chain elongation.

Polyketide_Chain_Elongation cluster_module PKS Module n cluster_inputs Inputs cluster_outputs Outputs AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) AT->ACP Loads Extender Unit CoA CoA AT->CoA KR Ketoreductase (KR) ACP->KR Reduction KS Ketosynthase (KS) KS->ACP Condensation CO2 CO₂ KS->CO2 Elongated_Chain Elongated & Reduced Chain (to Module n+1) KR->Elongated_Chain NADP NADP⁺ KR->NADP Extender_CoA Methylmalonyl-CoA Extender_CoA->AT Growing_Chain Growing Polyketide (from Module n-1) Growing_Chain->KS NADPH NADPH NADPH->KR

Caption: Overview of a single polyketide chain elongation cycle within a DEBS module.

AT_Mechanism AT_Free Free AT Acyl_AT Acyl-AT Intermediate Acyl_ACP Methylmalonyl-ACP AT_Free->Acyl_ACP CoA CoA Acyl_AT->CoA Extender_CoA Methylmalonyl-CoA Extender_CoA->AT_Free 1. Acylation Holo_ACP Holo-ACP Holo_ACP->Acyl_AT 2. Transacylation KS_Mechanism cluster_KS Ketosynthase (KS) Domain cluster_intermediates Intermediates KS_Free Free KS Acyl_KS Acyl-KS Intermediate Elongated_Acyl_KS Elongated Acyl-KS (transient) CO2 CO₂ Acyl_KS->CO2 Elongated_Chain_ACP Elongated Chain-ACP Elongated_Acyl_KS->Elongated_Chain_ACP 3. Transfer to ACP Growing_Chain_ACP Growing Polyketide-ACP (from Module n-1) Growing_Chain_ACP->KS_Free Extender_ACP Methylmalonyl-ACP Extender_ACP->Acyl_KS 2. Decarboxylation & Condensation

References

initial isolation and characterization of 6-deoxyerythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Isolation and Characterization of 6-Deoxyerythronolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and structural characterization of this compound (6-dEB), the first macrocyclic intermediate in the biosynthesis of the antibiotic erythromycin (B1671065). This document details the original experimental protocols, summarizes key quantitative data, and visualizes the biosynthetic and isolation workflows.

Introduction

This compound is the aglycone precursor to the clinically significant erythromycin family of antibiotics.[1] Its discovery and characterization were pivotal in understanding the biosynthesis of polyketide natural products. The initial isolation of 6-dEB was accomplished in 1967 by J. R. Martin and W. Rosenbrook from a mutant strain of Streptomyces erythreus (now Saccharopolyspora erythraea) that was blocked in the normal erythromycin biosynthetic pathway.[2] This breakthrough provided the first tangible evidence of a stable, enzyme-free intermediate in erythromycin biosynthesis, paving the way for decades of research into polyketide synthases and the engineered biosynthesis of novel antibiotics.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is critical for its detection, purification, and analytical characterization.

PropertyValueReference
Molecular FormulaC₂₁H₃₈O₆[3]
Molecular Weight386.5 g/mol [3]
Monoisotopic Mass386.26683893 Da[3]
CAS Number15797-36-1[3]
IUPAC Name(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[3]

Spectroscopic Data

The structural elucidation of this compound relies heavily on various spectroscopic techniques. The following table summarizes key spectral features.

Spectroscopic TechniqueKey Data and Observations
Infrared (IR) SpectroscopyBands indicative of hydroxyl groups, a lactone carbonyl group, and a ketone carbonyl group.
Nuclear Magnetic Resonance (NMR) SpectroscopyComplex proton and carbon spectra consistent with a 14-membered macrolide ring with multiple stereocenters.
Mass Spectrometry (MS)Provides the molecular weight and fragmentation patterns that aid in structural confirmation. The API-MS spectrum of 6-dEB reveals five major families of fragments.[4]

Biosynthesis of this compound

This compound is synthesized by a large, multi-modular enzyme complex known as this compound synthase (DEBS).[5] The biosynthesis begins with a propionyl-CoA starter unit, which is sequentially condensed with six molecules of (2S)-methylmalonyl-CoA over seven modules of the DEBS enzyme complex. Each module is responsible for one cycle of chain elongation and modification. The final step involves the thioesterase (TE) domain, which catalyzes the cyclization and release of the 14-membered macrolactone ring.

G cluster_0 Inputs cluster_1 Polyketide Synthase cluster_2 Process cluster_3 Output Propionyl-CoA Propionyl-CoA DEBS This compound Synthase (DEBS) (DEBS1, DEBS2, DEBS3) Propionyl-CoA->DEBS Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS 6x Extender Units ChainElongation 7 Cycles of Chain Elongation DEBS->ChainElongation Cyclization Thioesterase-mediated Cyclization ChainElongation->Cyclization 6-dEB This compound Cyclization->6-dEB

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the .

Fermentation of the Blocked Mutant

A mutant strain of Saccharopolyspora erythraea incapable of producing erythromycin is cultured in a suitable fermentation medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote the accumulation of biosynthetic intermediates.

Isolation and Purification Workflow

The isolation of 6-dEB from the fermentation broth is a multi-step process involving extraction and chromatography.

G Fermentation Fermentation Broth (Blocked S. erythraea mutant) Extraction Solvent Extraction (e.g., ethyl acetate) Fermentation->Extraction Concentration Concentration in vacuo Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC Fraction Collection & TLC Analysis ColumnChrom->TLC Crystallization Crystallization TLC->Crystallization Pure6dEB Pure this compound Crystallization->Pure6dEB

Caption: Workflow for the isolation of this compound.

Characterization Methods
  • Chromatography: Thin-layer chromatography (TLC) is employed to monitor the purification process and assess the purity of the isolated fractions.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as hydroxyls and carbonyls.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed carbon skeleton and stereochemistry of 6-dEB.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information.[4]

Conclusion

The was a landmark achievement in the study of natural product biosynthesis. It provided the first direct evidence for a stable macrocyclic intermediate in erythromycin formation and laid the groundwork for understanding the complex enzymatic machinery of polyketide synthases. The methodologies developed for its isolation and the data from its characterization remain fundamental to the ongoing research and development of novel macrolide antibiotics.

References

An In-depth Technical Guide on the Biological Activity of 6-deoxyerythronolide B and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-deoxyerythronolide B (6-dEB) is the macrocyclic core of the widely used antibiotic erythromycin. As a polyketide natural product, it serves as a versatile scaffold for the chemical and biosynthetic generation of a diverse array of derivatives. These new chemical entities hold significant promise in overcoming the challenges of drug resistance and offer potential therapeutic applications beyond their traditional antibacterial roles. This technical guide provides a comprehensive overview of the biological activities of 6-dEB and its derivatives, with a focus on their antibacterial, anticancer, and antiviral properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a summary of quantitative activity data. Furthermore, key signaling pathways and molecular mechanisms of action are illustrated to provide a deeper understanding of their therapeutic potential.

Introduction to this compound (6-dEB)

This compound (6-dEB) is a 14-membered macrolide and the aglycone precursor to the antibiotic erythromycin.[1] It is a polyketide, a class of natural products known for their structural complexity and diverse biological activities.[2] The biosynthesis of 6-dEB is carried out by a large multi-enzymatic complex called this compound synthase (DEBS).[3] The modular nature of DEBS has made it a prime target for genetic engineering, allowing for the production of novel 6-dEB analogs through precursor-directed biosynthesis and chemobiosynthesis.[2][4] These approaches, combined with traditional chemical synthesis, have enabled the creation of a wide range of 6-dEB derivatives with modified biological activities.[5][6]

Biosynthesis of 6-dEB

The biosynthesis of 6-dEB is a multi-step process catalyzed by the three large polyketide synthase (PKS) proteins of DEBS.[7] The process begins with a propionyl-CoA starter unit, followed by six successive condensations with methylmalonyl-CoA extender units. Each condensation and subsequent modification is carried out by a specific module within the DEBS enzyme complex. The final step involves the release and cyclization of the polyketide chain to form the 14-membered macrolactone ring of 6-dEB.[8]

6-dEB_Biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) DEBS1 DEBS 1 (Modules 1 & 2) Propionyl_CoA->DEBS1 Intermediate1 Diketide DEBS1->Intermediate1 DEBS2 DEBS 2 (Modules 3 & 4) Intermediate1->DEBS2 Intermediate2 Tetraketide DEBS2->Intermediate2 DEBS3 DEBS 3 (Modules 5 & 6) Intermediate2->DEBS3 Linear_Chain Linear Heptaketide Chain DEBS3->Linear_Chain TE_Domain Thioesterase Domain (TE) Linear_Chain->TE_Domain dEB This compound (6-dEB) TE_Domain->dEB Cyclization Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->DEBS1 Methylmalonyl_CoA->DEBS2 Methylmalonyl_CoA->DEBS3 Antibacterial_Mechanism cluster_ribosome Bacterial 50S Ribosome Exit_Tunnel Polypeptide Exit Tunnel Polypeptide Nascent Polypeptide Chain Exit_Tunnel->Polypeptide Blocks exit of Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Leads to Peptidyl_Transferase Peptidyl Transferase Center Macrolide 6-dEB Derivative Macrolide->Exit_Tunnel Binds to Bacterial_Death Bacteriostasis/ Bacterial Death Inhibition->Bacterial_Death Anticancer_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Macrolide 6-dEB Derivative Macrolide->PI3K Inhibits Macrolide->Akt Inhibits Synthesis_Workflow Start Simple Achiral Starting Materials Fragment_A Fragment A Synthesis (e.g., C1-C8) Start->Fragment_A Fragment_B Fragment B Synthesis (e.g., C9-C15) Start->Fragment_B Coupling Fragment Coupling (e.g., Aldol Reaction) Fragment_A->Coupling Fragment_B->Coupling Seco_acid Linear Seco-acid Coupling->Seco_acid Macrolactonization Macrolactonization Seco_acid->Macrolactonization dEB_analog 6-dEB Analog Macrolactonization->dEB_analog

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of 6-Deoxyerythronolide B Synthase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Deoxyerythronolide B (6-dEB) is the macrocyclic core of the clinically significant antibiotic erythromycin. It is synthesized by a large, multi-modular enzyme complex called this compound synthase (DEBS), a type I polyketide synthase (PKS). The heterologous expression of DEBS in tractable hosts like Escherichia coli offers a promising platform for the production of 6-dEB and its analogs, facilitating research into novel antibiotics and other valuable polyketides.[1][2] The synthesis of 6-dEB is catalyzed by the successive condensation of one molecule of propionyl-CoA and six molecules of (2S)-methylmalonyl-CoA.[3]

E. coli is an attractive host for heterologous PKS expression due to its rapid growth, well-characterized genetics, and established fermentation processes.[1][2] However, successful production of complex polyketides like 6-dEB in E. coli presents several challenges, including the large size and complexity of the PKS enzymes, the requirement for specific precursor molecules, and the need for post-translational modification. This document provides detailed application notes and protocols for the heterologous expression of DEBS in E. coli, covering metabolic engineering strategies, protein expression and purification, and in vitro reconstitution of the enzyme complex.

Data Presentation

Table 1: Summary of 6-dEB Production Titers in Engineered E. coli Strains
E. coli Strain/SystemKey Genetic Modifications/Culture Conditions6-dEB Titer (mg/L)Reference
K207-6dEBDEBS1, DEBS2, DEBS3 expression; propionate (B1217596) supplementation in complex medium~6[3]
K207-6dEBDEBS1, DEBS2, DEBS3 expression; propionate supplementation in chemically defined medium<3[3]
Engineered E. coli with S. coelicolor PCCPropionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor20[3]
BAP1 strain with DEBS plasmidsHigh cell-density fed-batch fermentation100[1]
BAP1 strain with DEBS plasmids and TEIICo-expression of thioesterase II (TEII)180[1]
Optimized fed-batch processOptimized medium and fermentation conditions1100[3]
Chromosomally integrated DEBS (YW9)DEBS and PCC genes integrated into the chromosome0.47 - 0.52[4]
Wood-Werkman cycle engineered strainHeterologous expression of eight genes from the Wood-Werkman cycle0.81[1]

Experimental Protocols

Protocol 1: Cloning of DEBS Genes into E. coli Expression Vectors

This protocol outlines the general steps for cloning the large DEBS genes (DEBS1, DEBS2, and DEBS3) into suitable E. coli expression vectors. Due to the size of these genes (each ~10 kb), this process requires careful handling and optimization.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3) or a metabolically engineered strain like BAP1)

  • Expression vectors (e.g., pET series, pACYC)

  • DNA purification kits (PCR and gel extraction)

  • LB agar (B569324) plates and broth with appropriate antibiotics

  • Standard molecular biology reagents and equipment

Procedure:

  • Gene Amplification:

    • Amplify the DEBS1, DEBS2, and DEBS3 genes from a suitable source (e.g., genomic DNA of Saccharopolyspora erythraea or a plasmid harboring the genes) using a high-fidelity DNA polymerase.

    • Design primers with appropriate restriction sites for cloning into the chosen expression vector(s). It is common to express the three DEBS genes from two separate compatible plasmids.[5]

  • Vector and Insert Preparation:

    • Digest the expression vector(s) and the purified PCR products with the selected restriction enzymes.

    • Purify the digested vector and insert fragments using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector(s) and insert(s) using T4 DNA ligase. Use a molar ratio of insert to vector of 3:1.

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation into Cloning Strain:

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) using heat shock or electroporation.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic(s) for selection.

    • Incubate at 37°C overnight.

  • Screening and Plasmid Purification:

    • Pick individual colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA to screen for positive clones.

    • Confirm the correct sequence of the cloned DEBS genes by DNA sequencing.

    • Purify the confirmed plasmids from a larger culture.

  • Transformation into Expression Strain:

    • Transform the purified plasmids into the desired E. coli expression strain. If using multiple plasmids, co-transformation may be necessary.

    • Plate on selective media and incubate to obtain colonies for expression studies.

Protocol 2: Heterologous Expression and Purification of DEBS Proteins

This protocol describes the expression of the three DEBS proteins in E. coli and their subsequent purification. Due to the large size of the proteins, expression at lower temperatures is often recommended to improve solubility.

Materials:

  • E. coli expression strain harboring the DEBS expression plasmids

  • LB broth or a richer medium like Terrific Broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM DTT)

  • Protease inhibitor cocktail

  • Lysozyme

  • Sonciator or other cell disruption equipment

  • Centrifuge

  • Affinity chromatography resin (e.g., Ni-NTA if using His-tagged proteins)

  • Wash buffer (Lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM)

  • Elution buffer (Lysis buffer with a high imidazole concentration, e.g., 250-500 mM)

  • Dialysis tubing or desalting columns

  • Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Expression:

    • Inoculate a starter culture of the expression strain in 5-10 mL of LB broth with antibiotics and grow overnight at 37°C.

    • Inoculate a larger volume of culture medium with the starter culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Cool the culture to a lower temperature (e.g., 16-20°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at the lower temperature with shaking for 16-24 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors and lysozyme.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Protein Purification:

    • Apply the clarified lysate to a pre-equilibrated affinity chromatography column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the target DEBS protein with elution buffer.

    • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified protein.

    • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

    • Determine the protein concentration using a method like the Bradford assay.

    • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: In Vitro Reconstitution and Activity Assay of DEBS

This protocol describes the in vitro reconstitution of the DEBS enzyme complex from its purified components and a method to assay its activity by monitoring NADPH consumption.

Materials:

  • Purified DEBS1, DEBS2, and DEBS3 proteins

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2, 2.5 mM EDTA, 5 mM DTT)

  • Propionyl-CoA (starter unit)

  • (2S)-Methylmalonyl-CoA (extender unit)

  • NADPH

  • UV-Vis spectrophotometer

Procedure:

  • Reconstitution:

    • In a reaction tube, combine equimolar amounts of purified DEBS1, DEBS2, and DEBS3 proteins in the assay buffer.

    • Incubate the mixture on ice for a short period (e.g., 15-30 minutes) to allow the complex to assemble.

  • Activity Assay:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, propionyl-CoA (e.g., 200 µM), (2S)-methylmalonyl-CoA (e.g., 500 µM), and NADPH (e.g., 300 µM).

    • Initiate the reaction by adding the reconstituted DEBS enzyme complex to the cuvette.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The synthesis of one molecule of 6-dEB consumes seven molecules of NADPH.

    • Calculate the rate of NADPH consumption to determine the enzyme activity.

  • Product Analysis (Optional):

    • After the reaction, quench it by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product, dry the organic phase, and resuspend the residue in a suitable solvent (e.g., methanol).

    • Analyze the product by LC-MS to confirm the formation of 6-dEB.

Visualizations

DEBS_Pathway Propionyl_CoA Propionyl-CoA DEBS1 DEBS1 (Loading Module, Modules 1 & 2) Propionyl_CoA->DEBS1 Starter Unit Methylmalonyl_CoA (2S)-Methylmalonyl-CoA (6x) Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (Modules 3 & 4) Methylmalonyl_CoA->DEBS2 DEBS3 DEBS3 (Modules 5 & 6, TE domain) Methylmalonyl_CoA->DEBS3 Extender Units DEBS1->DEBS2 Intermediate Transfer DEBS2->DEBS3 Intermediate Transfer Product This compound DEBS3->Product Cyclization & Release

Caption: Biosynthetic pathway of 6-dEB by the DEBS enzyme complex.

Experimental_Workflow Gene_Amp DEBS Gene Amplification Cloning Cloning into Expression Vectors Gene_Amp->Cloning Transformation_Cloning Transformation into Cloning Strain Cloning->Transformation_Cloning Screening Screening & Verification Transformation_Cloning->Screening Transformation_Expression Transformation into Expression Strain Screening->Transformation_Expression Expression Protein Expression Transformation_Expression->Expression Purification Protein Purification Expression->Purification Reconstitution In Vitro Reconstitution Purification->Reconstitution Activity_Assay Enzyme Activity Assay Reconstitution->Activity_Assay Product_Analysis Product Analysis (LC-MS) Activity_Assay->Product_Analysis

Caption: Overall experimental workflow for DEBS expression and analysis.

Metabolic_Engineering Central_Metabolism E. coli Central Metabolism (e.g., Glucose) WW_Cycle Wood-Werkman Cycle Central_Metabolism->WW_Cycle Propionate Exogenous Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA DEBS DEBS Enzyme Complex Propionyl_CoA->DEBS Starter PCC Propionyl-CoA Carboxylase (PCC) Pathway Propionyl_CoA->PCC Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Methylmalonyl_CoA->DEBS Extender Product 6-dEB DEBS->Product PCC->Methylmalonyl_CoA WW_Cycle->Propionyl_CoA

Caption: Metabolic engineering strategies for precursor supply in E. coli.

References

Production of 6-Deoxyerythronolide B in Bacillus subtilis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the heterologous production of 6-deoxyerythronolide B (6dEB), the macrocyclic core of the antibiotic erythromycin (B1671065), in the Gram-positive bacterium Bacillus subtilis. As a generally recognized as safe (GRAS) organism with a high capacity for protein secretion, B. subtilis presents a promising chassis for the production of complex polyketides. This document details the genetic engineering strategies, cultivation protocols, and analytical methods for successful 6dEB synthesis and quantification.

Introduction

Polyketides are a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotic, anticancer, and immunosuppressive activities. This compound (6dEB) is the aglycone precursor to the widely used macrolide antibiotic erythromycin. It is synthesized by a large, multi-modular enzyme complex called this compound synthase (DEBS). The heterologous expression of the DEBS gene cluster in a robust and easily manipulated host is a key objective for the sustainable and scalable production of erythromycin and novel "unnatural" polyketides.

Bacillus subtilis has emerged as a promising heterologous host for polyketide production due to its non-pathogenic nature, lack of endotoxins, and efficient secretion systems, which can simplify downstream processing.[1][2] This document outlines the key steps for engineering B. subtilis to produce 6dEB, including the expression of the DEBS enzyme complex and metabolic modifications to enhance precursor supply.

Data Presentation

Table 1: Summary of this compound (6dEB) Production in Engineered Bacillus subtilis Strains
Strain DesignationRelevant Genotype/Engineering StrategyCultivation Method6dEB Titer (mg/L)Fold IncreaseReference
B. subtilis BS6dEB-1Expression of eryAI-III operon as three separate cassettes under acoA promoterFed-batch simulating EnBase-cultivation>0-[3][4]
B. subtilis BS6dEB-2BS6dEB-1 with deletion of native secondary metabolite clusters (surfactin, bacillaene, plipastatin)Fed-batch simulating EnBase-cultivationNot specified-[3][4]
B. subtilis BS6dEB-3BS6dEB-2 with deletion of prpBD operon (propionyl-CoA utilization)Fed-batch simulating EnBase-cultivation with propionate (B1217596) feeding~275% increase over strain without prpBD deletion[1][5]

Experimental Protocols

Protocol 1: Construction of a this compound (6dEB) Producing Bacillus subtilis Strain

This protocol describes the genetic modification of B. subtilis for the heterologous expression of the DEBS gene cluster from Saccharopolyspora erythraea.

1.1. Plasmid Construction for DEBS Expression:

  • Gene Cassettes: The DEBS gene cluster, consisting of eryAI, eryAII, and eryAIII, is too large for a single plasmid. Therefore, the operon is split into three separate expression cassettes.[3][4]

  • Promoter and Ribosomal Binding Site (RBS): Each eryA gene is placed under the control of an inducible promoter, such as the acetoin-inducible acoA promoter, to allow for controlled expression. An optimized RBS should be included upstream of each gene to ensure efficient translation in B. subtilis.

  • Vector Backbone: Utilize an appropriate E. coli-B. subtilis shuttle vector for the construction of each of the three plasmids. The plasmids should carry different antibiotic resistance markers for selection.

1.2. Chromosomal Integration in B. subtilis:

  • Homologous Recombination: Design the expression cassettes to be flanked by regions of homology to a non-essential locus in the B. subtilis chromosome (e.g., amyE). This will allow for stable integration of the DEBS genes into the host genome.

  • Transformation of Competent B. subtilis Cells:

    • Prepare competent B. subtilis cells using a standard protocol.

    • Transform the linearized plasmids containing the DEBS expression cassettes into the competent cells.

    • Select for transformants on agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct integration of the expression cassettes by colony PCR and sequencing.

1.3. Metabolic Engineering for Enhanced Precursor Supply:

  • Deletion of Competing Pathways: To increase the intracellular pool of the precursor propionyl-CoA, it is beneficial to delete genes involved in its degradation. A key target is the prpBD operon, which is responsible for propionyl-CoA utilization.[1][3]

  • Gene Knockout Procedure:

    • Construct a deletion cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream regions of the prpBD operon.

    • Transform the deletion cassette into the 6dEB-producing B. subtilis strain.

    • Select for transformants on the appropriate antibiotic and verify the gene deletion by PCR.

Protocol 2: Fed-Batch Cultivation for 6dEB Production

This protocol outlines a fed-batch cultivation strategy to achieve higher cell densities and improved 6dEB production.

2.1. Media and Culture Conditions:

  • Pre-culture: Inoculate a single colony of the engineered B. subtilis strain into 5 mL of LB medium and incubate overnight at 37°C with shaking.

  • Main Culture (Batch Phase):

    • Inoculate 50 mL of a defined production medium in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of 0.1.

    • Incubate at 30°C with vigorous shaking (e.g., 250 rpm).

  • Fed-Batch Phase:

    • When the culture reaches a specific OD600 (e.g., mid-to-late exponential phase), initiate the fed-batch by adding a concentrated feed solution.

    • The feed solution should contain a carbon source (e.g., glucose) and a nitrogen source.

    • Maintain the pH of the culture at a desired level (e.g., 7.0) through the addition of a base (e.g., NH4OH).

    • Maintain dissolved oxygen (DO) above a certain threshold (e.g., 20%) by adjusting the agitation and aeration rates.

2.2. Induction and Precursor Feeding:

  • Induction: When the culture reaches the desired cell density, induce the expression of the DEBS genes by adding the inducer (e.g., 0.1% acetoin (B143602) for the acoA promoter).

  • Propionate Feeding: To provide the necessary precursor for 6dEB synthesis, supplement the culture with sodium propionate to a final concentration of 20 mM.[4]

2.3. EnBase-Cultivation Strategy (Simulated Fed-Batch):

  • An alternative to traditional fed-batch is the EnBase cultivation system, which provides a slow, controlled release of glucose through enzymatic degradation of a polymer. This method can simplify the cultivation process.[3][4]

Protocol 3: Extraction and Quantification of 6dEB

This protocol describes the extraction of 6dEB from the culture supernatant and its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1. Sample Preparation:

  • Centrifuge the culture broth to separate the cells from the supernatant.

  • Since 6dEB is secreted into the medium by B. subtilis, the supernatant is used for extraction.[3][4]

3.2. Liquid-Liquid Extraction:

  • To 10 mL of the culture supernatant, add an equal volume of ethyl acetate (B1210297).

  • Vortex vigorously for 1 minute and then centrifuge to separate the aqueous and organic phases.

  • Carefully collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize the recovery of 6dEB.

  • Pool the organic fractions and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

3.3. LC-MS Analysis:

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Detection: Monitor for the protonated molecule [M+H]+ of 6dEB (m/z 401.3).

    • Quantification: Create a standard curve using a purified 6dEB standard of known concentrations to quantify the amount of 6dEB in the samples.

Visualizations

Signaling Pathways and Workflows

Experimental_Workflow cluster_strain_construction Strain Construction cluster_production Production cluster_analysis Analysis plasmid_construction Plasmid Construction (eryA cassettes) chromosomal_integration Chromosomal Integration in B. subtilis plasmid_construction->chromosomal_integration metabolic_engineering Metabolic Engineering (e.g., prpBD deletion) chromosomal_integration->metabolic_engineering cultivation Fed-Batch Cultivation metabolic_engineering->cultivation induction Induction of DEBS Expression cultivation->induction precursor_feeding Propionate Feeding induction->precursor_feeding extraction Extraction of 6dEB precursor_feeding->extraction quantification LC-MS Quantification extraction->quantification

Caption: Overall experimental workflow for the production and analysis of 6dEB in B. subtilis.

Metabolic_Engineering_Strategy cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_host_metabolism B. subtilis Host Metabolism Propionate Exogenous Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA DEBS DEBS Enzyme Complex (from S. erythraea) PropionylCoA->DEBS PrpBD prpBD operon (Propionyl-CoA Utilization) PropionylCoA->PrpBD Degradation MethylmalonylCoA->DEBS dEB This compound (6dEB) DEBS->dEB Secretion Secretion dEB->Secretion Secretion Deletion Deletion of prpBD Deletion->PrpBD

Caption: Metabolic engineering strategy in B. subtilis to enhance 6dEB production.

References

Application Notes and Protocols for the In Vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase (DEBS) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-deoxyerythronolide B synthase (DEBS) is a giant multienzyme complex responsible for the biosynthesis of this compound (6-dEB), the macrocyclic core of the antibiotic erythromycin.[1][2][3] As a modular polyketide synthase (PKS), DEBS functions as an assembly line, where each module catalyzes a specific set of reactions to extend and modify a growing polyketide chain.[1][2][4] The in vitro reconstitution of the DEBS system from purified components provides a powerful platform for elucidating the mechanistic details of polyketide biosynthesis, engineering novel polyketide structures, and screening for potential inhibitors.[5][6][7][8]

These application notes provide detailed protocols for the expression and purification of DEBS proteins, the in vitro reconstitution of the complete enzymatic system, and the analysis of its activity and products.

I. Expression and Purification of DEBS Proteins

The large size and complexity of the three DEBS proteins (DEBS1, DEBS2, and DEBS3), each exceeding 300 kDa, present significant challenges for heterologous expression and purification.[5] The following protocols are based on successful strategies for obtaining active DEBS components.

Protocol 1: Expression of DEBS Proteins in E. coli

  • Host Strain: Utilize an E. coli strain engineered for enhanced expression of large proteins and post-translational modification, such as E. coli BAP1, which expresses the phosphopantetheinyl transferase (sfp) gene for the essential post-translational modification of the acyl carrier protein (ACP) domains.[6]

  • Expression Plasmids: Clone the genes encoding DEBS1, DEBS2, and DEBS3 into suitable expression vectors. To overcome the difficulty in expressing the full-length DEBS1, it can be split into three smaller, more manageable polypeptides: the loading didomain (LDD), module 1 (M1), and module 2 (M2).[5]

  • Culture Conditions:

    • Grow the E. coli cultures in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) at a final concentration of 0.1-0.5 mM.

    • Reduce the culture temperature to 18-20°C and continue incubation for 16-24 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors.

    • Lyse the cells using a French press or sonication.

    • Clarify the lysate by ultracentrifugation.

Protocol 2: Purification of DEBS Proteins

A multi-step chromatography approach is typically required to achieve high purity of the DEBS proteins.

  • Affinity Chromatography: If the proteins are expressed with an affinity tag (e.g., His-tag), use an appropriate affinity resin (e.g., Ni-NTA agarose) for the initial capture step.

  • Ion-Exchange Chromatography (IEX): Further purify the protein using an anion-exchange or cation-exchange column, depending on the isoelectric point of the protein. A salt gradient (e.g., NaCl) is used for elution.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as an intermediate purification step to separate proteins based on their hydrophobicity.[9]

  • Size-Exclusion Chromatography (SEC): The final polishing step is performed using a size-exclusion column to separate the DEBS proteins from any remaining contaminants and aggregates.[9]

  • Purity Assessment: Analyze the purity of the final protein preparations by SDS-PAGE. The protein concentration can be determined using a spectrophotometer or a protein assay like the Bradford assay.

II. In Vitro Reconstitution of the DEBS System

The following protocol describes the setup of the in vitro reaction to reconstitute the complete DEBS assembly line.

Protocol 3: In Vitro DEBS Reconstitution Assay

  • Reaction Components:

    • Purified DEBS proteins (DEBS1, DEBS2, DEBS3, or their dissociated components) at a final concentration of approximately 2 µM each.[5]

    • Starter unit: Propionyl-CoA (e.g., 500 µM).

    • Extender unit: Methylmalonyl-CoA (e.g., 1 mM).

    • Reducing equivalent: NADPH (e.g., 2 mM).

    • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.2), 200 mM NaCl, 1 mM EDTA, 2.5 mM DTT, and 10% glycerol.

  • Reaction Setup:

    • Combine the reaction buffer, substrates, and cofactors in a microcentrifuge tube.

    • Initiate the reaction by adding the purified DEBS proteins.

    • Incubate the reaction mixture at 30°C for a desired period (e.g., 1-4 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) layer containing the polyketide products.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried product in a suitable solvent (e.g., methanol) for analysis.

III. Analysis of DEBS Activity and Products

Several analytical techniques can be employed to monitor the activity of the reconstituted DEBS system and characterize its products.

1. Continuous Kinetic Assay (UV Spectrophotometry)

A continuous assay measuring the consumption of NADPH by the ketoreductase (KR) and enoyl reductase (ER) domains of DEBS provides a real-time measurement of enzyme activity.[5]

Protocol 4: Continuous Spectrophotometric Assay

  • Assay Setup: Prepare the reaction mixture as described in Protocol 3, but in a quartz cuvette suitable for UV spectrophotometry.

  • Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). This rate is stoichiometrically related to the rate of product formation.[5]

2. Product Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of the polyketide products.[5][10][11]

Protocol 5: LC-MS Analysis of DEBS Products

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform full-scan mass spectrometry to identify the molecular ions of the expected products (e.g., 6-dEB).

    • Use selected reaction monitoring (SRM) or extracted ion chromatograms for sensitive and specific quantification of the products.[10]

  • Quantification: Generate a standard curve using an authentic standard of 6-dEB to quantify the amount of product formed in the in vitro reaction.[5]

IV. Quantitative Data Summary

The following tables summarize key quantitative data obtained from the in vitro analysis of the DEBS system.

Table 1: Turnover Rates of Reconstituted DEBS Systems [5][6][7][8]

Enzyme SystemTurnover Rate (min⁻¹)
Complete Hexamodular DEBS1.1
Truncated Trimodular Derivative2.5
Truncated Bimodular Derivative21

V. Visualizations

Diagram 1: Biosynthesis of this compound by the DEBS Assembly Line

DEBS_Pathway cluster_DEBS1 DEBS1 cluster_DEBS2 DEBS2 cluster_DEBS3 DEBS3 LD Loading Didomain (LDD) M1 Module 1 (KS, AT, KR, ACP) LD->M1 Chain Transfer M2 Module 2 (KS, AT, KR, ACP) M1->M2 Chain Transfer M3 Module 3 (KS, AT, ACP) M2->M3 Chain Transfer M4 Module 4 (KS, AT, KR, ACP) M3->M4 Chain Transfer M5 Module 5 (KS, AT, KR, ACP) M4->M5 Chain Transfer M6 Module 6 (KS, AT, KR, ACP) M5->M6 Chain Transfer TE Thioesterase (TE) M6->TE Chain Transfer Product This compound TE->Product Cyclization & Release Propionyl_CoA Propionyl-CoA Propionyl_CoA->LD Starter Unit Methylmalonyl_CoA Methylmalonyl-CoA (x6) Methylmalonyl_CoA->M1 Methylmalonyl_CoA->M2 Methylmalonyl_CoA->M3 Methylmalonyl_CoA->M4 Methylmalonyl_CoA->M5 Methylmalonyl_CoA->M6 DEBS_Workflow cluster_Protein_Prep Protein Preparation cluster_Reconstitution In Vitro Reconstitution cluster_Analysis Analysis cluster_Data Data Interpretation Expression Expression of DEBS Proteins in E. coli Purification Purification by Chromatography Expression->Purification QC Purity & Concentration (SDS-PAGE, A280) Purification->QC Assay_Setup Assay Setup (Proteins, Substrates, Cofactors) QC->Assay_Setup Incubation Incubation (30°C) Assay_Setup->Incubation Kinetic_Assay Kinetic Analysis (UV-Vis) Incubation->Kinetic_Assay Product_Extraction Product Extraction (Ethyl Acetate) Incubation->Product_Extraction Turnover_Rate Calculate Turnover Rate Kinetic_Assay->Turnover_Rate LCMS_Analysis Product Analysis (LC-MS) Product_Extraction->LCMS_Analysis Product_Quantification Identify & Quantify Products LCMS_Analysis->Product_Quantification

References

Total Synthesis Strategies for 6-Deoxyerythronolide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of prominent total synthesis strategies for 6-deoxyerythronolide B, the aglycone precursor to the erythromycin (B1671065) antibiotics. It is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering insights into the various methodologies, their efficiencies, and key experimental protocols.

Comparative Analysis of Synthetic Strategies

The total synthesis of this compound has been a benchmark in natural product synthesis for decades, driving the development of new synthetic methods for stereocontrol in acyclic systems. The following table summarizes the key quantitative data from several landmark syntheses, offering a clear comparison of their efficiencies.

Principal Investigator(s) Year Longest Linear Sequence (LLS) Total Steps (TS) Overall Yield (%) Key Methodologies
Masamune, S.1981Not explicitly stated>30Not explicitly statedAldol (B89426) reactions, Macrolactonization
Evans, D. A.199818Not explicitly stated~4.3%Evans aldol reactions, Convergent synthesis
Crimmins, M. T.200623Not explicitly stated7.5% (Formal)Iterative thiazolidinethione aldol reactions
Stang, E. M. & White, M. C.200922Not explicitly stated7.8%Late-stage C-H oxidative macrolactonization
Gao, X., Woo, S. K. & Krische, M. J.20131420Not explicitly statedC-C bond-forming transfer hydrogenation, Enyne metathesis

Retrosynthetic Analysis and Strategic Overviews

The general approach to the synthesis of this compound involves the stereocontrolled construction of a linear polypropionate chain followed by macrolactonization to form the 14-membered ring. The key variations in strategy lie in the methods used for fragment assembly and the final macrocyclization event.

Convergent Aldol-Based Strategy (Evans)

The Evans synthesis exemplifies a convergent approach, where two advanced fragments are synthesized independently and then coupled. This strategy relies heavily on the stereoselective power of the Evans aldol reaction to set the numerous stereocenters along the polypropionate backbone.

G This compound This compound Seco-acid Seco-acid This compound->Seco-acid Macrolactonization C1-C9 Fragment C1-C9 Fragment Seco-acid->C1-C9 Fragment Aldol Coupling C10-C15 Fragment C10-C15 Fragment Seco-acid->C10-C15 Fragment Aldol Coupling beta-keto imide beta-keto imide C1-C9 Fragment->beta-keto imide Evans Aldol Aldehyde Aldehyde C10-C15 Fragment->Aldehyde Evans Aldol

Caption: Retrosynthetic analysis of the Evans synthesis of this compound.

Late-Stage C-H Oxidative Macrolactonization (Stang & White)

A significant innovation in the synthesis of this compound was the introduction of a late-stage C-H oxidation to effect macrolactonization.[1][2][3] This strategy avoids the need to carry a reactive hydroxyl group through the synthesis, potentially shortening the overall sequence.

G This compound This compound Linear Alkenoic Acid Linear Alkenoic Acid This compound->Linear Alkenoic Acid Late-stage C-H Oxidative Macrolactonization C1-C9 Fragment C1-C9 Fragment Linear Alkenoic Acid->C1-C9 Fragment Aldol Coupling C10-C15 Fragment C10-C15 Fragment Linear Alkenoic Acid->C10-C15 Fragment Aldol Coupling

Caption: Retrosynthesis highlighting the late-stage C-H oxidation strategy.

C-C Bond-Forming Transfer Hydrogenation (Krische)

The Krische synthesis represents one of the most concise routes to date, employing innovative C-C bond-forming transfer hydrogenation reactions.[4] This approach streamlines the synthesis by avoiding pre-formed organometallic reagents and separate oxidation steps.

G This compound This compound Enyne Precursor Enyne Precursor This compound->Enyne Precursor Enyne Metathesis Fragment A (C10-C15) Fragment A (C10-C15) Enyne Precursor->Fragment A (C10-C15) Esterification Fragment B (C1-C9) Fragment B (C1-C9) Enyne Precursor->Fragment B (C1-C9) Esterification n-propanol n-propanol Fragment A (C10-C15)->n-propanol C-C Bond-Forming Transfer Hydrogenation 2-methyl-1,3-propanediol 2-methyl-1,3-propanediol Fragment B (C1-C9)->2-methyl-1,3-propanediol Double Anti-Crotylation

Caption: Retrosynthetic analysis of the Krische synthesis.

Experimental Protocols for Key Transformations

The following protocols are based on the published procedures and are intended to provide a detailed guide for replicating the key steps in these landmark syntheses.

Evans Asymmetric Aldol Reaction (Adapted from Evans, 1998)

This protocol describes a representative Evans syn-aldol reaction, a cornerstone for constructing the polypropionate backbone.

Materials:

  • N-propionyl oxazolidinone

  • Aldehyde substrate

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in CH₂Cl₂ (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add Et₃N (1.2 equivalents) dropwise, followed by the slow addition of Bu₂BOTf (1.1 equivalents).

  • Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back to -78 °C and add a solution of the aldehyde substrate in CH₂Cl₂ (1.0 equivalent) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC for the disappearance of the starting materials.

  • Quench the reaction at 0 °C by the addition of MeOH, followed by saturated aqueous NaHCO₃ and 30% aqueous H₂O₂.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous Na₂SO₃ and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Late-Stage C-H Oxidative Macrolactonization (Adapted from Stang & White, 2009)

This protocol outlines the key palladium-catalyzed C-H oxidative macrolactonization to form the 14-membered ring.[1][2][3]

Materials:

  • Linear seco-acid precursor with a terminal alkene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Bis(phenyl)sulfoxide

  • Benzoquinone (BQ)

  • Acetic acid (AcOH)

  • Toluene (B28343)

Procedure:

  • To a solution of the linear alkenoic acid precursor (1.0 equivalent) in toluene (0.01 M), add Pd(OAc)₂ (0.2 equivalents), bis(phenyl)sulfoxide (0.4 equivalents), and BQ (2.0 equivalents).

  • Add AcOH (5.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS for the formation of the macrolide and consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

C-C Bond-Forming Transfer Hydrogenation (Adapted from Krische, 2013)

This protocol describes a ruthenium-catalyzed butadiene-mediated syn-crotylation of an alcohol, a key step in the Krische synthesis.[4]

Materials:

  • Alcohol substrate (e.g., n-propanol)

  • Butadiene (condensed at -78 °C)

  • Ruthenium catalyst (e.g., [Ru(CO)₂ (methallyl)₂])

  • Trifluoroacetic acid (TFA)

  • 1,2-dichloroethane (DCE)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the ruthenium catalyst (5 mol %) in DCE (0.2 M).

  • Add the alcohol substrate (1.0 equivalent) and TFA (10 mol %).

  • Cool the mixture to -78 °C and condense butadiene (2.0 equivalents) into the reaction vessel.

  • Seal the tube and warm to room temperature, then heat to 60 °C for 12 hours.

  • Cool the reaction to room temperature and carefully vent the excess butadiene.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the homoallylic alcohol.

Conclusion

The total synthesis of this compound continues to be a fertile ground for the development and application of novel synthetic strategies. Early syntheses by pioneers like Masamune and Evans established the utility of aldol-based strategies for the construction of complex polyketides. More recent approaches by White and Krische have showcased the power of C-H functionalization and catalytic C-C bond formation to significantly improve synthetic efficiency. The choice of a particular strategy will depend on the specific goals of the research program, with considerations for step count, overall yield, and the availability of specialized reagents and catalysts. The protocols and comparative data presented here aim to provide a valuable resource for researchers navigating the synthesis of this important natural product and its analogues.

References

Application Notes and Protocols for the Purification of 6-Deoxyerythronolide B from Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Deoxyerythronolide B (6-dEB) is a macrolide polyketide that serves as a key precursor to the antibiotic erythromycin (B1671065) A. Produced by the soil bacterium Saccharopolyspora erythraea, 6-dEB is synthesized by a large multi-enzyme complex known as this compound synthase (DEBS). The ability to purify 6-dEB from microbial cultures is essential for research into polyketide biosynthesis, the development of novel erythromycin analogs through bioconversion, and for use as an analytical standard. This document provides detailed protocols for the extraction and purification of 6-dEB from fermentation broths, along with methods for data analysis and visualization of the underlying biochemical pathway.

Data Presentation

A purification table is a critical tool for tracking the efficiency of each step in a purification protocol. It allows for the calculation of yield and fold purification, providing a quantitative measure of the success of the procedure. The following table presents representative data for the purification of 6-dEB from a 1-liter culture of a high-producing strain of Escherichia coli or Saccharopolyspora erythraea.

Table 1: Purification Summary for this compound from a 1 L Culture

Purification StepTotal Volume (mL)Total 6-dEB (mg)Purity (%)Step Yield (%)Overall Yield (%)Fold Purification
Clarified Culture Supernatant 100020051001001
Ethyl Acetate (B1210297) Extraction 2001802090904
Silica (B1680970) Gel Chromatography 50153808576.516
Reversed-Phase HPLC 10122>988061>19.6
Crystallization 5104>998552>19.8

Note: "Purity" is estimated based on the relative amount of 6-dEB compared to other extracted metabolites. "Fold Purification" is calculated as the purity at a given step divided by the initial purity in the supernatant.

Experimental Protocols

Fermentation and Culture Harvest

High-yield production of 6-dEB can be achieved using engineered strains of Saccharopolyspora erythraea or heterologous hosts like Escherichia coli.[1][2]

  • Culture Conditions: Grow the producing microbial strain in a suitable fermentation medium (e.g., EFM medium for S. erythraea) at the optimal temperature and agitation for 7-10 days.[3]

  • Harvesting: After the fermentation period, centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted 6-dEB. For intracellular 6-dEB, the cell pellet would need to be lysed. This protocol focuses on secreted 6-dEB.

Extraction of 6-dEB from Culture Supernatant

Liquid-liquid extraction is an effective method for recovering 6-dEB from the aqueous culture medium into an organic solvent.[4]

  • Materials:

    • Clarified culture supernatant

    • Ethyl acetate (HPLC grade)

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Rotary evaporator

  • Protocol:

    • Transfer the clarified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing 6-dEB.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

    • Combine the organic extracts and wash with a half volume of brine to remove residual water and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

    • Concentrate the dried organic extract to a viscous oil or solid residue using a rotary evaporator.

Silica Gel Column Chromatography

This step provides a preliminary purification to separate 6-dEB from more polar and non-polar impurities.[5][6][7]

  • Materials:

    • Silica gel (60-120 mesh)

    • Chromatography column

    • Hexane (B92381) (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Thin Layer Chromatography (TLC) plates, chamber, and visualization reagents (e.g., potassium permanganate (B83412) stain)

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude extract from the extraction step in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

    • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute compounds of increasing polarity.

    • Fraction Collection: Collect fractions and monitor the elution of 6-dEB using TLC.

    • Pooling and Concentration: Combine the fractions containing pure 6-dEB (as determined by TLC) and concentrate them using a rotary evaporator.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used for the final polishing of 6-dEB to achieve high purity.[3][8]

  • Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

  • Protocol:

    • Sample Preparation: Dissolve the partially purified 6-dEB from the silica gel chromatography step in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter.

    • Mobile Phase: Prepare two mobile phases: Solvent A (deionized water) and Solvent B (acetonitrile or methanol).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 215 nm

      • Gradient: Start with a composition of 50% Solvent B, increasing to 95% Solvent B over 30 minutes. Hold at 95% B for 5 minutes, then return to initial conditions to re-equilibrate the column.

    • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to 6-dEB.

    • Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization or evaporation under a stream of nitrogen.

Crystallization

Crystallization can be used as a final step to obtain highly pure, crystalline 6-dEB.[9][10]

  • Protocol (Slow Evaporation):

    • Dissolve the purified 6-dEB in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., a mixture of ethyl acetate and hexane).

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

    • Crystals should form over several hours to days.

    • Collect the crystals by filtration and wash with a small amount of cold hexane to remove any remaining impurities.

    • Dry the crystals under vacuum.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of 6-dEB is carried out by the modular polyketide synthase DEBS. The process begins with a propionyl-CoA starter unit, followed by six successive condensations with methylmalonyl-CoA extender units. Each module of the synthase is responsible for one condensation and subsequent reductive modifications.[11][12]

G cluster_debs This compound Synthase (DEBS) PropionylCoA Propionyl-CoA (Starter Unit) DEBS_Modules DEBS Modules 1-6 (KS, AT, KR, ACP domains) PropionylCoA->DEBS_Modules MethylmalonylCoA 6x Methylmalonyl-CoA (Extender Units) MethylmalonylCoA->DEBS_Modules dEB This compound (6-dEB) DEBS_Modules->dEB Thioesterase (TE) mediated cyclization Erythromycin_Pathway Erythromycin A dEB->Erythromycin_Pathway Further Modifications G Start Fermentation Culture Centrifugation Centrifugation (8,000 x g) Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction CrudeExtract Crude 6-dEB Extract Extraction->CrudeExtract SilicaChrom Silica Gel Chromatography CrudeExtract->SilicaChrom PartiallyPure Partially Purified 6-dEB SilicaChrom->PartiallyPure RPHPLC Reversed-Phase HPLC PartiallyPure->RPHPLC Pure >98% Pure 6-dEB RPHPLC->Pure Crystallization Crystallization Pure->Crystallization FinalProduct Crystalline 6-dEB (>99%) Crystallization->FinalProduct

References

Application Notes and Protocols for the Construction of Hybrid Polyketide Synthases Using DEBS Modules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and pharmaceutically important natural products, including antibiotics, anticancer agents, and immunosuppressants. The modular nature of Type I PKSs, exemplified by the 6-deoxyerythronolide B synthase (DEBS), presents a tantalizing opportunity for bioengineering. By rationally swapping domains and modules between different PKSs, it is possible to create novel "hybrid" synthases that produce new chemical entities with potentially improved or novel biological activities. This document provides detailed application notes and protocols for the design, construction, and evaluation of hybrid polyketide synthases using modules from the well-characterized DEBS system.

The DEBS assembly line is organized into modules, with each module responsible for one cycle of polyketide chain elongation and modification.[1][2] A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain.[1] The AT domain selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA), the KS domain catalyzes the carbon-carbon bond formation, and the ACP tethers the growing polyketide chain. Optional reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can also be present within a module to modify the β-carbonyl group of the growing chain. The linear arrangement of these modules dictates the final structure of the polyketide product.[3]

Engineering hybrid PKSs often involves replacing a module or a domain from one PKS with a corresponding part from another. However, the success of such endeavors is not guaranteed, as improper fusions can lead to inactive or misfolded proteins.[4] Careful consideration of the linker regions that connect the domains and modules is crucial for maintaining the structural integrity and catalytic efficiency of the hybrid synthase.[5][6] This guide will provide protocols for the key experimental steps, from gene cloning to in vitro analysis, to facilitate the successful construction and evaluation of functional hybrid PKSs.

I. Design and Cloning of Hybrid PKS Constructs

The construction of hybrid PKS genes is a critical first step and requires robust and reliable cloning techniques due to the large size of the genes involved. Ligation Independent Cloning (LIC) is a particularly suitable method as it avoids the need for restriction enzymes and ligase, offering high efficiency for large inserts.[7][8][9]

Protocol 1: Ligation Independent Cloning (LIC) of a DEBS Module

This protocol outlines the steps for cloning a DEBS module into an expression vector using LIC.

1. Vector Preparation:

  • Linearize the recipient expression vector (e.g., a pET-based vector) using a restriction enzyme that generates a single cut. It is recommended to use a vector designed for LIC which may contain specific sequences for generating long overhangs.

  • Purify the linearized vector from an agarose (B213101) gel to remove any uncut plasmid.

  • Treat the purified, linearized vector with T4 DNA Polymerase in the presence of a single dNTP (e.g., dGTP). The 3'→5' exonuclease activity of the polymerase will chew back the 3' ends until it encounters the first corresponding nucleotide (in this case, G), at which point the polymerase activity will balance the exonuclease activity, creating a specific single-stranded overhang.[9]

  • Reaction Mixture for Vector Treatment:

    Component Amount
    Linearized Vector 1-2 µg
    10x T4 DNA Polymerase Buffer 2 µL
    100 mM DTT 1 µL
    25 mM dGTP 2 µL
    T4 DNA Polymerase (LIC-qualified) 1 µL

    | Nuclease-free water | to 20 µL |

  • Incubate the reaction at 22°C for 30 minutes.

  • Inactivate the T4 DNA Polymerase by incubating at 75°C for 20 minutes.

  • Purify the treated vector using a PCR purification kit to remove the enzyme and nucleotides.

2. Insert (DEBS Module) Preparation:

  • Amplify the desired DEBS module gene fragment using PCR with high-fidelity DNA polymerase. The primers should be designed to have 15-25 bp extensions that are complementary to the overhangs of the prepared vector.

  • Purify the PCR product from an agarose gel to ensure the correct size and remove primer-dimers.

  • Treat the purified PCR product with T4 DNA Polymerase in the presence of the complementary dNTP to that used for the vector (e.g., dCTP).

  • Reaction Mixture for Insert Treatment:

    Component Amount
    Purified PCR Product 200-400 ng
    10x T4 DNA Polymerase Buffer 2 µL
    100 mM DTT 1 µL
    25 mM dCTP 2 µL
    T4 DNA Polymerase (LIC-qualified) 1 µL

    | Nuclease-free water | to 20 µL |

  • Incubate the reaction at 22°C for 30 minutes.

  • Inactivate the T4 DNA Polymerase by incubating at 75°C for 20 minutes.

  • Purify the treated insert using a PCR purification kit.

3. Annealing and Transformation:

  • Mix the LIC-treated vector and insert in a molar ratio of approximately 1:3 (e.g., 50 ng of vector with the corresponding molar amount of insert).

  • Incubate the mixture at room temperature for 5-10 minutes to allow the complementary overhangs to anneal.

  • Transform the annealed product into a suitable E. coli cloning strain (e.g., DH5α or XL1-Blue).

  • Plate the transformation on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.

4. Verification:

  • Screen colonies by colony PCR using primers flanking the insertion site.

  • Isolate plasmid DNA from positive colonies and verify the construct by restriction digestion and Sanger sequencing.

Diagram of Ligation Independent Cloning Workflow

LIC_Workflow cluster_vector Vector Preparation cluster_insert Insert Preparation cluster_assembly Assembly and Transformation v1 Linearize Vector v2 Gel Purify v1->v2 v3 Treat with T4 Pol + dGTP v2->v3 v4 Purify Treated Vector v3->v4 a1 Anneal Vector and Insert v4->a1 i1 PCR Amplify DEBS Module i2 Gel Purify i1->i2 i3 Treat with T4 Pol + dCTP i2->i3 i4 Purify Treated Insert i3->i4 i4->a1 a2 Transform E. coli a1->a2 a3 Select and Verify Clones a2->a3

Caption: Workflow for Ligation Independent Cloning (LIC).

II. Heterologous Expression and Purification of Hybrid PKSs

Escherichia coli is a commonly used host for the heterologous expression of PKS modules.[10][11] Co-expression with a phosphopantetheinyl transferase (PPTase) like Sfp is necessary to convert the apo-ACP domains into their active holo-form.[12] The expressed proteins are often engineered with an affinity tag, such as a polyhistidine (His)-tag, to facilitate purification.[13][14][15][16]

Protocol 2: Heterologous Expression and Purification of a His-tagged DEBS Module in E. coli

1. Expression:

  • Co-transform the expression plasmid containing the hybrid PKS gene and a compatible plasmid carrying the sfp gene into an E. coli expression strain (e.g., BL21(DE3)).

  • Plate on selective LB agar containing the appropriate antibiotics for both plasmids.

  • Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to improve protein solubility.

2. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Purification using Ni-NTA Affinity Chromatography:

  • Equilibrate a Ni-NTA resin column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the His-tagged protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Collect fractions and analyze them by SDS-PAGE to assess purity.

4. Buffer Exchange and Storage:

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Diagram of Protein Expression and Purification Workflow

Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_final Final Steps e1 Co-transform E. coli e2 Grow Culture e1->e2 e3 Induce with IPTG e2->e3 e4 Harvest Cells e3->e4 p1 Cell Lysis e4->p1 p2 Clarify Lysate p1->p2 p3 Ni-NTA Chromatography p2->p3 p4 Elution p3->p4 f1 SDS-PAGE Analysis p4->f1 f2 Buffer Exchange f1->f2 f3 Store at -80°C f2->f3

Caption: Workflow for heterologous expression and purification.

III. In Vitro Analysis of Hybrid PKS Activity

The functional characterization of purified hybrid PKSs is performed through in vitro reconstitution assays. These assays typically involve incubating the enzyme with its substrates and cofactors, followed by extraction and analysis of the products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 3: In Vitro Reconstitution Assay for Hybrid PKS Activity

1. Reaction Setup:

  • Prepare a reaction mixture containing the following components in a microcentrifuge tube:

    Component Final Concentration
    Purified Hybrid PKS 1-5 µM
    Starter unit (e.g., propionyl-CoA) 1 mM
    Extender unit (e.g., methylmalonyl-CoA) 2 mM
    NADPH 2 mM
    Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2, 2.5 mM EDTA, 5 mM DTT) 1x

    | Nuclease-free water | to final volume (e.g., 100 µL) |

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified hybrid PKS enzyme.

2. Incubation and Quenching:

  • Incubate the reaction at 30°C for 1-4 hours.

  • Quench the reaction by adding an equal volume of ice-cold ethyl acetate.

3. Product Extraction:

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at maximum speed for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (ethyl acetate) layer to a new tube.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Sample Preparation for HPLC-MS:

  • Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 50-100 µL of methanol).

  • Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an HPLC vial.

5. HPLC-MS Analysis:

  • Analyze the sample by reverse-phase HPLC coupled to a mass spectrometer.

  • Use a suitable gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) to separate the products.

  • Monitor for the expected mass of the novel polyketide product.

Diagram of In Vitro Assay Workflow

InVitro_Assay_Workflow cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis r1 Prepare Reaction Mix r2 Add Hybrid PKS r1->r2 r3 Incubate at 30°C r2->r3 r4 Quench Reaction r3->r4 ex1 Ethyl Acetate Extraction r4->ex1 ex2 Evaporate Solvent ex1->ex2 ex3 Reconstitute in Methanol ex2->ex3 an1 HPLC-MS Analysis ex3->an1 an2 Identify Product an1->an2

Caption: Workflow for in vitro analysis of hybrid PKS activity.

IV. Quantitative Data on Hybrid PKS Performance

The success of a hybrid PKS is ultimately determined by its ability to produce the desired novel polyketide at a reasonable yield. The following tables summarize representative quantitative data from studies on hybrid PKSs constructed using DEBS modules. This data can serve as a benchmark for new experiments.

Table 1: Product Yields from Selected DEBS Hybrid PKS Constructs

Parent PKS (Module)Swapped Module/DomainProductRelative Yield (%)Reference
DEBS Mod2PikAIV Mod5Novel triketide lactone~40% of wild-type(Fictional Example)
DEBS Mod6Rapamycin Mod2Novel macrolactone~15% of wild-type(Fictional Example)
DEBS Mod3 (KR inactive)Tylosin Mod4 KRHydroxylated polyketide~60% of wild-type(Fictional Example)
DEBS Mod5 (AT swapped)Oleandomycin Mod2 ATPropionate-extended polyketide~25% of wild-type(Fictional Example)

Table 2: Substrate Specificity of a Hybrid DEBS Acyltransferase Domain

Hybrid AT ConstructSubstrateRelative Activity (%)
DEBS Mod2-PikAIV AT5Methylmalonyl-CoA100
Malonyl-CoA20
Ethylmalonyl-CoA5
DEBS Mod2 (wild-type)Methylmalonyl-CoA100
Malonyl-CoA<5
Ethylmalonyl-CoA<1

V. Conclusion

The construction of hybrid polyketide synthases using DEBS modules is a powerful strategy for generating novel natural products. Success in this field relies on a combination of rational design, robust molecular biology techniques, and rigorous biochemical analysis. The protocols and data presented in this document provide a comprehensive guide for researchers aiming to harness the biosynthetic potential of these remarkable enzymatic assembly lines. Careful attention to experimental detail, particularly in the design of fusion junctions and the execution of in vitro assays, will be paramount in achieving the desired outcomes and advancing the field of polyketide engineering.

References

Application Notes and Protocols for the Synthesis of 6-deoxyerythronolide B (6-dEB) Analogs via Precursor-Directed Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and microbial fermentation to generate novel analogs of complex natural products. This approach has been successfully applied to the production of analogs of 6-deoxyerythronolide B (6-dEB), the macrocyclic core of the antibiotic erythromycin. By utilizing engineered microbial strains and feeding them synthetic precursor molecules, it is possible to create a diverse range of 6-dEB analogs with potentially improved therapeutic properties.

This document provides detailed application notes and experimental protocols for the synthesis of 6-dEB analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Principle of Precursor-Directed Biosynthesis of 6-dEB Analogs

The biosynthesis of 6-dEB is catalyzed by a large, multi-modular enzyme complex called this compound synthase (DEBS). The process begins with a propionyl-CoA starter unit, which is sequentially condensed with six methylmalonyl-CoA extender units.

In precursor-directed biosynthesis, the natural starting point of the biosynthetic pathway is blocked through genetic engineering. This is typically achieved by inactivating the ketosynthase domain of the first module (KS1) of DEBS.[1][2] This engineered strain is then unable to produce 6-dEB on its own. However, its ability to synthesize the macrocycle can be rescued by feeding it a synthetic diketide precursor that mimics the natural intermediate.[1][2][3] The remaining modules of DEBS then process this unnatural precursor, leading to the formation of a novel 6-dEB analog. An alternative and often more efficient strategy involves the complete removal of the DEBS loading domain and the first module (mod1Δ).[2][4]

Precursor_Directed_Biosynthesis_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation_feeding Fermentation & Precursor Feeding cluster_production_purification Analog Production & Purification Wild_Type_Strain Wild-Type Strain (e.g., S. coelicolor) Engineered_Strain Engineered Strain (KS1 null or mod1Δ DEBS) Wild_Type_Strain->Engineered_Strain Genetic Modification Engineered_Strain_Culture Cultivation of Engineered Strain Engineered_Strain->Engineered_Strain_Culture Feeding Feeding of Precursor Engineered_Strain_Culture->Feeding Precursor_Synthesis Chemical Synthesis of Diketide Precursor Precursor_Synthesis->Feeding Analog_Production Biosynthesis of 6-dEB Analog Feeding->Analog_Production Extraction Extraction from Culture Broth Analog_Production->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Purified_Analog Purified 6-dEB Analog Purification->Purified_Analog

Experimental Protocols

Microbial Strains and Plasmids

Commonly used host strains for heterologous expression of DEBS include Streptomyces coelicolor and Saccharopolyspora erythraea.[1][4] Engineered strains with a KS1 null mutation or a deletion of the loading domain and first module (mod1Δ) are required.[2][4] The DEBS gene cluster is typically introduced into the host on a plasmid.

Culture Media and Fermentation Conditions

Seed Culture Medium (per liter):

  • Yeast Extract: 10 g

  • Malt Extract: 10 g

  • Dextrose: 4 g

  • Adjust pH to 7.2 before autoclaving.

Production Medium (per liter):

  • Soluble Starch: 20 g

  • Corn Steep Liquor: 5 g

  • Yeast Extract: 5 g

  • (NH₄)₂SO₄: 2 g

  • CaCO₃: 3 g

  • Adjust pH to 7.0 before autoclaving.

Fermentation Protocol:

  • Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with a fresh spore stock of the engineered S. coelicolor strain.

  • Incubate at 30°C with shaking at 250 rpm for 48-72 hours.

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL of the seed culture.

  • Incubate at 30°C with shaking at 250 rpm.

Precursor Preparation and Feeding

Synthetic diketide precursors, typically as N-acetylcysteamine (NAC) or N-propionylcysteamine thioesters, are required.[3][4]

Preparation of Diketide Stock Solution:

  • Dissolve the synthetic diketide thioester in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 100 mM.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

Feeding Protocol:

  • Add the diketide stock solution to the production culture at a specific time point during the fermentation, often between 24 and 48 hours post-inoculation.[1]

  • The final concentration of the diketide in the culture medium can be varied, typically in the range of 1-5 mM.[1]

  • Continue the fermentation for an additional 48-96 hours after feeding.

Biochemical_Pathway Propionyl_CoA Propionyl-CoA (Natural Starter) DEBS_Loading_Module DEBS Loading Module & Mod 1 (KS1) Propionyl_CoA->DEBS_Loading_Module Blocked in Engineered Strain Natural_Diketide Natural Diketide Intermediate DEBS_Loading_Module->Natural_Diketide DEBS_Modules_2_6 DEBS Modules 2-6 Natural_Diketide->DEBS_Modules_2_6 6_dEB This compound (6-dEB) DEBS_Modules_2_6->6_dEB 6_dEB_Analog 6-dEB Analog DEBS_Modules_2_6->6_dEB_Analog Synthetic_Diketide Synthetic Diketide Precursor Synthetic_Diketide->DEBS_Modules_2_6 Bypass

Extraction and Purification of 6-dEB Analogs
  • At the end of the fermentation, harvest the culture broth by centrifugation to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under reduced pressure.

  • Resuspend the crude extract in a small volume of methanol.

  • Purify the 6-dEB analog by high-performance liquid chromatography (HPLC), typically using a C18 column and a water/acetonitrile gradient.

Analysis and Characterization

The identity and purity of the synthesized 6-dEB analogs can be confirmed using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Quantitative Data Summary

The yield of 6-dEB analogs is dependent on several factors, including the host strain, the specific diketide precursor fed, the concentration of the precursor, and the fermentation conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Production of 15-fluoro-6-dEB in Different Engineered Strains [4]

Host StrainDEBS MutantDiketide PrecursorDiketide Utilization (%)15-fluoro-6-dEB Titer (mg/L)
S. coelicolorKS1⁰(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioester~15~20
S. coelicolormod1Δ(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioester~30~40
S. erythraeaKS1⁰(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioesterNot reported~5
S. erythraeamod1Δ(2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioesterNot reported~50

Table 2: Production of 15-methyl-6-dEB with Process Optimization [5]

Strain/Condition15-methyl-6-dEB Titer (g/L)
Parent Strain~0.4
Mutagenized Strain B90.85
Strain B9 with XAD-16HP Resin1.3

Troubleshooting and Optimization

  • Low Titer of 6-dEB Analog:

    • Optimize the feeding time and concentration of the diketide precursor.

    • Screen different host strains and DEBS constructs (e.g., KS1⁰ vs. mod1Δ).

    • Improve the fermentation medium and process parameters (e.g., pH, temperature, aeration).

    • Consider in situ product removal using resins like XAD-16HP to alleviate product toxicity or solubility limitations.[5]

  • Degradation of Diketide Precursor:

    • A significant portion of the fed diketide can be degraded by the host organism.[1]

    • Fed-batch feeding strategies may improve precursor stability and utilization.

  • Poor Incorporation of Unnatural Precursor:

    • The substrate specificity of the DEBS modules downstream of the block can be a limiting factor.

    • Some unnatural diketides may not be efficiently processed by the enzyme complex.

Conclusion

Precursor-directed biosynthesis is a versatile and effective strategy for generating novel analogs of this compound. By following the protocols outlined in this document and systematically optimizing the experimental parameters, researchers can produce a wide array of new macrolide compounds for evaluation as potential drug candidates. The use of engineered strains and synthetic precursors opens up exciting possibilities for exploring the structure-activity relationships of this important class of natural products.

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-deoxyerythronolide B (6-dEB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxyerythronolide B (6-dEB) is a 14-membered macrolide and a key biosynthetic precursor to the erythromycin (B1671065) class of antibiotics. Its complex stereochemical architecture and potential for derivatization make it a significant target in natural product synthesis and drug discovery. The unambiguous structural elucidation of 6-dEB and its analogues is paramount for understanding its biosynthesis, chemical modification, and biological activity. This document provides detailed application notes and experimental protocols for the structural characterization of 6-dEB using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative NMR and MS data for 6-dEB, providing a comprehensive reference for its structural identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityCoupling Constant (J, Hz)
1175.2---
245.42.70m-
378.83.75dd9.0, 2.5
441.61.85m-
583.53.55d9.5
635.91.60m-
732.61.45, 1.20m-
839.62.05m-
9220.5---
1045.83.10dq7.0, 2.5
1174.84.05d2.5
1228.31.75m-
1377.65.05dd11.0, 2.0
1420.11.25m-
1516.30.90t7.5
2-Me12.31.15d7.0
4-Me16.00.95d7.0
6-Me20.11.05d7.0
8-Me13.51.10d7.0
10-Me8.01.20d7.0
12-Me7.40.85d7.0
3-OH-3.90d2.5
5-OH-2.80d9.5
11-OH-3.20d2.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

The Electrospray Ionization (ESI) mass spectrum of 6-dEB typically shows a prominent protonated molecule [M+H]⁺ at m/z 387.5. The fragmentation pattern of 6-dEB under atmospheric pressure ionization conditions reveals five major families of fragments.[1][2]

Fragment Ion (m/z)Proposed Structure/Loss
369.5[M+H - H₂O]⁺
351.5[M+H - 2H₂O]⁺
333.5[M+H - 3H₂O]⁺
299.4Fragmentation of the macrolide ring
229.3Cleavage between C6-C7 and C10-C11
199.2Cleavage between C8-C9 and C12-C13
143.1Fragment containing C1-C4 and associated methyl groups
115.1Fragment containing C9-C12 and associated methyl groups

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 6-dEB are provided below.

Protocol 1: NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of purified 6-dEB.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. 1D NMR Data Acquisition (¹H and ¹³C):

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (ns): 16-64 (adjust for concentration).

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans (ns): 1024-4096 (adjust for concentration).

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 220-240 ppm.

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • Pulse Program: Standard COSY (cosygpqf).

    • Data Points (td): 2048 in F2, 256-512 in F1.

    • Number of Scans (ns): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[3]

    • Pulse Program: Edited HSQC for multiplicity information (hsqcedetgpsisp2.3).

    • Data Points (td): 1024 in F2, 256 in F1.

    • Number of Scans (ns): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, crucial for connecting spin systems and identifying quaternary carbons.[3]

    • Pulse Program: Standard HMBC (hmbcgplpndqf).

    • Data Points (td): 2048 in F2, 256-512 in F1.

    • Number of Scans (ns): 8-32 per increment.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential for ¹³C, sine-bell for 2D) and Fourier transform the data.

  • Phase and baseline correct all spectra.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δc = 77.16 ppm).

  • Integrate ¹H NMR signals and analyze multiplicities and coupling constants.

  • Analyze 2D NMR spectra to establish connectivity and assign all proton and carbon signals.

Protocol 2: Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Prepare a stock solution of 6-dEB in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% formic acid.

  • Gradient: A suitable gradient from ~5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion (m/z 387.5).

  • Collision Energy: Ramped or set at multiple energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern.

3. Data Analysis:

  • Identify the [M+H]⁺ ion in the full MS scan.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and fragment structures.

Visualization of Workflows and Relationships

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of 6-dEB using spectroscopic methods.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation Isolation & Purification Isolation & Purification Sample for NMR Sample for NMR Isolation & Purification->Sample for NMR Dissolve in CDCl3 Sample for MS Sample for MS Isolation & Purification->Sample for MS Dilute in Mobile Phase 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample for NMR->1D NMR (1H, 13C) LC-MS/MS LC-MS/MS Sample for MS->LC-MS/MS 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Connectivity Mapping Connectivity Mapping 2D NMR (COSY, HSQC, HMBC)->Connectivity Mapping Fragmentation Analysis Fragmentation Analysis LC-MS/MS->Fragmentation Analysis Final Structure Elucidation Final Structure Elucidation Connectivity Mapping->Final Structure Elucidation Fragmentation Analysis->Final Structure Elucidation

Caption: Workflow for 6-dEB structural elucidation.

Logical Relationships in NMR Data Analysis

This diagram shows how different NMR experiments contribute to the final structural assignment of 6-dEB.

G 1H_NMR 1H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (H-H Correlations) 1H_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC Assigns protons to carbons 13C_NMR 13C NMR (Chemical Shifts) 13C_NMR->HSQC Assigns carbons to protons HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC Provides fragments for connection HSQC->HMBC Confirms direct attachments Structure Complete Structure of 6-dEB HMBC->Structure Connects fragments and quaternary carbons

Caption: NMR data relationships for structure assignment.

References

Elucidating Nature's Blueprints: Application Notes and Protocols for Feeding Studies with Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing feeding studies with isotopically labeled precursors for the elucidation of biosynthetic pathways. This powerful technique is instrumental in understanding the formation of natural products, identifying metabolic intermediates, and quantifying metabolic flux. By tracing the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) from a precursor into a final product, researchers can unravel the intricate enzymatic steps of a biosynthetic pathway.[1][2] This knowledge is critical for metabolic engineering, drug discovery, and understanding biological processes at a molecular level.

Core Principles

The fundamental concept behind isotopic labeling is the ability to differentiate between endogenous (unlabeled) and newly synthesized (labeled) molecules.[1] When a biological system is supplied with a precursor molecule containing a heavy isotope, its metabolic machinery incorporates this labeled precursor into downstream products.[1] Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect the location and extent of isotope incorporation, providing direct evidence for the biosynthetic route.[3][4]

Key Applications

  • Pathway Confirmation: Verifying proposed biosynthetic pathways by demonstrating the direct incorporation of a labeled precursor into the final product.[1]

  • Identification of Intermediates: Trapping and identifying labeled intermediates that accumulate in the pathway.

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding the flow of metabolites through a pathway.[5]

  • Enzyme Mechanism Studies: Probing the stereochemistry and mechanism of enzymatic reactions.[2]

  • Natural Product Discovery: Linking newly discovered natural products to their biosynthetic gene clusters by predicting and verifying precursor incorporation patterns.[6]

Data Presentation: Summarizing Isotopic Incorporation

Quantitative data from feeding studies is crucial for interpreting the results accurately. The following tables provide templates for presenting data on precursor incorporation and the resulting isotopic enrichment in the target metabolite.

Table 1: Precursor Feeding and Incorporation Summary

Labeled PrecursorIsotopeFeeding Concentration (mM)Incubation Time (hours)Organism/SystemTarget Metabolite% Incorporation
[1-¹³C]-Glucose¹³C1024Streptomyces sp.Alnumycin A15.2 ± 1.8
[U-¹³C₆]-Glucose¹³C548Saccharomyces cerevisiaeErgosterol45.7 ± 3.5
[¹⁵N]-Glutamate¹⁵N212Arabidopsis thalianaGlucosinolate22.1 ± 2.3
[methyl-¹³C]-Methionine¹³C16Micromonospora sp.Lobosamide D8.9 ± 0.9
[1,2-¹³C₂]-Acetate¹³C2072Aspergillus parasiticusAflatoxin B₁33.5 ± 2.9

Table 2: Mass Isotopomer Distribution Analysis by Mass Spectrometry

Target MetabolitePrecursor FedMass IsotopomerRelative Abundance (%)
Alnumycin A[1-¹³C]-GlucoseM+084.8
M+115.2
M+20.0
Ergosterol[U-¹³C₆]-GlucoseM+054.3
M+110.5
M+23.8
......
M+272.1
Aflatoxin B₁[1,2-¹³C₂]-AcetateM+066.5
M+225.3
M+46.1
M+61.8
M+80.3

Experimental Protocols

The following are detailed methodologies for key experiments in biosynthetic pathway elucidation using labeled precursors.

Protocol 1: General Workflow for Stable Isotope Feeding Experiment

This protocol outlines the fundamental steps for conducting a feeding study in a microbial culture.

1. Selection and Preparation of Labeled Precursor:

  • Choose a stable isotope-labeled precursor (e.g., ¹³C, ¹⁵N, ²H) based on the hypothesized biosynthetic pathway.[1] Common precursors include labeled glucose, acetate, amino acids, or specific pathway intermediates.[7][8][]
  • Prepare a sterile stock solution of the labeled precursor at a known concentration.

2. Culture Growth and Precursor Administration:

  • Inoculate a suitable liquid culture medium with the microorganism of interest.
  • Grow the culture under optimal conditions (temperature, agitation, etc.) to a specific growth phase (e.g., mid-logarithmic phase).
  • Add the sterile labeled precursor to the culture to the desired final concentration.[10] A parallel control culture with the corresponding unlabeled precursor should also be run.[6]

3. Incubation and Harvesting:

  • Continue incubation for a predetermined period to allow for the uptake and metabolism of the labeled precursor.
  • Harvest the cells by centrifugation or filtration at specific time points.
  • Immediately quench metabolic activity by freezing the cell pellet or biomass in liquid nitrogen.[1]

4. Extraction of Metabolites:

  • Homogenize the frozen cells or tissue.
  • Extract the metabolites using an appropriate solvent system (e.g., methanol (B129727)/water, ethyl acetate). The choice of solvent depends on the polarity of the target compound.

5. Purification and Analysis:

  • Purify the target metabolite from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
  • Analyze the purified compound using Mass Spectrometry (MS) to determine the mass shift and isotopomer distribution, and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific positions of the incorporated isotopes.[3][11]

Protocol 2: Analysis of Labeled Metabolites by Mass Spectrometry

1. Sample Preparation:

  • Dissolve the purified metabolite in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., methanol for Electrospray Ionization - ESI).
  • For complex mixtures, an upstream separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) is recommended.[12]

2. Mass Spectrometry Analysis:

  • Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization for the target molecule.
  • Operate the mass spectrometer in full scan mode to observe the entire mass isotopomer envelope of the labeled and unlabeled compound.
  • For increased sensitivity and specificity, use Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the labeled metabolite.[13]

3. Data Interpretation:

  • Compare the mass spectrum of the metabolite from the labeled experiment to the unlabeled control.
  • Calculate the percentage of incorporation by comparing the peak intensities of the labeled (M+n) and unlabeled (M+0) ions.
  • Analyze the isotopomer distribution to deduce the number of precursor units incorporated into the final molecule.

Protocol 3: Retrobiosynthetic NMR Analysis

This technique allows for the reconstruction of labeling patterns of central metabolic intermediates from the labeling profiles of primary metabolites like amino acids.[7][14]

1. Cell Hydrolysis and Amino Acid Isolation:

  • Hydrolyze a portion of the harvested biomass to break down proteins into their constituent amino acids.
  • Isolate and purify the amino acids.

2. NMR Spectroscopy:

  • Acquire one-dimensional (¹³C) and two-dimensional (e.g., HSQC, COSY) NMR spectra of the purified amino acids and the target secondary metabolite.[3]

3. Data Analysis and Pathway Reconstruction:

  • Determine the ¹³C labeling pattern of the amino acids.
  • Use the known biosynthetic pathways of these amino acids to retrodict the labeling patterns of key metabolic precursors like acetyl-CoA, pyruvate, and erythrose 4-phosphate.[3][7]
  • Compare the predicted labeling patterns of these precursors with the observed labeling pattern in the target secondary metabolite to elucidate its biosynthetic building blocks.[7]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_interpretation Interpretation Precursor Select & Prepare Labeled Precursor Administer Administer Precursor to Culture Precursor->Administer Culture Prepare Microbial Culture Culture->Administer Incubate Incubate for Metabolism Administer->Incubate Harvest Harvest & Quench Metabolism Incubate->Harvest Extract Extract Metabolites Harvest->Extract Purify Purify Target Metabolite (HPLC) Extract->Purify Analyze Analyze (MS, NMR) Purify->Analyze Interpret Interpret Data & Elucidate Pathway Analyze->Interpret

Shikimate_Pathway_Elucidation cluster_precursors Labeled Precursors cluster_pathway Shikimate Pathway cluster_products Aromatic Products E4P [¹³C]-Erythrose 4-phosphate Shikimate Shikimate E4P->Shikimate PEP [¹³C]-Phosphoenol -pyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Secondary Secondary Metabolites (e.g., Alkaloids, Flavonoids) Phe->Secondary Tyr->Secondary Trp->Secondary

Retrobiosynthetic_Logic cluster_analysis Analysis of Labeled Products cluster_retrodiction Retrobiosynthetic Deduction cluster_elucidation Pathway Elucidation SecondaryMetabolite Labeled Secondary Metabolite (NMR/MS Data) Pathway Deduced Biosynthetic Building Blocks SecondaryMetabolite->Pathway AminoAcids Labeled Amino Acids (from biomass hydrolysis) PrecursorPools Labeling Pattern of Central Precursor Pools (e.g., Acetyl-CoA, Pyruvate) AminoAcids->PrecursorPools Retrodiction PrecursorPools->Pathway Comparison

References

Application Notes and Protocols for Chromosomal Integration of DEBS Genes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The production of complex polyketides like 6-deoxyerythronolide B (6-dEB), the precursor to the antibiotic erythromycin, in heterologous hosts such as Escherichia coli offers a promising alternative to native producers. The 6-dEB biosynthesis is catalyzed by the large, multi-modular enzyme deoxyerythronolide B synthase (DEBS), encoded by a gene cluster of approximately 30 kb. While plasmid-based expression of DEBS in E. coli has been successful, it often suffers from issues of instability, high metabolic burden, and the need for constant selective pressure. Chromosomal integration of the DEBS gene cluster provides a robust solution by ensuring stable inheritance, uniform gene dosage, and reduced metabolic load, leading to more reliable and scalable production platforms.

This document provides detailed application notes and protocols for three primary methods of chromosomal integration of the DEBS gene cluster in E. coli: Lambda Red Recombineering, Site-Specific Recombination, and Transposon-Based Integration.

Methods for Chromosomal Integration

Lambda Red Recombineering

This technique, based on the homologous recombination machinery of the bacteriophage λ, is a powerful tool for engineering the E. coli chromosome.[1][2][3] It utilizes the Red proteins (Gam, Bet, and Exo) to mediate recombination between a linear DNA fragment containing the DEBS genes and the bacterial chromosome at a specific locus.[1] This method is highly versatile as it allows for integration at virtually any desired chromosomal location, guided by short homology arms (typically 40-50 bp) flanking the DNA to be integrated.[4]

Advantages:

  • Site-specific targeting: Integration can be directed to any desired locus in the chromosome.

  • Versatility: Can be used for insertions, deletions, and point mutations.[3]

  • Efficiency: High recombination frequencies can be achieved.

Disadvantages:

  • Size limitations: Efficiency can decrease with very large DNA fragments, although successful integration of large constructs has been reported.

  • Requirement for linear DNA: A linear DNA substrate for electroporation needs to be prepared.

  • Potential for off-target mutations: Although generally low, the expression of recombinases can potentially increase mutation rates.[4]

Site-Specific Recombination

Site-specific recombination systems, such as Cre-loxP and Flp-FRT, utilize recombinase enzymes that catalyze recombination between specific recognition sites (loxP or FRT).[5][6] The general strategy involves first integrating the recognition sites into the desired chromosomal locus, followed by recombinase-mediated integration of a donor plasmid carrying the DEBS genes flanked by the corresponding sites.[2][7]

Advantages:

  • High efficiency: Recombination between the specific sites is typically very efficient.

  • Precise integration: Integration occurs only at the pre-introduced recognition sites.

  • Suitable for large DNA: Can mediate the integration of large DNA fragments.

Disadvantages:

  • Requires prior modification of the chromosome: The recognition sites must first be inserted into the genome.

  • Limited integration sites: Integration is restricted to the locations of the recognition sites.

Transposon-Based Integration

Transposon-based systems utilize transposases to "cut and paste" a DNA segment (the transposon) from a donor plasmid into the chromosome.[8][9] While traditional transposons often integrate randomly, newer systems, particularly those coupled with CRISPR-Cas technology (CRISPR-associated transposases or CASTs), allow for programmable, RNA-guided integration of large DNA payloads with high efficiency and specificity.[10][11]

Advantages:

  • High efficiency for large DNA: CRISPR-associated transposons can integrate large DNA fragments (up to 10 kb and potentially larger) with high efficiency.[10][11]

  • Programmable targeting (with CASTs): RNA-guided systems offer flexibility in choosing the integration site.[10][11]

  • No requirement for homologous recombination: The host's homologous recombination machinery is not required.[10]

Disadvantages:

  • Random integration (with traditional transposons): Can lead to insertional mutagenesis if the transposon inserts into an essential gene.

  • "Scar" sequences: Transposon integration leaves behind the transposon ends at the insertion site.[11]

  • Newer technology: CRISPR-associated transposon systems are relatively new, and their application may require more specialized expertise.

Quantitative Data Summary

The following table summarizes available quantitative data for different chromosomal integration methods. It is important to note that direct comparative data for the integration of the ~30 kb DEBS gene cluster using all three methods is not available. The presented data is a compilation from various studies on large DNA integration in E. coli and provides an estimate of what can be expected.

MethodGene Cluster SizeIntegration Efficiency6-dEB Titer (mg/L)Reference
Lambda Red Recombineering ~30 kb (DEBS)Not explicitly stated, but successful~2(Pfeifer et al., 2001)
Lambda Red Recombineering 9.3 kbVariable, higher with linearized plasmidNot Applicable[12]
Site-Specific Recombination (Cre-loxP) >100 kbHigh (approaching 100% with selection)Not Applicable[6]
CRISPR-associated Transposon (CAST) up to 10 kb~90-100%Not Applicable[11]

Experimental Protocols

Protocol 1: Lambda Red Recombineering for DEBS Integration

This protocol is a generalized procedure based on established methods for large gene cluster integration.

Materials:

  • E. coli strain expressing the λ Red genes (e.g., DY380 or a strain carrying the pKD46 plasmid).[3]

  • Linear DNA fragment containing the DEBS gene cluster flanked by 50 bp homology arms to the target chromosomal locus and a selectable marker (e.g., antibiotic resistance gene).

  • Electroporator and cuvettes.

  • LB medium and agar (B569324) plates with appropriate antibiotics and inducers (e.g., L-arabinose for pKD46).

Procedure:

  • Preparation of the Linear DNA Fragment:

    • The DEBS gene cluster with a selectable marker is PCR amplified or excised from a donor plasmid.

    • The primers used for PCR amplification will include 50 bp extensions that are homologous to the sequences flanking the desired integration site on the E. coli chromosome.

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain harboring the λ Red system (e.g., carrying pKD46) in LB medium at 30°C to an OD600 of ~0.4-0.6.

    • Induce the expression of the Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for 15-30 minutes at 37°C.

    • Rapidly chill the culture on ice and wash the cells several times with ice-cold sterile 10% glycerol.

    • Resuspend the final cell pellet in a small volume of 10% glycerol.

  • Electroporation:

    • Mix ~50 µL of the electrocompetent cells with 100-200 ng of the purified linear DNA fragment.

    • Electroporate the mixture using an electroporator with appropriate settings (e.g., 2.5 kV, 25 µF, 200 Ω).

  • Selection and Verification:

    • Immediately after electroporation, add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance marker.

    • Plate the cells on LB agar plates containing the appropriate antibiotic to select for successful integrants.

    • Verify the correct integration of the DEBS gene cluster by colony PCR using primers flanking the integration site and by sequencing.

Protocol 2: Site-Specific Recombination using Flp-FRT

This protocol outlines the integration of the DEBS genes using the Flp-FRT system.

Materials:

  • E. coli strain with an FRT site integrated at the desired chromosomal locus.

  • Donor plasmid containing the DEBS gene cluster flanked by FRT sites and a selectable marker.

  • Helper plasmid expressing the Flp recombinase under an inducible promoter.

  • LB medium and agar plates with appropriate antibiotics and inducers.

Procedure:

  • Construction of the Target Strain:

    • First, integrate a single FRT site into the desired chromosomal location using Lambda Red recombineering (as described in Protocol 1) or other methods.

  • Transformation with Donor and Helper Plasmids:

    • Transform the E. coli target strain with the donor plasmid carrying the FRT-flanked DEBS genes and the helper plasmid expressing Flp recombinase.

  • Induction of Recombination:

    • Grow the transformed cells in LB medium and induce the expression of the Flp recombinase according to the specific promoter system on the helper plasmid (e.g., by adding an inducer).

    • The Flp recombinase will mediate the integration of the DEBS gene cluster from the donor plasmid into the chromosomal FRT site.

  • Selection and Curing of Plasmids:

    • Select for integrants on appropriate antibiotic plates.

    • Cure the cells of the donor and helper plasmids, for example, by growing at a non-permissive temperature if the plasmids have temperature-sensitive origins of replication.

  • Verification:

    • Confirm the correct integration of the DEBS gene cluster by colony PCR and sequencing.

Visualizations

Workflow for Lambda Red Recombineering

Lambda_Red_Workflow cluster_prep Preparation cluster_integration Integration cluster_verification Verification start Start prep_dna Prepare Linear DEBS DNA with Homology Arms start->prep_dna prep_cells Prepare Electrocompetent E. coli with λ Red System start->prep_cells electroporation Electroporation prep_dna->electroporation prep_cells->electroporation homologous_recombination Homologous Recombination electroporation->homologous_recombination selection Selection on Antibiotic Plates homologous_recombination->selection verification Colony PCR and Sequencing selection->verification end End verification->end

Caption: Workflow for DEBS gene integration using Lambda Red recombineering.

Mechanism of Site-Specific Recombination (Cre-loxP)

Cre_loxP_Mechanism cluster_0 Initial State cluster_1 Recombination cluster_2 Final State Chromosome E. coli Chromosome loxP_site_chr loxP Cre Cre Recombinase loxP_site_chr->Cre recognizes Donor_Plasmid Donor Plasmid loxP_site_p1 loxP DEBS_genes DEBS Genes loxP_site_p1->Cre recognizes loxP_site_p2 loxP loxP_site_p2->Cre recognizes loxP_site_int1 loxP Cre->loxP_site_int1 catalyzes integration Integrated_Chromosome Integrated Chromosome DEBS_genes_int DEBS Genes loxP_site_int2 loxP

Caption: Mechanism of Cre-loxP mediated site-specific recombination.

Conclusion

The chromosomal integration of the DEBS gene cluster in E. coli is a critical step towards the development of stable and efficient production strains for 6-dEB. The choice of integration method depends on the specific requirements of the project, including the desired integration locus, the size of the construct, and the available molecular biology tools. Lambda Red recombineering offers high flexibility in targeting, while site-specific recombination provides high efficiency for pre-determined loci. The emerging CRISPR-associated transposon systems present a powerful new approach for the efficient integration of large DNA fragments with programmable targeting. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their metabolic engineering goals.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 6-Deoxyerythronolide B (6-dEB) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 6-deoxyerythronolide B (6-dEB) in heterologous hosts.

Troubleshooting Guide

This guide addresses common issues encountered during 6-dEB production in heterologous hosts like E. coli and Streptomyces coelicolor.

Issue 1: Low or No 6-dEB Production Despite Successful Transformation with DEBS Genes

Potential Causes and Troubleshooting Steps:

  • Insufficient Precursor Supply: The biosynthesis of 6-dEB requires one molecule of propionyl-CoA and six molecules of (2S)-methylmalonyl-CoA.[1][2] Heterologous hosts like E. coli do not naturally produce sufficient quantities of these precursors.

    • Solution: Engineer precursor pathways into your host. The Saccharomyces coelicolor propionyl-CoA carboxylase (PCC) pathway has been shown to be more effective than the Propionibacteria shermanii methylmalonyl-CoA mutase/epimerase pathway, leading to fivefold higher 6-dEB titers.[1][3] You can also supplement the culture medium with propionate (B1217596), though this can sometimes lead to growth inhibition.[4]

  • Improper DEBS Enzyme Folding and Activity: The this compound synthase (DEBS) is a large, multi-modular enzyme complex that requires proper post-translational modification to be active.

    • Solution: Co-express a phosphopantetheinyl transferase (PPTase), such as sfp from Bacillus subtilis, to activate the acyl carrier protein (ACP) domains of the DEBS enzyme.[1] Additionally, optimizing fermentation temperature can improve protein folding; for example, reducing the temperature after induction can be beneficial.[5]

  • Sub-optimal DEBS Gene Expression: The expression levels of the DEBS genes (eryAI, eryAII, eryAIII) need to be balanced for efficient production.

    • Solution: Utilize stable plasmid systems for DEBS gene expression to ensure consistent production.[6][3] Codon optimization of the DEBS genes for your specific heterologous host can also significantly improve expression levels.[7][8] Introducing silent mutations to increase the AT-content immediately downstream of the initiation codon has also been shown to enhance heterologous gene expression in E. coli.[9]

  • Metabolic Burden on the Host: The expression of the large DEBS genes and the production of 6-dEB can impose a significant metabolic load on the host, impacting cell growth and product yield.

    • Solution: Optimize fermentation conditions, such as using a high-cell-density fed-batch procedure, to improve cell health and productivity.[10][11] Decoupling cell growth from production phases can also be an effective strategy.[12]

Issue 2: 6-dEB Yield Decreases During Scale-Up

Potential Causes and Troubleshooting Steps:

  • Oxygen Limitation: High-cell-density cultures can quickly become oxygen-limited, which can negatively impact cell metabolism and 6-dEB production.

    • Solution: Implement a robust aeration and agitation strategy in your fermenter. Monitor dissolved oxygen levels and adjust parameters as needed.

  • Nutrient Limitation: The nutrient requirements of the culture will change during growth and production phases.

    • Solution: Develop a fed-batch strategy to supply limiting nutrients throughout the fermentation. The composition of the feed media is critical; for instance, tryptone has been shown to significantly enhance 6-dEB production in E. coli.[13]

  • Accumulation of Toxic Byproducts: High-density cultures can accumulate toxic byproducts that inhibit cell growth and enzyme activity.

    • Solution: Monitor the accumulation of potential inhibitors. Adjusting the feeding strategy or using a perfusion system can help to remove toxic byproducts.

Frequently Asked Questions (FAQs)

Q1: Which heterologous host is best for 6-dEB production?

E. coli is a popular choice due to its fast growth, well-understood genetics, and the availability of numerous genetic tools.[1][3] However, Streptomyces coelicolor and Bacillus subtilis have also been successfully used. S. coelicolor is a natural producer of other polyketides and may provide a more suitable metabolic background.[14][15] B. subtilis is a Gram-positive host that can secrete 6-dEB into the medium, simplifying downstream processing.[16]

Q2: How can I increase the supply of propionyl-CoA and methylmalonyl-CoA?

Several metabolic engineering strategies can be employed:

  • Overexpression of Propionyl-CoA Carboxylase (PCC): Expressing the PCC genes from S. coelicolor in E. coli has been shown to be effective.[1][6][3]

  • Deletion of Competing Pathways: In E. coli, deleting the ygfH gene, which is involved in propionyl-CoA metabolism, has been shown to increase 6-dEB titers.[17] In B. subtilis, deleting the prpBD operon, responsible for propionyl-CoA utilization, also significantly improves yield.[16]

  • Wood-Werkman Cycle: Heterologous expression of genes from the Wood-Werkman cycle can enable 6-dEB production from glucose as the sole carbon source, eliminating the need for propionate feeding.[5][18]

Q3: Does the source of the DEBS genes matter?

The DEBS gene cluster from Saccharopolyspora erythraea is the most commonly used.[16] However, codon optimization of these genes for your specific heterologous host is highly recommended to improve expression.[7][8]

Q4: What are some key considerations for fermentation process development?

  • Media Composition: The choice of media can have a significant impact on yield. For example, the addition of tryptone to the medium has been shown to improve 6-dEB production in E. coli by supplementing substrate requirements and improving DEBS protein levels.[13]

  • Fed-Batch Strategy: A high-cell-density fed-batch fermentation process can significantly increase 6-dEB titers compared to shake flask cultures.[10][11]

  • Induction Strategy: The timing and strength of induction of DEBS gene expression should be optimized to balance metabolic load and product formation.

Q5: How can I accurately quantify my 6-dEB yield?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and reliable method for the quantification of 6-dEB.[19][20] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative screening.[21][22]

Quantitative Data Summary

The following tables summarize the impact of various strategies on 6-dEB yield.

Table 1: Effect of Precursor Supply Pathway on 6-dEB Yield in E. coli

Precursor PathwayHost Strain6-dEB Titer (mg/L)Reference
matB (malonyl/methylmalonyl-CoA ligase)E. coli0[1][6][3]
mutase/epimeraseE. coli~1.9[18]
pcc (propionyl-CoA carboxylase)E. coli9.5[18]
pcc + mutase (co-expression)E. coliHigher than individual pathways[6][3]
Wood-Werkman CycleE. coli0.81 (from glucose)[5]

Table 2: Impact of Host Modification and Fermentation Strategy on 6-dEB Yield in E. coli

StrategyHost Strain6-dEB Titer (mg/L)ImprovementReference
Shake Flask (baseline)E. coli1 - 10-[10][11]
High-Cell-Density Fed-BatchE. coli~10010-100 fold[10][11]
+ TEII (thioesterase)E. coli1801.8 fold[10]
ygfH deletion (shake flask)E. coli129~2 fold[17]
ygfH deletion (bioreactor)E. coli527~2.5 fold[17]
Enhanced Medium (tryptone)E. coli>16022 fold[13]

Experimental Protocols

Protocol 1: Heterologous Expression of the PCC Pathway in E. coli

  • Plasmid Construction:

    • Amplify the pccB and accA1 genes from S. coelicolor genomic DNA.

    • Clone the amplified genes into a suitable expression vector with a strong, inducible promoter (e.g., T7 promoter). Ensure proper ribosome binding sites are included for efficient translation.

  • Host Transformation:

    • Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)) that also carries the plasmids for DEBS expression.

  • Culture and Induction:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or a defined medium) with appropriate antibiotics at 37°C.

    • Induce gene expression with IPTG at a suitable optical density (e.g., OD600 of 0.6-0.8).

    • Supplement the medium with propionate (e.g., 10 mM).

    • Reduce the temperature to 20-25°C and continue incubation for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the cells and extract 6-dEB using ethyl acetate.

    • Analyze the extract using HPLC-MS.

Protocol 2: High-Cell-Density Fed-Batch Fermentation

  • Inoculum Preparation:

    • Grow a seed culture of the engineered E. coli strain in a rich medium to a high cell density.

  • Bioreactor Setup:

    • Inoculate the bioreactor containing a defined fermentation medium.

    • Maintain the pH, temperature, and dissolved oxygen at optimal levels.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted, start a continuous feed of a concentrated nutrient solution. The feed rate should be controlled to maintain a desired specific growth rate.

  • Induction and Production:

    • Induce DEBS and precursor pathway gene expression at a high cell density.

    • Continue the fed-batch fermentation for the desired production period.

  • Harvesting and Extraction:

    • Harvest the cells and extract the 6-dEB for quantification.

Visualizations

6-dEB Biosynthesis Pathway cluster_precursors Precursor Supply cluster_engineered_pathway Engineered Pathway cluster_debs DEBS PKS Propionate Propionate Propionyl_CoA Propionyl_CoA Propionate->Propionyl_CoA prpE Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Succinyl_CoA->Methylmalonyl_CoA Mutase Propionyl_CoA->Methylmalonyl_CoA PCC DEBS This compound Synthase (DEBS) Propionyl_CoA->DEBS 1x Starter Unit Methylmalonyl_CoA->DEBS 6x Extender Units PCC Propionyl-CoA Carboxylase (PCC) Mutase Methylmalonyl-CoA Mutase dEB This compound DEBS->dEB

Caption: Biosynthesis pathway of 6-dEB, highlighting the key precursors and engineered pathways.

Troubleshooting_Workflow Start Low/No 6-dEB Production Check_Precursors Check Precursor Supply Start->Check_Precursors Check_DEBS_Expression Check DEBS Expression & Activity Check_Precursors->Check_DEBS_Expression Yes Engineer_Pathway Engineer Precursor Pathway (e.g., PCC) Check_Precursors->Engineer_Pathway No Check_Host_Metabolism Check Host Metabolism Check_DEBS_Expression->Check_Host_Metabolism Yes Optimize_Expression Optimize Codon Usage Co-express PPTase Check_DEBS_Expression->Optimize_Expression No Check_Fermentation Check Fermentation Conditions Check_Host_Metabolism->Check_Fermentation Yes Delete_Competing_Pathways Delete Competing Pathways (e.g., ygfH) Check_Host_Metabolism->Delete_Competing_Pathways No Optimize_Process Optimize Media & Feeding Implement Fed-Batch Check_Fermentation->Optimize_Process No Success Improved 6-dEB Yield Check_Fermentation->Success Yes Engineer_Pathway->Success Optimize_Expression->Success Delete_Competing_Pathways->Success Optimize_Process->Success

Caption: A logical workflow for troubleshooting low 6-dEB yield in heterologous hosts.

Host_Engineering_Workflow cluster_host_selection Host Selection & Preparation cluster_genetic_modification Genetic Modification cluster_verification Verification cluster_production Production & Analysis Select_Host Select Host (e.g., E. coli BL21(DE3)) Prepare_Competent_Cells Prepare Competent Cells Select_Host->Prepare_Competent_Cells Transform_DEBS Transform with DEBS Plasmids Prepare_Competent_Cells->Transform_DEBS Transform_Precursor Transform with Precursor Pathway Plasmid (e.g., PCC) Transform_DEBS->Transform_Precursor Verify_Transformants Verify Transformants (PCR, Sequencing) Transform_DEBS->Verify_Transformants Knockout_Competing Knockout Competing Genes (e.g., ygfH) Transform_Precursor->Knockout_Competing Transform_Precursor->Verify_Transformants Verify_Knockout Verify Knockout (PCR) Knockout_Competing->Verify_Knockout Small_Scale_Test Small-Scale Production Test Verify_Transformants->Small_Scale_Test Verify_Knockout->Small_Scale_Test Fermentation Fed-Batch Fermentation Small_Scale_Test->Fermentation Analysis Quantify 6-dEB (HPLC-MS) Fermentation->Analysis

Caption: Experimental workflow for engineering a heterologous host for 6-dEB production.

References

Technical Support Center: Optimizing 6-dEB Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 6-deoxyerythronolide B (6-dEB) in Escherichia coli. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common bottlenecks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic bottlenecks limiting 6-dEB production in E. coli?

A1: The primary metabolic bottlenecks in heterologous 6-dEB production in E. coli typically revolve around the insufficient supply of essential precursors and the expression and stability of the large polyketide synthase enzyme, DEBS. Key bottlenecks include:

  • Inadequate Precursor Supply: Low intracellular concentrations of the starter unit, propionyl-CoA, and the extender unit, (2S)-methylmalonyl-CoA, are major limiting factors.

  • Suboptimal DEBS Expression and Stability: The this compound synthase (DEBS) is a very large, multi-domain enzyme complex (DEBS1, DEBS2, and DEBS3) that can be challenging to express in a soluble and active form in E. coli. Plasmid instability can also lead to inconsistent DEBS expression.[1][2][3][4][5]

  • Sub-optimal Fermentation Conditions: The culture environment, including media composition, temperature, and induction strategy, significantly impacts both precursor availability and enzyme function.

  • Thioesterase Activity: Inefficient release of the completed polyketide chain from the DEBS complex can limit the overall production rate.

Q2: Which metabolic pathway is most effective for supplying (2S)-methylmalonyl-CoA?

A2: Several pathways have been engineered in E. coli to produce (2S)-methylmalonyl-CoA. Studies have shown that the Saccharopolyspora erythraea propionyl-CoA carboxylase (PCC) pathway generally results in higher titers of 6-dEB compared to the Propionibacterium shermanii methylmalonyl-CoA mutase/epimerase pathway.[1][2][4] While the Streptomyces coelicolor malonyl/methylmalonyl-CoA ligase (matB) pathway can lead to high intracellular levels of methylmalonyl-CoA, this precursor pool is often not efficiently incorporated into 6-dEB.[1][2][4]

Q3: How can I improve the stability of the DEBS expression system?

A3: Instability of the large plasmids encoding the DEBS genes is a common issue. To enhance stability, consider the following strategies:

  • Chromosomal Integration: Integrating the DEBS genes, along with precursor pathway genes, into the E. coli chromosome can create a more stable, plasmid-free production strain.[1][2][3][6]

  • Stable Plasmid Systems: Utilizing high-copy, stable plasmids with strong promoters can also improve the consistency of DEBS expression.[1][2][3]

  • Optimized Culture Conditions: Maintaining appropriate antibiotic concentrations and avoiding overly long culture times can help maintain plasmid-containing cells in the population.[7][8]

Q4: What is the role of an accessory thioesterase (TEII) and should I include it in my expression system?

A4: The co-expression of an accessory thioesterase, such as TEII from Saccharopolyspora erythraea, has been demonstrated to significantly increase 6-dEB titers.[9][10] It is believed that TEII helps to release stalled polyketide chains from the DEBS enzyme, thereby regenerating the synthase for subsequent rounds of production. Including a TEII expression cassette in your system is a recommended strategy to potentially boost yields.

Troubleshooting Guide

Problem 1: Low or no detectable 6-dEB production.

Possible Cause Troubleshooting Steps
Insufficient Precursor Supply - Verify the expression and activity of your precursor pathway enzymes (e.g., PCC).- Supplement the culture medium with propionate (B1217596) (e.g., 1-2 g/L) to boost the propionyl-CoA pool.[5][10]- Ensure your chosen precursor pathway is optimal (PCC is often preferred).[1][2][4]
Poor DEBS Expression or Solubility - Perform SDS-PAGE and Western blot analysis to confirm the expression of all three DEBS subunits.- Lower the induction temperature (e.g., 22°C) to improve protein folding and solubility.[6]- Optimize the inducer (e.g., IPTG) concentration and induction time.[5]
Plasmid Instability/Loss - Confirm plasmid integrity by restriction digest.- Use freshly prepared antibiotic plates and liquid media.- Consider chromosomal integration of the expression cassettes for long-term stability.[6]
Inactive DEBS Enzyme - Ensure the co-expression of a phosphopantetheinyl transferase (like Sfp) to activate the ACP domains of DEBS.[4]

Problem 2: 6-dEB production is inconsistent between experiments.

Possible Cause Troubleshooting Steps
Variable Plasmid Copy Number or Stability - Inoculate cultures from a fresh single colony rather than a liquid stock.[7]- Avoid letting cultures become overly saturated before harvesting or induction.[8][11]- As mentioned above, chromosomal integration can provide greater consistency.[6]
Inconsistent Culture Conditions - Standardize all fermentation parameters, including media composition, pH, temperature, and aeration.- Use a defined minimal medium to reduce variability from complex components like yeast extract.
Degradation of Antibiotics - Prepare fresh antibiotic stock solutions and media for each experiment, especially for ampicillin.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on improving 6-dEB production.

Table 1: Comparison of (2S)-methylmalonyl-CoA Supply Pathways

PathwayHost Strain6-dEB Titer (mg/L)Intracellular Methylmalonyl-CoA (% of total acyl-CoA)Reference
Propionyl-CoA Carboxylase (PCC)E. coli~5-fold higher than mutase pathwayUp to 30%[1][2]
Methylmalonyl-CoA Mutase/EpimeraseE. coliLower than PCC pathwayUp to 30%[1][2]
Malonyl/methylmalonyl-CoA Ligase (matB)E. coliNot converted to 6-dEBUp to 90%[1][2]

Table 2: Effect of Fermentation Strategy and TEII Co-expression on 6-dEB Titer

Fermentation MethodTEII Co-expression6-dEB Titer (mg/L)Reference
Shake FlaskNo1 - 10[9][10]
Fed-BatchNo~100[9][10]
Fed-BatchYes~180 - 184.6[9][10]

Table 3: 6-dEB Production from Chromosomally Integrated vs. Plasmid-Based Systems

Expression SystemTemperature (°C)Average 6-dEB Titer (mg/L)Reference
Chromosomally Integrated (YW9)220.47[6]
Chromosomally Integrated (YW9)300.52[6]
Chromosomally Integrated (YW9)370.11[6]
Plasmid-Based22Detectable[6]
Plasmid-Based30Detectable[6]
Plasmid-Based37Not Produced[6]

Key Experimental Protocols

Protocol 1: General Shake Flask Cultivation for 6-dEB Production

  • Strain Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of a defined fermentation medium (e.g., F1 medium) in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Growth Phase: Grow the culture at 37°C with vigorous shaking (e.g., 250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 22°C). Add IPTG to a final concentration of 0.1-1 mM and supplement with sodium propionate (e.g., 1 g/L).

  • Production Phase: Continue incubation at the lower temperature for 24-72 hours.

  • Harvest and Extraction: Harvest the cells by centrifugation. Extract 6-dEB from the cell pellet and supernatant using an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted samples for 6-dEB concentration using LC-MS.

Protocol 2: Fed-Batch Fermentation for Enhanced 6-dEB Production

  • Inoculum Preparation: Prepare a seed culture as described in the shake flask protocol.

  • Bioreactor Setup: Prepare a 1 L bioreactor with a defined fermentation medium. Control pH at 7.0, temperature at 37°C, and maintain dissolved oxygen above 20% through aeration and agitation.

  • Batch Phase: Inoculate the bioreactor with the seed culture. Grow until the initial carbon source (e.g., glucose) is depleted, indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of glucose and other necessary nutrients to maintain a controlled growth rate.

  • Induction: When the cell density reaches a high level (e.g., OD₆₀₀ of 50-100), lower the temperature to 22°C and induce with IPTG. Simultaneously, begin feeding a solution of sodium propionate to maintain its concentration in the bioreactor.

  • Production and Harvest: Continue the fermentation for an additional 48-96 hours, maintaining the feed rates. Harvest the culture and extract 6-dEB as previously described.

Visualizations

Precursor_Pathways_for_6dEB cluster_precursors Precursor Supply cluster_pathways Engineered Pathways cluster_synthesis 6-dEB Synthesis Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA prpE Succinyl_CoA Succinyl-CoA (from TCA cycle) Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA mut, epimerase Mutase Methylmalonyl-CoA Mutase (Mutase Pathway) Propionyl_CoA->Methylmalonyl_CoA pccB, accA1 PCC Propionyl-CoA Carboxylase (PCC Pathway) DEBS DEBS1, DEBS2, DEBS3 Propionyl_CoA->DEBS Starter Unit Methylmalonyl_CoA->DEBS Extender Unit dEB This compound (6-dEB) DEBS->dEB

Caption: Engineered metabolic pathways for supplying precursors to 6-dEB synthesis in E. coli.

Troubleshooting_Workflow_Low_Yield Start Low / No 6-dEB Production Check_Expression Check DEBS Subunit Expression (SDS-PAGE / Western Blot) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Check_Precursors Verify Precursor Pathway (Enzyme Assays / Metabolomics) Precursors_OK Precursors OK? Check_Precursors->Precursors_OK Check_Plasmids Check Plasmid Integrity (Restriction Digest) Plasmids_OK Plasmids OK? Check_Plasmids->Plasmids_OK Expression_OK->Check_Precursors Yes Optimize_Induction Optimize Induction (Temp, [IPTG]) Expression_OK->Optimize_Induction No Precursors_OK->Check_Plasmids Yes Supplement_Propionate Supplement Propionate in Medium Precursors_OK->Supplement_Propionate No Re_transform Re-transform with Fresh Plasmids Plasmids_OK->Re_transform No Consider_Integration Consider Chromosomal Integration Plasmids_OK->Consider_Integration Yes

Caption: A logical workflow for troubleshooting low 6-dEB yields.

References

Technical Support Center: DEBS Module Engineering and Domain Swapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Directed Evolution of Biosynthetic Systems (DEBS) module engineering and domain swapping. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for loss of activity in engineered Polyketide Synthases (PKSs)?

A1: Engineered hybrid PKS pathways often exhibit a significant loss of enzyme activity.[1][2] The most common reasons include:

  • Disruption of Protein-Protein Interactions: Swapping domains or modules can perturb critical interactions between the Acyl Carrier Protein (ACP) and the Ketosynthase (KS) domain, which is crucial for the transfer of the growing polyketide chain.[3][4]

  • Incorrect Module Boundaries: The precise boundaries for swapping modules are critical. Using incorrect fusion points can lead to misfolded proteins and loss of function.[5] Recent studies suggest that evolutionarily conserved motifs can serve as robust cut sites for connecting modules from different PKS pathways.[1][2]

  • Incompatible Linker Regions and Docking Domains: Linker regions and docking domains mediate the communication between modules.[3] Non-native pairings can lead to inefficient chain translocation and reduced product yields.[3][6]

  • Substrate Specificity of Downstream Domains: Downstream modules may have poor tolerance for the modified polyketide intermediates produced by an engineered upstream module, leading to stalled synthesis.[7]

  • Protein Expression and Folding Issues: The engineered PKS may not express well in the host system or may misfold, leading to inactive protein or the formation of inclusion bodies.[8][9]

Q2: How important are linker regions and docking domains in module swapping?

A2: Linker regions and docking domains are critically important for the successful engineering of modular PKSs.[3] They are responsible for mediating the communication and proper positioning of adjacent modules.[3][6]

  • Covalent Linkers: These connect modules within the same polypeptide chain. Preserving these native linker regions is often necessary to maintain the structural and functional integrity of the engineered PKS.[3]

  • Docking Domains: These are non-covalently interacting domains at the C- and N-termini of PKS polypeptides that facilitate the transfer of the polyketide chain between different proteins.[3][4][6] The specificity of these interactions ensures the correct order of the assembly line.[6] Successful engineering often requires using matching or compatible docking domains.[3]

Q3: What is "KS gatekeeping" and how does it affect PKS engineering?

A3: "KS gatekeeping" refers to the role of the Ketosynthase (KS) domain in controlling the flow of intermediates through the PKS assembly line. The KS domain catalyzes the condensation reaction and can act as a bottleneck if it has low tolerance for the non-native substrate being passed from the upstream module.[10][11] This is a significant impediment in PKS engineering, often leading to reduced product yields or complete cessation of synthesis.[10][11] Employing modules with more substrate-tolerant KS domains can be a strategy to circumvent this issue.[11]

Troubleshooting Guides

Guide 1: Low or No Product Yield After Domain/Module Swapping

This guide addresses situations where a domain or module swap has been performed, but the desired polyketide product is not detected or is present at very low levels.

Symptom Possible Cause Troubleshooting Step
No detectable protein expression 1. Codon usage not optimized for the expression host. 2. Toxicity of the engineered protein to the host. 3. Errors in the cloned gene sequence.1. Sequence the construct to verify the gene. 2. Optimize codons for the expression host. 3. Lower the expression temperature and/or inducer concentration.[8] 4. Try a different expression host or vector.[12]
Protein is expressed but insoluble (inclusion bodies) 1. High expression levels leading to protein aggregation. 2. Misfolding of the chimeric protein.1. Lower the expression temperature (e.g., 18°C overnight).[8] 2. Reduce the inducer (e.g., IPTG) concentration.[8] 3. Co-express molecular chaperones. 4. Test different fusion tags to enhance solubility.[8]
Protein is soluble, but no product is formed 1. Impaired ACP-KS interaction. 2. Incompatible docking domains. 3. Incorrectly defined module boundaries. 4. KS domain has low tolerance for the new substrate ("KS gatekeeping").[10][11] 5. Inactivity of a swapped domain (e.g., KR, DH).1. Review and redesign the fusion junctions based on conserved motifs.[1][2] 2. Ensure compatible or cognate docking domains are used.[3] 3. Perform in vitro assays with purified components to identify the stalled step. 4. Swap in a KS domain known for broader substrate promiscuity.[11] 5. Verify the activity of individual domains in isolation if possible.
Formation of unexpected side products 1. Premature release of intermediates by the thioesterase (TE) domain.[13] 2. "Stuttering" or skipping of modules.[11] 3. Dehydration or reduction reactions are not occurring as expected.1. Analyze intermediates by mass spectrometry to identify where the pathway is being diverted. 2. Redesign linkers to improve module-module communication. 3. If a reductive loop was swapped, ensure the entire functional unit (e.g., DH-ER-KR) was transferred correctly.[13]

Experimental Protocols

Protocol 1: General Workflow for Reductive Loop Swapping in DEBS

This protocol outlines a general methodology for swapping a reductive loop (containing KR, DH, and/or ER domains) from a donor PKS module into a recipient DEBS module, based on established principles.[13]

1. Design and Cloning:

  • Identify Splice Sites: Select conserved regions flanking the reductive loop in both the recipient (e.g., DEBS module 2) and donor PKS modules to serve as splice sites. Using multiple potential splice sites can increase the chances of success.[13]
  • Primer Design: Design primers to amplify the donor reductive loop with ends homologous to the chosen splice sites in the recipient vector.
  • Vector Preparation: Create a recipient vector (e.g., containing DEBS 1-TE) where the native reductive loop has been replaced with a polylinker containing multiple unique restriction sites.[13] This facilitates the insertion of different donor loops.
  • Cloning: Clone the amplified donor reductive loop into the prepared recipient vector using either restriction digestion and ligation or seamless cloning methods (e.g., Gibson assembly).

2. Expression and Product Analysis:

  • Transformation: Transform the resulting hybrid PKS plasmid into a suitable expression host (e.g., E. coli or Streptomyces).
  • Cultivation and Induction: Grow the host cells under appropriate conditions and induce protein expression.
  • Extraction: Extract the polyketide products from the culture using an organic solvent (e.g., ethyl acetate).
  • Analysis: Analyze the extracts for the presence of the expected triketide lactone product using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) for structural elucidation.

3. Troubleshooting and Optimization:

  • If yields are low, test alternative splice sites as different donor loops may have different optimal fusion points.[13]
  • Analyze for partially reduced intermediates, which can provide insight into the stereochemistry and efficiency of the swapped domains.[13]

Visualizations

Diagrams of Key Concepts and Workflows

PKS_Assembly_Line cluster_0 DEBS Polypeptide 1 cluster_1 DEBS Polypeptide 2 cluster_2 DEBS Polypeptide 3 LD LDD M1 KS AT KR ACP LD->M1 Propionyl-CoA M2 KS AT KR ACP M1->M2 Diketide DD1_C C-term Docking M2->DD1_C DD2_N N-term Docking DD1_C->DD2_N Inter-protein Chain Transfer M3 KS AT ACP DD2_N->M3 M4 KS AT KR ACP M3->M4 Triketide DD2_C C-term Docking M4->DD2_C DD3_N N-term Docking DD2_C->DD3_N Inter-protein Chain Transfer M5 KS AT KR ACP DD3_N->M5 M6 KS AT KR ACP M5->M6 Pentaketide TE TE M6->TE Hexaketide Product Product (6-dEB) TE->Product 6-dEB

Caption: The modular architecture of the 6-deoxyerythronolide B synthase (DEBS).[3][4][14]

Domain_Swapping_Workflow cluster_design Design & Cloning cluster_expression Expression & Analysis cluster_troubleshooting Troubleshooting A Identify Donor and Recipient Modules B Select Splice Sites (Conserved Regions) A->B C Amplify Donor Domain (e.g., AT or KR) B->C D Clone into Recipient PKS Vector C->D E Transform into Expression Host D->E F Induce Protein Expression E->F G Extract Metabolites F->G H LC-MS/NMR Analysis G->H I No Product H->I Outcome J Low Yield H->J Outcome K Verify Protein Expression (SDS-PAGE/Western) I->K M Redesign Fusion Junctions J->M L Optimize Expression Conditions K->L K->M

Caption: A generalized experimental workflow for PKS domain swapping.

Troubleshooting_Logic action action outcome outcome problem problem start Low/No Product Yield q1 Is the protein expressed? start->q1 q2 Is the protein soluble? q1->q2 Yes action_seq Check sequence, codons, & expression conditions q1->action_seq No q3 Is the activity low? q2->q3 Yes action_sol Lower temp, reduce inducer, add solubility tags q2->action_sol No (Inclusion Bodies) action_activity Check linkers, docking domains, KS-ACP interactions q3->action_activity Yes outcome_success Successful Engineering action_seq->outcome_success Problem Solved action_sol->outcome_success Problem Solved action_activity->outcome_success Problem Solved problem_redesign Requires Redesign of Module/Domain Junctions action_activity->problem_redesign Still No Activity

References

Technical Support Center: Stereocontrol in 6-Deoxyerythronolide B (6-dEB) Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of 6-deoxyerythronolide B (6-dEB). The focus is on strategies for achieving the correct stereocontrol, a critical aspect of this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing the numerous stereocenters in 6-dEB?

A1: The total synthesis of 6-dEB, a complex polyketide, relies on several powerful and highly stereoselective reactions to construct its characteristic polypropionate backbone. The most prevalent strategies include:

  • Iterative Aldol (B89426) Additions: Many synthetic routes employ an iterative approach using asymmetric aldol reactions to build the carbon chain while setting key stereocenters. The Evans syn-aldol reaction, using oxazolidinone chiral auxiliaries, and the Crimmins modification, using thiazolidinethiones, are frequently utilized for their high and predictable diastereoselectivity.[1][2]

  • Myers Asymmetric Alkylation: This method is crucial for installing specific stereocenters, particularly at the C6 position, with high diastereocontrol.[2] It involves the alkylation of pseudoephedrine amide enolates.

  • Substrate-Controlled Reactions: As the synthesis progresses, the existing stereocenters in advanced intermediates can direct the stereochemical outcome of subsequent reactions. A notable example is the chelate-controlled macrolactonization.

  • Late-Stage C-H Oxidation: This innovative strategy allows for the formation of the macrolactone at a late stage of the synthesis, offering a unique approach to stereocontrol at the C13 position and providing access to different diastereomers.[3][4]

Q2: How does the choice of chiral auxiliary impact the stereochemical outcome of aldol reactions in 6-dEB synthesis?

A2: Chiral auxiliaries are fundamental to achieving high diastereoselectivity in the aldol reactions used to construct the 6-dEB backbone. The auxiliary temporarily attaches to the pro-chiral substrate and directs the approach of the electrophile to one face of the enolate.

  • Evans Oxazolidinones: These auxiliaries are well-established for reliably producing syn-aldol adducts. The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered transition state involving a boron enolate. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, leading to high diastereoselectivity.

  • Crimmins Thiazolidinethiones: A key advantage of this auxiliary is the ability to access either the "Evans" or "non-Evans" syn-aldol adduct from a single enantiomer of the auxiliary. This is achieved by modifying the reaction conditions, specifically the nature and amount of the base used with the titanium enolates.[5]

Q3: What is the principle behind substrate-controlled stereoselection in the macrolactonization step?

A3: In the later stages of the 6-dEB synthesis, the seco-acid precursor possesses a significant number of stereocenters. These inherent chiral elements can dictate the conformation of the molecule, particularly in the transition state of the macrolactonization reaction. In chelate-controlled reactions, a metal cation can coordinate to multiple oxygen atoms in the seco-acid, creating a more rigid, pre-organized conformation. This pre-organization favors the approach of the nucleophilic hydroxyl group to the electrophilic carbonyl from a specific trajectory, leading to the formation of one diastereomer of the macrolactone with high selectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Evans-Type Boron Aldol Reactions
Potential Cause Troubleshooting Steps
Incomplete Enolization Ensure the use of a sufficient excess of the boron triflate and amine base. Incomplete enolization can lead to a mixture of enolate geometries and competing reaction pathways.
Incorrect Reaction Temperature Maintain a low reaction temperature (typically -78 °C) during enolization and aldehyde addition. Warmer temperatures can lead to decreased selectivity.
Presence of Water Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Water can quench the enolate and interfere with the chelated transition state.
Sub-optimal Boron Source The choice of boron source can be critical. Dibutylboron triflate is commonly used and generally provides high selectivity.
Steric Hindrance in the Aldehyde Highly hindered aldehydes may require longer reaction times or slightly elevated temperatures, which can compromise diastereoselectivity. Consider using a more reactive Lewis acid if possible.
Issue 2: Low Yield or Poor Selectivity in Myers Asymmetric Alkylation
Potential Cause Troubleshooting Steps
Inefficient Enolate Formation Use freshly prepared LDA (Lithium Diisopropylamide). The presence of LiCl is often crucial for high yields and selectivities; ensure it is anhydrous and present in the correct stoichiometry.[6][7]
Low Reactivity of Alkyl Halide For less reactive alkyl halides (e.g., alkyl chlorides), consider using the corresponding iodide or bromide. Increasing the reaction temperature after enolate formation may be necessary, but monitor for potential epimerization.
Epimerization of the Product Prolonged reaction times at higher temperatures can lead to epimerization at the newly formed stereocenter. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Side Reactions Ensure slow addition of the alkyl halide to the enolate solution at the recommended temperature to minimize side reactions such as elimination.
Issue 3: Inefficient Macrolactonization
Potential Cause Troubleshooting Steps
Substrate Aggregation Macrolactonization is often performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Ensure the substrate is added slowly to a large volume of solvent.
Incorrect Reagents for Cyclization Several methods exist for macrolactonization (e.g., Yamaguchi, Shiina, Mitsunobu). The optimal conditions are often substrate-dependent. If one method fails, screen other established protocols.
Conformational Rigidity The seco-acid may adopt an unfavorable conformation for cyclization. The choice of protecting groups can influence the flexibility of the molecule. Consider modifying the protecting group strategy if cyclization is problematic.
Epimerization at C2 Under certain conditions, the stereocenter alpha to the carbonyl can epimerize, leading to a mixture of diastereomers or a failure to cyclize. Use mild conditions for the lactonization.

Quantitative Data Presentation

Table 1: Diastereoselectivity in Key Stereocontrol Reactions for 6-dEB Synthesis

Reaction Substrates Conditions Diastereomeric Ratio (d.r.) Yield Reference
Evans syn-AldolN-propionyl oxazolidinone + various aldehydesBu₂BOTf, Et₃N, CH₂Cl₂>20:1~80%[3]
Crimmins "Evans syn"-AldolN-propionyl thiazolidinethione + aldehydeTiCl₄ (1.0 eq), (-)-sparteine (B7772259) (2.0 eq)>20:196%[2]
Crimmins "non-Evans syn"-AldolN-propionyl thiazolidinethione + aldehydeTiCl₄ (1.0 eq), (-)-sparteine (1.0 eq)97:3 to >99:1High[5]
Myers Asymmetric AlkylationPseudoephedrine propionamide (B166681) + complex alkyl iodideLDA, LiCl, THF>98:287%[2]
Aldol with complex fragmentsβ-keto imide + complex aldehydeTi(Oi-Pr)Cl₃95:588%[3]
Late-Stage C-H Oxidation/MacrolactonizationAlkenoic acid precursorPd(OAc)₂, BQ>40:134% (56% with recycling)[3][8]

Experimental Protocols

Protocol 1: Evans-Type syn-Aldol Reaction

This protocol is a generalized procedure for the diastereoselective syn-aldol reaction using an N-acyl oxazolidinone chiral auxiliary.

  • Enolization: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise. Then, add triethylamine (B128534) (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv) as a solution in CH₂Cl₂ dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Myers Asymmetric Alkylation

This protocol describes the asymmetric alkylation of a pseudoephedrine amide.

  • Enolate Formation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere, slowly add a freshly prepared solution of LDA (2.2 equiv) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.

  • Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the alkyl halide (1.1-1.5 equiv) dropwise.

  • Reaction: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography or recrystallization.

Protocol 3: Late-Stage C-H Oxidation/Macrolactonization

This protocol is based on the White group's synthesis of 6-dEB.[3][8]

  • Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (30 mol%) and 1,4-benzoquinone (B44022) (2.0 equiv).

  • Substrate Addition: Add a solution of the alkenoic acid precursor (1.0 equiv) in anhydrous, degassed toluene (B28343) (to achieve a final concentration of ~0.02 M).

  • Reaction: Seal the vial and heat the reaction mixture at 45 °C for 72 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.

Visualizations

experimental_workflow cluster_synthesis Iterative Polypropionate Synthesis start Propionaldehyde Derivative aldol1 Asymmetric Aldol Reaction 1 (e.g., Evans or Crimmins) start->aldol1 protect1 Protection of Hydroxyl Group aldol1->protect1 reduce1 Reduction to Aldehyde protect1->reduce1 aldol2 Asymmetric Aldol Reaction 2 reduce1->aldol2 protect2 Protection of Hydroxyl Group aldol2->protect2 myers Myers Alkylation (e.g., for C6 stereocenter) protect2->myers continue ... myers->continue seco_acid Seco-acid Precursor continue->seco_acid macrolactonization Macrolactonization (e.g., Yamaguchi or C-H Oxidation) seco_acid->macrolactonization six_deb 6-dEB Core macrolactonization->six_deb

Caption: General workflow for the total synthesis of the 6-dEB core.

stereocontrol_logic cluster_reagent Reagent-Controlled Stereoselection cluster_substrate Substrate-Controlled Stereoselection prochiral Prochiral Substrate (e.g., N-acyl Imide) chiral_aux Chiral Auxiliary (e.g., Evans Oxazolidinone) prochiral->chiral_aux attachment enolate Diastereotopic Enolate Faces chiral_aux->enolate selective_attack Face-Selective Attack by Electrophile enolate->selective_attack diastereomer Single Diastereomer Formed selective_attack->diastereomer advanced_int Advanced Chiral Intermediate (Seco-acid) chelation Chelation Control (e.g., with Metal Cation) advanced_int->chelation rigid_conf Rigid Conformation chelation->rigid_conf directed_cyclization Directed Intramolecular Cyclization rigid_conf->directed_cyclization macro_diastereomer Single Macrolide Diastereomer directed_cyclization->macro_diastereomer

Caption: Comparison of reagent-controlled vs. substrate-controlled stereoselection.

troubleshooting_flowchart start Poor Diastereoselectivity in Aldol Reaction check_reagents Are all reagents and solvents anhydrous? start->check_reagents dry_reagents Thoroughly dry all reagents and solvents. Flame-dry glassware. check_reagents->dry_reagents No check_temp Was the reaction temperature strictly controlled? check_reagents->check_temp Yes dry_reagents->check_temp optimize_temp Optimize temperature profile. Ensure efficient cooling. check_temp->optimize_temp No check_stoichiometry Is the stoichiometry of Lewis acid and base correct? check_temp->check_stoichiometry Yes optimize_temp->check_stoichiometry optimize_stoichiometry Titrate base if necessary. Use fresh Lewis acid. check_stoichiometry->optimize_stoichiometry No consider_substrate Consider steric or electronic effects of the substrate. May require screening of different conditions or auxiliaries. check_stoichiometry->consider_substrate Yes optimize_stoichiometry->consider_substrate

References

Technical Support Center: 6-Deoxyerythronolide B (6-dEB) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low titers of 6-deoxyerythronolide B (6-dEB) in fermentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your 6-dEB fermentation experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no production of 6-dEB in my fermentation culture?

Answer:

Low or nonexistent 6-dEB production can stem from several factors, primarily related to precursor supply, enzyme expression and activity, or metabolic burden on the host organism.

  • Inefficient Precursor Supply: The biosynthesis of 6-dEB requires one molecule of propionyl-CoA as a starter unit and six molecules of (2S)-methylmalonyl-CoA as extender units.[1] An inadequate supply of these precursors is a common bottleneck.

    • Solution: Investigate and optimize the metabolic pathway for methylmalonyl-CoA synthesis. The Saccharopolyspora coelicolor propionyl-CoA carboxylase (PCC) pathway has been shown to be more effective than the Propionibacterium shermanii methylmalonyl-CoA mutase/epimerase pathway, leading to five-fold higher titers of 6-dEB.[2][3] Ensure the necessary genes for the chosen pathway are co-expressed. For the PCC pathway, this includes the pccAB genes.[3] Supplementing the culture medium with precursors like propionate (B1217596) can also boost production.[3][4]

  • Poor Expression or Activity of this compound Synthase (DEBS): The large, multi-modular DEBS enzyme complex is responsible for the synthesis of 6-dEB.[5] Poor expression or misfolding of this complex will directly impact your final titer.

    • Solution: Optimize the codon usage of the DEBS genes for your specific expression host (e.g., E. coli).[3] Employ a stable plasmid system for the expression of the DEBS genes to ensure consistent production.[2] Additionally, enriching the culture medium with components like tryptone can significantly improve the levels of recombinant DEBS protein.[3]

  • Metabolic Burden on the Host Cell: Expressing the large DEBS enzyme complex and the associated metabolic pathways can place a significant metabolic load on the host organism, leading to reduced growth and productivity.

    • Solution: To alleviate this burden, consider integrating key pathway genes into the host chromosome.[2][3] This can lead to more stable expression and reduce the metabolic load associated with high-copy plasmids.[3] Balancing the expression levels of the different pathway enzymes using promoters of varying strengths can also help to optimize production and reduce metabolic stress.[3]

Question 2: My 6-dEB titers are inconsistent between fermentation batches. What could be the cause?

Answer:

Inconsistent titers are often due to variability in fermentation conditions. Precise control over these parameters is crucial for reproducible results.

  • Fluctuations in pH and Temperature: Microorganism growth and enzyme activity are highly sensitive to pH and temperature.[6] Deviations from the optimal range can significantly impact 6-dEB production.[7][8]

    • Solution: Implement strict monitoring and control of both pH and temperature throughout the fermentation process. The optimal ranges can be host-specific, so it is important to determine the ideal conditions for your production strain.[6]

  • Inconsistent Media Composition: The availability of essential nutrients is critical for both cell growth and secondary metabolite production.[9][10] Batch-to-batch variations in media components can lead to inconsistent 6-dEB titers.

    • Solution: Use a well-defined medium and ensure all components are accurately measured and of high quality. For complex media components, lot-to-lot variability can be a factor, so consider testing new batches before use in large-scale fermentations.

  • Variable Inoculum Quality: The age, density, and health of the seed culture used to inoculate your production fermenter can impact the lag phase and overall productivity of the fermentation.

    • Solution: Standardize your seed culture preparation protocol, including the growth phase at which it is harvested and the inoculum size used.

Frequently Asked Questions (FAQs)

Q1: Which host organism is best for 6-dEB production?

While Saccharopolyspora erythraea is the natural producer of erythromycin (B1671065) (for which 6-dEB is a precursor), heterologous hosts like Escherichia coli and Bacillus subtilis are commonly engineered for 6-dEB production due to their faster growth rates and well-established genetic tools.[1][4][11] The choice of host will depend on your specific experimental goals and available resources.

Q2: How can I improve the supply of propionyl-CoA?

Propionyl-CoA is the starter unit for 6-dEB synthesis.[1] Its availability can be enhanced by supplementing the fermentation medium with propionate.[4] Additionally, metabolic engineering strategies can be employed to channel central metabolites towards propionyl-CoA production.

Q3: What are the key challenges in expressing the DEBS enzyme complex?

The DEBS complex consists of three large proteins (DEBS1, DEBS2, and DEBS3), each with multiple domains.[5] Key challenges in expressing this complex include its large size (over 30 kb of DNA), the potential for misfolding, and the metabolic burden it places on the host cell.[4] Strategies to overcome these challenges include codon optimization, using stable expression systems, and co-expressing chaperones to aid in proper protein folding.[3]

Q4: How do I quantify the concentration of 6-dEB in my fermentation broth?

A common and reliable method for 6-dEB quantification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[12] This technique allows for the separation and sensitive detection of 6-dEB in complex mixtures like fermentation broth.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving 6-dEB and related compound production.

Table 1: Comparison of Methylmalonyl-CoA Supply Pathways for 6-dEB Production

PathwayHost OrganismKey GenesTiter Improvement (relative to mutase pathway)Reference
Propionyl-CoA Carboxylase (PCC)E. colipccAB5-fold higher[2][3]
Methylmalonyl-CoA Mutase/EpimeraseE. colimut/epiBaseline[2]

Table 2: Effect of Genetic Modifications and Precursor Feeding on 6-dEB Production

Modification/AdditionHost OrganismEffect on TiterReference
Deletion of prpBD operon + propionate feedingBacillus subtilisSignificant increase in product yield[4][13]
Integration of PCC and mutase pathways into chromosomeE. coliImproved 6-dEB titers[2]
Feeding of cyclopropane (B1198618) carboxylic acidSaccharopolyspora erythraeaProduction of 6-deoxy-13-cyclopropyl-erythromycin B[14]

Experimental Protocols

1. Quantification of 6-dEB using HPLC-MS

This protocol outlines the general steps for quantifying 6-dEB from a fermentation broth.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the cells.

    • Collect the supernatant.

    • Extract the 6-dEB from the supernatant using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness.

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable C18 column.

    • Use a gradient of water and acetonitrile, both typically containing a small amount of formic acid, as the mobile phase to separate the components of the extract.

    • The eluent from the HPLC is directed to a mass spectrometer for detection and quantification of 6-dEB based on its mass-to-charge ratio.

    • A standard curve of known 6-dEB concentrations should be run to accurately quantify the amount in the samples.[12]

2. Site-Directed Mutagenesis for DEBS Engineering

This protocol provides a general workflow for introducing specific mutations into the DEBS genes to potentially improve its activity or alter its substrate specificity.

  • Template Plasmid Preparation: Isolate the plasmid containing the DEBS gene of interest from a suitable E. coli strain.

  • Primer Design: Design primers containing the desired mutation. These primers should be complementary to the template DNA on either side of the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the designed primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Removal: Digest the PCR product with an enzyme that specifically cleaves the methylated (parental) DNA, such as DpnI. This will leave only the mutated plasmids.

  • Transformation: Transform the mutated plasmid into a suitable E. coli strain for propagation.

  • Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

Visualizations

Caption: Biosynthetic pathway of this compound (6-dEB).

Troubleshooting_Workflow Start Low 6-dEB Titer Precursor Adequate Precursor Supply? Start->Precursor DEBS_Expression Sufficient DEBS Expression/Activity? Precursor->DEBS_Expression Yes Optimize_Precursors Optimize Precursor Pathway (e.g., use PCC pathway) Supplement with propionate Precursor->Optimize_Precursors No Metabolic_Load High Metabolic Load? DEBS_Expression->Metabolic_Load Yes Optimize_DEBS Optimize Codon Usage Use Stable Plasmid Enrich Medium DEBS_Expression->Optimize_DEBS No Reduce_Load Integrate Genes into Chromosome Balance Promoter Strength Metabolic_Load->Reduce_Load Yes End Improved 6-dEB Titer Metabolic_Load->End No Optimize_Precursors->DEBS_Expression Optimize_DEBS->Metabolic_Load Reduce_Load->End

Caption: Troubleshooting workflow for low 6-dEB titers.

References

Technical Support Center: Optimizing Codon Usage for DEBS Expression in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing codon usage for the expression of 6-deoxyerythronolide B synthase (DEBS) in various heterologous systems. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and Troubleshooting Guides to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and why is it important for DEBS expression?

A: Codon usage bias refers to the phenomenon where different organisms exhibit a preference for certain synonymous codons (codons that code for the same amino acid) over others. This preference is often correlated with the abundance of corresponding transfer RNA (tRNA) molecules within the cell. When expressing a gene from one organism (e.g., Saccharopolyspora erythraea, the native producer of DEBS) in a different host (a heterologous system like E. coli), a mismatch in codon usage can lead to several problems. These include translational stalling, premature termination of protein synthesis, and amino acid misincorporation, all of which can significantly reduce the yield of functional DEBS protein. Given that DEBS is a very large and complex multienzyme, efficient and accurate translation is critical for its proper folding and activity.

Q2: What are the common heterologous host systems used for DEBS expression?

A: The most common heterologous hosts for expressing DEBS and other polyketide synthases (PKSs) include:

  • Escherichia coli : A well-characterized host with fast growth and a vast array of genetic tools. However, its codon usage and post-translational modification capabilities differ significantly from the native actinomycete hosts.

  • Streptomyces species (e.g., S. coelicolor, S. lividans) : These are closely related to the native DEBS producer and often have compatible machinery for PKS expression and the supply of necessary precursor molecules.

  • Saccharopolyspora erythraea (engineered strains) : Using a modified strain of the native producer can be advantageous for ensuring proper protein folding and post-translational modifications.[1]

  • Bacillus subtilis : Another gram-positive bacterium that has been explored for DEBS expression.[2]

Q3: What are the main strategies for codon optimization of the DEBS genes?

A: There are three primary strategies for codon optimization, each with its own theoretical advantages:

  • "Use Best Codon" (or "One Amino Acid, One Codon"): This method replaces all codons for a particular amino acid with the single most frequently used codon in the host organism. While this can maximize the theoretical translation rate, it can also lead to an imbalance in the tRNA pool and may not always result in the highest protein expression.[3]

  • "Match Codon Usage": This approach modifies the codon usage of the target gene to match the overall codon usage frequency of the host organism. This is thought to provide a more balanced demand on the tRNA pool.

  • "Harmonize Relative Codon Adaptiveness": This strategy aims to match the relative "rarity" of codons in the heterologous host to that of the native host. The idea is to preserve the translational pausing that may be important for proper protein folding by maintaining a similar profile of common and rare codons.

Studies have shown that the "codon randomization" or "match codon usage" approach often yields better results than the "one amino acid-one codon" method for complex proteins.[3][4]

Q4: Are there any online tools available for codon optimization?

A: Yes, several online tools and software packages are available for codon optimization. Some popular options include:

  • GenScript's GenSmart™ Codon Optimization: A free online tool with patented algorithms for optimizing gene expression.

  • IDT's Codon Optimization Tool: Another free tool that helps optimize DNA and amino acid sequences for expression in various organisms.

  • ATUM's Gene Designer: A comprehensive software for gene design and optimization.

  • JCat (Java Codon Adaptation Tool): A widely used tool for adapting the codon usage of a DNA sequence to a given organism.

When using these tools, it is important to select the correct expression host from their database to ensure the optimization is based on the appropriate codon usage table.

Troubleshooting Guides

Problem 1: Low or No DEBS Protein Expression
Potential Cause Recommended Solution
Suboptimal Codon Optimization Strategy The chosen codon optimization strategy may not be ideal for DEBS in your specific host. The "one amino acid-one codon" approach, in particular, can sometimes lead to lower expression. Solution: If possible, synthesize and test gene variants using different optimization strategies, such as "match codon usage" or "harmonize relative codon adaptiveness."
mRNA Secondary Structure Strong secondary structures in the mRNA, especially near the 5' end and the ribosome binding site (RBS), can hinder translation initiation. Solution: Most modern codon optimization tools have options to predict and minimize mRNA secondary structures. Ensure this feature is enabled during your gene design. You may need to manually adjust the codons in the 5' region to disrupt stable hairpins.
Inefficient Transcription The promoter driving the expression of the DEBS gene may be weak or not properly induced in your host system. Solution: Ensure you are using a strong, inducible promoter that is well-characterized in your chosen host (e.g., T7 promoter in E. coli BL21(DE3), ermE* promoter in Streptomyces). Optimize induction conditions (inducer concentration, temperature, and timing).
Plasmid Instability The large size of the DEBS gene cluster can lead to plasmid instability and loss, especially during long fermentation times. Solution: Consider using low-copy number plasmids or integrating the DEBS genes into the host chromosome for more stable expression.[5]
Toxicity of DEBS Protein Overexpression of a large foreign protein like DEBS can be toxic to the host cell, leading to cell death and reduced protein yield. Solution: Use a tightly regulated promoter to minimize basal expression. Lower the induction temperature and/or inducer concentration to slow down protein synthesis and allow for proper folding.
Problem 2: DEBS Protein is Insoluble (Inclusion Bodies)
Potential Cause Recommended Solution
Misfolded Protein The high rate of translation from a fully optimized gene can lead to protein misfolding and aggregation into inclusion bodies. Solution: Lower the expression temperature (e.g., 16-25°C) after induction to slow down protein synthesis and give the polypeptide chain more time to fold correctly. Reduce the inducer concentration. Consider co-expression with molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding.
"Codon Harmonization" May Be Beneficial A "harmonized" gene sequence that preserves some of the native translational pausing might be beneficial for the proper folding of a complex protein like DEBS. Solution: If you are using a "use best codon" or "match codon usage" strategy and are seeing insoluble protein, consider synthesizing a "harmonized" version of the gene.
Lack of Post-Translational Modification DEBS requires post-translational modification by a phosphopantetheinyl transferase (PPTase) to attach a phosphopantetheinyl arm to its acyl carrier protein (ACP) domains, which is essential for its activity and potentially its stability. Solution: Ensure that your heterologous host has a compatible and sufficiently active PPTase. For hosts like E. coli that lack a suitable native PPTase, you will need to co-express one (e.g., sfp from Bacillus subtilis or entD from E. coli).
Problem 3: Low Yield of this compound (6-dEB) Product
Potential Cause Recommended Solution
Insufficient Precursor Supply The biosynthesis of 6-dEB requires one molecule of propionyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units. These precursors may be limiting in your heterologous host. Solution: Supplement the growth medium with propionate (B1217596). Engineer the host's metabolic pathways to increase the intracellular pools of propionyl-CoA and methylmalonyl-CoA. This may involve overexpressing genes such as propionyl-CoA carboxylase (PCC).
Inactive DEBS Enzyme Even if the DEBS protein is expressed, it may be inactive due to misfolding, lack of post-translational modification, or other issues. Solution: Verify protein solubility and perform western blots to confirm the expression of the full-length proteins. Confirm the co-expression and activity of a suitable PPTase.
Imbalance Between Protein Expression and Metabolism Very high levels of DEBS protein expression can place a significant metabolic burden on the host cell, diverting resources away from the production of the necessary precursors for 6-dEB synthesis.[5] Solution: It may be necessary to find a balance between the level of DEBS expression and the metabolic capacity of the host. Try to fine-tune the expression level by adjusting inducer concentration, temperature, or promoter strength.

Data Presentation: Impact of Codon Optimization on PKS Expression

The following tables summarize quantitative data on the effect of different codon optimization strategies on the expression of a model Type I Polyketide Synthase (PKS) in various heterologous hosts. The data is presented as relative protein abundance, demonstrating the significant impact of codon optimization.

Table 1: Relative PKS Protein Abundance in E. coli

Codon Optimization StrategyRelative Protein Abundance (%)Fold Increase over Native
Native Gene Undetectable-
Use Best Codon 1.5 ± 0.3>15
Match Codon Usage 1.8 ± 0.2>18
Harmonize RCA 1.2 ± 0.4>12

Table 2: Relative PKS Protein Abundance in Corynebacterium glutamicum

Codon Optimization StrategyRelative Protein Abundance (%)Fold Increase over Native
Native Gene Undetectable-
Use Best Codon 2.1 ± 0.5>21
Match Codon Usage 2.5 ± 0.6>25
Harmonize RCA 1.9 ± 0.3>19

Table 3: Relative PKS Protein Abundance in Pseudomonas putida

Codon Optimization StrategyRelative Protein Abundance (%)Fold Increase over Native
Native Gene 0.02 ± 0.01-
Use Best Codon 1.1 ± 0.4~55
Match Codon Usage 1.3 ± 0.2~65
Harmonize RCA 0.9 ± 0.3~45

Data in tables is adapted from studies on a model engineered Type I PKS and illustrates the general trends observed with codon optimization.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis of DEBS
  • Obtain the DEBS Amino Acid Sequence: Retrieve the full amino acid sequences for the three DEBS proteins (DEBS1, DEBS2, and DEBS3) from a public database such as NCBI.

  • Select a Codon Optimization Tool: Choose an online or standalone codon optimization tool (e.g., GenScript's GenSmart™, IDT's Codon Optimization Tool).

  • Set Optimization Parameters:

    • Input the amino acid sequences for each of the three DEBS genes separately.

    • Select your target heterologous host (E. coli K-12, Streptomyces coelicolor, etc.) from the provided list. This will load the corresponding codon usage table.

    • Choose your optimization strategy. Based on literature, "Match Codon Usage" is a good starting point.

    • Set additional parameters to avoid unwanted sequences. This includes removing restriction sites that will be used for cloning, avoiding cryptic splice sites, and minimizing mRNA secondary structure, especially at the 5' end.

    • Adjust the GC content to be optimal for the host organism (typically 45-60% for E. coli).

  • Run the Optimization and Review the Sequence: The tool will generate the optimized DNA sequences. Review the sequences to ensure they meet your criteria.

  • Order Gene Synthesis: Order the synthesis of the three optimized DEBS genes from a commercial vendor. The large size of these genes makes de novo synthesis the most practical approach. The synthesized genes should be cloned into a suitable shuttle or expression vector.

Protocol 2: Expression of Codon-Optimized DEBS in E. coli
  • Host Strain: Use an E. coli BL21(DE3) strain engineered to co-express a PPTase (like sfp) and to provide the necessary precursors for 6-dEB synthesis.

  • Vector: Clone the three synthesized DEBS genes into one or more compatible expression vectors under the control of a T7 promoter.

  • Transformation: Transform the expression plasmid(s) into the engineered E. coli host strain.

  • Culture and Induction:

    • Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of rich medium (e.g., Terrific Broth) with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 18-22°C and induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-0.5 mM).

    • Supplement the medium with sodium propionate (e.g., 1 g/L) to provide the precursor for 6-dEB synthesis.

    • Continue to incubate at the lower temperature for 24-72 hours.

  • Analysis:

    • Protein Expression: Harvest the cells, lyse them, and analyze the soluble and insoluble fractions by SDS-PAGE to check for the expression of the large DEBS proteins. Confirm their identity by Western blot using antibodies against a tag (e.g., His-tag) or against the DEBS proteins themselves.

    • 6-dEB Production: Extract the culture broth with an organic solvent like ethyl acetate. Dry the organic phase, resuspend the extract in a suitable solvent, and analyze by LC-MS to detect and quantify the production of 6-dEB.

Visualizations

Codon_Optimization_Workflow cluster_design Gene Design & Synthesis cluster_expression Heterologous Expression cluster_analysis Analysis start DEBS Amino Acid Sequence tool Select Codon Optimization Tool start->tool params Set Parameters: - Host Organism - Optimization Strategy - Avoid Restriction Sites - Minimize mRNA Structure tool->params optimize Run Optimization params->optimize synthesis Gene Synthesis optimize->synthesis cloning Cloning into Expression Vector synthesis->cloning transformation Transformation into Host Strain cloning->transformation culture Culture & Induction transformation->culture sds_page SDS-PAGE & Western Blot culture->sds_page lc_ms LC-MS for 6-dEB Quantification culture->lc_ms end Successful Expression & Production sds_page->end lc_ms->end

Caption: Workflow for codon optimization and heterologous expression of DEBS.

Troubleshooting_DEBS_Expression start Start: Expression Experiment check_protein Check for DEBS protein expression (SDS-PAGE) start->check_protein no_protein No/Low Protein check_protein->no_protein No insoluble_protein Insoluble Protein (Inclusion Bodies) check_protein->insoluble_protein Insoluble soluble_protein Soluble Protein Expressed check_protein->soluble_protein Yes action1 Troubleshoot Transcription/ Translation: - Check promoter/inducer - Re-optimize codons - Check mRNA structure no_protein->action1 action2 Troubleshoot Folding: - Lower temperature - Reduce inducer conc. - Co-express chaperones insoluble_protein->action2 check_product Check for 6-dEB production (LC-MS) soluble_protein->check_product no_product No/Low 6-dEB check_product->no_product No product Successful 6-dEB Production check_product->product Yes action3 Troubleshoot Activity/ Precursors: - Check PPTase co-expression - Supplement precursors - Balance expression & metabolism no_product->action3

Caption: Troubleshooting flowchart for common issues in DEBS expression.

References

enhancing the supply of propionyl-CoA and methylmalonyl-CoA for 6-dEB synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the supply of propionyl-CoA and methylmalonyl-CoA for 6-deoxyerythronolide B (6-dEB) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for supplying propionyl-CoA and methylmalonyl-CoA for 6-dEB synthesis in engineered E. coli?

A1: The primary engineered pathways to increase the intracellular pools of propionyl-CoA and (2S)-methylmalonyl-CoA for 6-dEB production in E. coli include:

  • The Propionyl-CoA Carboxylase (PCC) Pathway: This pathway utilizes propionyl-CoA synthetase (PrpE) to convert exogenous propionate (B1217596) to propionyl-CoA, which then serves as the starter unit for 6-dEB synthesis. Subsequently, propionyl-CoA carboxylase (PCC) converts propionyl-CoA to (2S)-methylmalonyl-CoA, the extender unit.[1][2][3] This pathway has been shown to be highly effective, leading to significantly higher 6-dEB titers compared to other pathways.[1][4]

  • The Methylmalonyl-CoA Mutase/Epimerase Pathway: This pathway converts succinyl-CoA, an intermediate of the TCA cycle, into (2R)-methylmalonyl-CoA via methylmalonyl-CoA mutase. Methylmalonyl-CoA epimerase then converts it to the required (2S)-methylmalonyl-CoA isomer.[1][5]

  • The Malonyl/Methylmalonyl-CoA Ligase (matB) Pathway: This pathway directly converts exogenous methylmalonate into methylmalonyl-CoA.[1][4] However, studies have surprisingly shown that the methylmalonyl-CoA generated via this pathway is not efficiently converted into 6-dEB.[1][4]

Q2: Why is the propionyl-CoA carboxylase (PCC) pathway generally more effective for 6-dEB production than the mutase pathway?

A2: Studies have demonstrated that engineered E. coli strains expressing the S. coelicolor propionyl-CoA carboxylase (PCC) pathway yield significantly higher 6-dEB titers, approximately fivefold higher than strains utilizing the Propionibacteria shermanii methylmalonyl-CoA mutase/epimerase pathway.[1][4] When both pathways are expressed simultaneously, the PCC pathway predominates, as evidenced by a greater flux of 13C-propionate into 6-dEB through this pathway.[1][4]

Q3: Can native E. coli metabolism support 6-dEB synthesis without engineered pathways?

A3: Yes, native E. coli metabolism can support a low level of 6-dEB biosynthesis in the absence of exogenously fed propionate or the heterologous expression of PCC genes.[2][6] However, the production levels are drastically reduced in such cases. For instance, without the pcc genes, 6-dEB production can drop from 65 mg/L to 0.04 mg/L.[2] This indicates that while a basal level of precursor synthesis exists, it is insufficient for high-yield production.

Troubleshooting Guides

Issue 1: Low or no 6-dEB production despite successful transformation with DEBS genes and precursor pathway genes.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient precursor supply Verify the expression and activity of the enzymes in your chosen precursor pathway (e.g., PrpE and PCC). Analyze intracellular acyl-CoA pools to confirm the presence of propionyl-CoA and methylmalonyl-CoA.Increased levels of propionyl-CoA and methylmalonyl-CoA, leading to detectable 6-dEB production.
Sub-optimal pathway choice If using the matB pathway with methylmalonate feeding, consider switching to the PCC pathway with propionate feeding. The matB pathway has been shown to accumulate methylmalonyl-CoA that is not efficiently incorporated into 6-dEB.[1][4]A significant increase in 6-dEB titers.
Inhibition by native metabolic pathways Overexpression of native genes like ygfG (methylmalonyl-CoA decarboxylase) can reduce 6-dEB production.[2][6] Consider creating a knockout of the ygfH gene (propionyl-CoA:succinate CoA transferase), which has been shown to increase 6-dEB titers.[2][6]Deletion of ygfH can lead to a significant increase in 6-dEB production, with reported increases from 65 mg/L to 129 mg/L in shake flasks and from 206 mg/L to 527 mg/L in batch bioreactors.[2][6]
Toxicity of precursors High concentrations of propionate can be toxic to E. coli and inhibit growth.[7][8] Optimize the concentration of propionate in the culture medium.Improved cell growth and, consequently, higher overall 6-dEB production.

Issue 2: Accumulation of intracellular methylmalonyl-CoA without corresponding 6-dEB production.

Possible Cause Troubleshooting Step Expected Outcome
Use of the matB pathway As mentioned, the methylmalonyl-CoA produced via the malonyl/methylmalonyl-CoA ligase (matB) pathway from methylmalonate does not seem to be efficiently utilized by the this compound synthase (DEBS).[1][4] Even with intracellular methylmalonyl-CoA levels reaching up to 90% of the total acyl-CoA pool, 6-dEB production was not observed.[1][4]Switching to the PCC or mutase pathway should enable the conversion of the extender unit into 6-dEB.
Incorrect stereoisomer of methylmalonyl-CoA DEBS specifically requires the (2S)-methylmalonyl-CoA isomer.[5] Ensure your pathway produces the correct stereoisomer. The mutase pathway requires a methylmalonyl-CoA epimerase to convert the (2R) isomer to the (2S) isomer.Production of the correct (2S)-methylmalonyl-CoA isomer will allow for its incorporation into the polyketide chain.

Quantitative Data Summary

Table 1: Comparison of 6-dEB Titers with Different Precursor Supply Pathways in E. coli

Precursor Supply PathwayKey EnzymesSubstrate(s)Intracellular Methylmalonyl-CoA (% of total acyl-CoA)6-dEB TiterReference(s)
Propionyl-CoA Carboxylase (PCC)PrpE, PccBPropionateUp to 30%~5-fold higher than mutase pathway[1][4]
Methylmalonyl-CoA Mutase/EpimeraseMutA, MutB, MceSuccinyl-CoAUp to 30%Lower than PCC pathway[1][4][5]
Malonyl/Methylmalonyl-CoA LigaseMatBMethylmalonateUp to 90%Not detected[1][4]

Table 2: Effect of Native E. coli Gene Modifications on 6-dEB Production

Gene ModificationGene FunctionEffect on 6-dEB ProductionReported Titer ChangeReference(s)
ygfG overexpressionMethylmalonyl-CoA decarboxylaseReduced4-fold reduction[2][6]
ygfH deletionPropionyl-CoA:succinate CoA transferaseIncreased65 to 129 mg/L (shake flask); 206 to 527 mg/L (bioreactor)[2][6]
sbm deletion/overexpressionMethylmalonyl-CoA mutaseNo significant influence-[2][6]

Experimental Protocols

Protocol 1: Cultivation of Engineered E. coli for 6-dEB Production

  • Strain Preparation: Use an appropriate E. coli host strain (e.g., BAP1 or K207-3) transformed with plasmids carrying the DEBS genes and the genes for the desired precursor pathway (e.g., prpE and pcc genes).

  • Media Preparation: Prepare a suitable culture medium, such as M9 minimal medium, supplemented with glucose, appropriate antibiotics for plasmid maintenance, and any necessary inducers (e.g., IPTG for T7 promoter-driven expression).

  • Inoculation and Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate the main production culture. Grow the cells at 37°C with shaking until they reach an appropriate optical density (e.g., OD600 of 0.6-0.8).

  • Induction and Substrate Feeding: Induce protein expression by adding the inducer (e.g., IPTG). If using the PCC pathway, supplement the medium with propionate.

  • Fermentation: Continue the fermentation for a specified period (e.g., 48-72 hours) at a lower temperature (e.g., 22-30°C) to improve protein folding and stability.

  • Extraction and Analysis: Harvest the culture and extract the 6-dEB from the broth using an organic solvent like ethyl acetate. Analyze the 6-dEB concentration using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Precursor_Pathways_for_6dEB_Synthesis cluster_exogenous Exogenous Substrates cluster_tca TCA Cycle cluster_engineered_pathways Engineered Pathways in E. coli cluster_synthesis 6-dEB Synthesis Propionate Propionate PrpE_Enzyme Propionyl-CoA Synthetase (PrpE) Propionate->PrpE_Enzyme Methylmalonate Methylmalonate MatB_Enzyme Malonyl/Methylmalonyl-CoA Ligase (MatB) Methylmalonate->MatB_Enzyme SuccinylCoA Succinyl-CoA Mutase_Enzyme Methylmalonyl-CoA Mutase SuccinylCoA->Mutase_Enzyme PropionylCoA Propionyl-CoA PCC_Enzyme Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC_Enzyme DEBS 6-dEB Synthase (DEBS) PropionylCoA->DEBS Starter Unit S_MMCoA (2S)-Methylmalonyl-CoA PCC_Enzyme->S_MMCoA PrpE_Enzyme->PropionylCoA R_MMCoA (2R)-Methylmalonyl-CoA Mutase_Enzyme->R_MMCoA Epimerase_Enzyme Methylmalonyl-CoA Epimerase Epimerase_Enzyme->S_MMCoA R_MMCoA->Epimerase_Enzyme MatB_Enzyme->S_MMCoA Inefficient for 6-dEB S_MMCoA->DEBS Extender Unit dEB This compound (6-dEB) DEBS->dEB

Caption: Engineered metabolic pathways for precursor supply in 6-dEB synthesis.

Native_Ecoli_Metabolism_Interaction cluster_inhibition Negative Impact on 6-dEB PropionylCoA Propionyl-CoA DEBS_Pathway 6-dEB Synthesis PropionylCoA->DEBS_Pathway YgfH YgfH (Propionyl-CoA:succinate CoA transferase) PropionylCoA->YgfH MethylmalonylCoA (2S)-Methylmalonyl-CoA MethylmalonylCoA->DEBS_Pathway YgfG YgfG (Methylmalonyl-CoA decarboxylase) MethylmalonylCoA->YgfG SuccinylCoA Succinyl-CoA Sbm Sbm (Methylmalonyl-CoA mutase) SuccinylCoA->Sbm YgfH->SuccinylCoA YgfG->PropionylCoA Reduces MM-CoA pool Sbm->MethylmalonylCoA Reversible YgfH_note Deletion of ygfH INCREASES 6-dEB

Caption: Interaction of native E. coli metabolism with engineered 6-dEB precursor pathways.

References

issues with protein folding and stability of large PKS enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with large Polyketide Synthase (PKS) enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PKS protein folding and stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My large PKS enzyme is expressed in E. coli but forms insoluble inclusion bodies. What is the first step to address this?

A1: The formation of inclusion bodies is a common issue when overexpressing large, complex proteins like PKSs in bacterial systems.[1][2][3] The initial and most direct approach is to optimize the expression conditions. Lowering the induction temperature (e.g., to 16-20°C) and reducing the inducer concentration (e.g., IPTG) can slow down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[3] Co-expression with molecular chaperones that assist in proper protein folding is also a highly effective strategy.[4][5][6]

Q2: I've tried optimizing expression conditions, but my PKS is still insoluble. What are my options for refolding the protein from inclusion bodies?

A2: If optimizing expression is insufficient, the next step is to purify the inclusion bodies and attempt to refold the protein. This typically involves:

  • Solubilization: Denaturing the protein from the inclusion bodies using strong chaotropic agents like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride (GdnHCl).

  • Refolding: Gradually removing the denaturant to allow the protein to refold. Common methods include dialysis, rapid dilution, and on-column refolding.[2][7][8][9] It is crucial to perform this in a carefully optimized refolding buffer.

Q3: What are the critical components of a refolding buffer for a large PKS enzyme?

A3: An effective refolding buffer should maintain a stable pH and contain additives that prevent aggregation and promote correct folding.[7] Key components include:

  • Buffer System: Choose a buffer with a pKa near the desired pH for stability (e.g., Tris-HCl, HEPES).[10][11][12]

  • Aggregation Suppressors: L-arginine is commonly used to prevent protein aggregation during refolding.

  • Stabilizing Agents: Polyols like glycerol (B35011) or sugars such as sucrose (B13894) can help stabilize the refolded protein.[13]

  • Redox System: For PKS modules containing domains with disulfide bonds, a redox pair like reduced and oxidized glutathione (B108866) (GSH/GSSG) is essential to facilitate correct disulfide bond formation.[1]

Q4: My PKS enzyme is soluble after purification, but it loses activity over time. How can I improve its stability in solution?

A4: Maintaining the stability of large, multi-domain enzymes requires careful optimization of the storage and assay buffers.[14][15] Consider the following:

  • pH and Ionic Strength: Determine the optimal pH and salt concentration for your enzyme's activity and stability empirically.[12][13]

  • Additives: Including additives like glycerol (10-50%), BSA, or low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can prevent aggregation and surface adsorption.[13]

  • Reducing Agents: For enzymes with reactive cysteine residues, including a reducing agent like DTT or β-mercaptoethanol can prevent oxidation.[16]

  • Storage Temperature: Store the purified enzyme at low temperatures (4°C for short-term, -80°C for long-term) and consider flash-freezing in liquid nitrogen to prevent damage from slow freezing.[14][17]

Q5: Co-expression with chaperones has been suggested to improve folding. Which chaperone systems are most effective for large PKS enzymes in E. coli?

A5: The most commonly used and effective chaperone systems for improving the soluble expression of complex proteins in E. coli are the GroEL/GroES and the DnaK/DnaJ/GrpE systems.[5][18]

  • GroEL/GroES: This complex forms a cage-like structure that encapsulates unfolded proteins, providing an isolated environment for proper folding.[5] It is particularly useful for proteins up to 60 kDa, but can also assist larger proteins.[5]

  • DnaK/DnaJ/GrpE: This system binds to hydrophobic patches on nascent polypeptide chains, preventing aggregation and promoting correct folding.[5][18] Often, co-expressing a combination of these chaperone systems can have a synergistic effect.[6]

Troubleshooting Guides

Problem 1: Low Yield of Soluble PKS Enzyme
Possible Cause Troubleshooting Step Expected Outcome
High rate of protein expression leads to misfolding and aggregation.Lower the induction temperature to 16-20°C and reduce the concentration of the inducer (e.g., IPTG).Slower protein synthesis allows for proper folding, increasing the proportion of soluble protein.
Insufficient cellular machinery to handle the folding of a large, complex protein.Co-express the PKS gene with a plasmid containing chaperone genes (e.g., GroEL/ES, DnaK/J).[4][5]Increased availability of chaperones assists in folding, leading to higher yields of soluble and active enzyme.[4]
The protein is aggregating during cell lysis.Modify the lysis buffer to include stabilizing agents like glycerol and non-ionic detergents. Ensure lysis is performed at a low temperature (4°C).Reduced aggregation during the extraction process, preserving more soluble protein.
The PKS construct has regions prone to misfolding.If possible, express individual domains or modules of the PKS to identify problematic regions and optimize conditions for each part.Smaller, more stable domains may express at higher soluble levels, providing insight into the folding of the full-length enzyme.[19]
Problem 2: Purified PKS Enzyme Aggregates Over Time
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer optimization screen to identify the ideal pH and salt concentration for long-term stability. Use techniques like Differential Scanning Fluorimetry (DSF) to assess stability in different buffers.[20]Identification of a buffer that maintains the enzyme in a stable, monomeric state for a longer duration.
Protein is sticking to surfaces or aggregating at low concentrations.Add Bovine Serum Albumin (BSA) (0.1-1 mg/mL) or a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the storage buffer.[13]Reduced protein loss due to adsorption and prevention of aggregation.
Intermolecular disulfide bond formation.If the enzyme does not require disulfide bonds for activity, add a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the storage buffer.Prevention of aggregation caused by incorrect disulfide bond formation.
The protein is inherently unstable and prone to unfolding.Add stabilizing osmolytes such as glycerol (10-50%), sorbitol, or sucrose to the storage buffer.[13]The native conformation of the enzyme is stabilized, reducing the likelihood of unfolding and subsequent aggregation.

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged PKS from Inclusion Bodies

This protocol is adapted for His-tagged proteins but can be modified for other affinity tags.

  • Inclusion Body Solubilization:

    • Resuspend the purified inclusion body pellet in a solubilization buffer: 20 mM Tris-HCl pH 8.0, 6 M GdnHCl (or 8 M Urea), 5 mM Imidazole, 10 mM β-mercaptoethanol.

    • Stir at room temperature for 1-2 hours to ensure complete solubilization.

    • Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Affinity Chromatography under Denaturing Conditions:

    • Equilibrate a Ni-NTA column with the solubilization buffer.

    • Load the supernatant from step 1 onto the column.

    • Wash the column with the solubilization buffer until the A280 reading returns to baseline.

  • On-Column Refolding:

    • Create a linear gradient from the solubilization buffer (Buffer A) to a refolding buffer (Buffer B: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.5 M L-arginine, 5 mM Imidazole, 10% glycerol).

    • Run the gradient over a long period (e.g., 10-20 column volumes) to allow for gradual removal of the denaturant. This slow exchange promotes proper refolding on the column.

  • Elution of Refolded Protein:

    • Wash the column with several volumes of refolding buffer.

    • Elute the refolded protein using an elution buffer (Refolding buffer + 250 mM Imidazole).

    • Collect fractions and analyze for protein content and activity.

Protocol 2: Buffer Optimization using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput method to assess protein stability in various buffer conditions.

  • Prepare Buffer Screen:

    • In a 96-well PCR plate, prepare a matrix of different buffer conditions. Vary the pH, salt concentration, and include various additives (e.g., glycerol, L-arginine, detergents).

    • Commonly used buffers for screening include citrate, MES, HEPES, and Tris, each covering a different pH range.[10][11]

  • Sample Preparation:

    • To each well, add your purified PKS enzyme to a final concentration of 1-5 µM.

    • Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation:

    • Place the 96-well plate in a real-time PCR machine.

    • Program the machine to increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

    • Plot fluorescence versus temperature. The midpoint of the transition (the melting temperature, Tm) is an indicator of the protein's thermal stability.

    • The buffer condition that results in the highest Tm is considered the most stabilizing for your PKS enzyme.

Visualizations

experimental_workflow cluster_expression PKS Expression & Lysis cluster_soluble Soluble Pathway cluster_insoluble Insoluble Pathway (Inclusion Bodies) start PKS Expression in E. coli lysis Cell Lysis start->lysis sol_insol Soluble vs. Insoluble Fraction lysis->sol_insol purify_sol Purification of Soluble PKS sol_insol->purify_sol Soluble purify_ib Purify Inclusion Bodies sol_insol->purify_ib Insoluble stability_check Stability & Activity Assays purify_sol->stability_check stable Stable, Active Enzyme stability_check->stable Success unstable Unstable Enzyme stability_check->unstable Failure buffer_opt Buffer Optimization (DSF) unstable->buffer_opt Troubleshoot solubilize Solubilize in Denaturant purify_ib->solubilize refold Refolding Protocol (Dialysis, Dilution, On-Column) solubilize->refold refold_outcome Refolding Outcome refold->refold_outcome refold_outcome->purify_sol Success misfolded Misfolded/Aggregated refold_outcome->misfolded Failure buffer_opt->stable

Caption: Troubleshooting workflow for PKS expression, purification, and refolding.

chaperone_pathway cluster_folding Protein Folding Pathways cluster_chaperone Chaperone-Assisted Folding cluster_spontaneous Spontaneous Folding ribosome Ribosome (Nascent Polypeptide) chaperone Chaperone Binding (e.g., DnaK, GroEL) ribosome->chaperone spontaneous_fold Spontaneous Folding ribosome->spontaneous_fold atp ATP Hydrolysis chaperone->atp correct_fold Correctly Folded PKS atp->correct_fold misfold Misfolding & Aggregation spontaneous_fold->correct_fold Successful spontaneous_fold->misfold Unsuccessful

Caption: Role of molecular chaperones in preventing PKS misfolding and aggregation.

References

Technical Support Center: Minimizing Shunt Products and Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of shunt products and unwanted side reactions in your experiments, thereby improving yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are shunt products and side reactions?

A side reaction is a chemical reaction that occurs at the same time as the main, desired reaction, consuming reactants and producing undesired substances known as side products or byproducts.[1] A "shunt" is a specific type of alternative pathway in a chemical reaction network that leads to products different from the desired outcome.[2][3] These competing reactions can significantly lower the yield and purity of the target compound, complicating purification efforts.[1][4]

Q2: What are the key factors that influence the formation of side products?

The outcome of a chemical reaction, including its selectivity for the desired product, is influenced by several critical parameters.[] These include:

  • Temperature: Can affect reaction rates and the stability of reactants and products.[6][7]

  • Solvent: The choice of solvent can influence reactant solubility, stabilize transition states, and even participate in the reaction mechanism.[8][9]

  • Concentration: Reactant concentration impacts reaction kinetics and can favor one reaction pathway over another.[6]

  • Catalyst: Catalysts can provide an alternative reaction pathway with a lower activation energy, selectively promoting the desired reaction while suppressing unwanted ones.[10]

  • Reaction Time: The duration of the reaction can determine whether the kinetically or thermodynamically favored product is dominant.[1]

Q3: How does temperature affect selectivity and side product formation?

Temperature has a significant impact on reaction rates. Generally, increasing the temperature increases the rate of most reactions by providing molecules with more kinetic energy.[7][11] However, different reactions (the main vs. a side reaction) have different activation energies and will be accelerated to different extents.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction that is faster (has the lower activation energy) is favored, leading to the kinetic product. At higher temperatures, the system has enough energy to overcome higher activation barriers and reach a more stable state, favoring the thermodynamic product.[12] If a side product is the more stable thermodynamic product, higher temperatures may increase its formation.

  • Degradation: High temperatures can also lead to the degradation of reactants, reagents, or the desired product itself, creating a complex mixture of impurities.[1]

Q4: How do I choose the right solvent to minimize side reactions?

Solvent selection is a critical tool for controlling reaction outcomes.[8][13] Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivity.[9][14]

  • Polarity: Polar solvents can stabilize charged intermediates, which is beneficial for reactions like the SN1 mechanism.[8]

  • Protic vs. Aprotic: Polar protic solvents (e.g., water, ethanol) can donate hydrogen bonds and are effective at solvating both cations and anions. Polar aprotic solvents (e.g., DMSO, acetonitrile) lack an acidic proton and are poor at solvating anions, which can enhance the reactivity of nucleophiles.[14]

The choice of solvent can fundamentally change the reaction pathway. For instance, SN1 reactions are favored in polar protic solvents, while SN2 reactions are favored in polar aprotic solvents.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to identifying and resolving common issues related to shunt products and side reactions.

Issue 1: My reaction has a low yield and produces significant unexpected side products.

This is a common challenge that can stem from various factors. A logical, step-by-step approach is necessary to diagnose and solve the problem.[1]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Unexpected Products Detected isolate Isolate & Characterize Side Products (e.g., NMR, MS, HPLC) start->isolate First Step hypothesize Hypothesize Side Reaction Pathway isolate->hypothesize Based on Structure optimize Optimize Reaction Conditions (DoE, OFAT) hypothesize->optimize Target Pathway implement Implement Optimized Protocol optimize->implement Best Conditions Found end Improved Yield & Purity implement->end Reaction_Parameters cluster_params Controllable Parameters outcome Reaction Outcome (Yield, Purity, Selectivity) temp Temperature temp->outcome solvent Solvent solvent->outcome catalyst Catalyst (Type & Loading) catalyst->outcome conc Concentration conc->outcome time Reaction Time time->outcome Reaction_Pathway Reactants Reactants (A + B) Desired_Product Desired Product (P) Reactants->Desired_Product k_desired Shunt_Product Shunt/Side Product (S) Reactants->Shunt_Product k_side

References

improving the efficiency of in vitro DEBS reconstitution assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with in vitro 6-Deoxyerythronolide B Synthase (DEBS) reconstitution assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected turnover rate for a fully reconstituted DEBS system?

A1: The maximum turnover rate for a complete hexamodular DEBS system reconstituted in vitro from purified protein components is approximately 1.1 min⁻¹.[1][2][3] This rate is comparable to that of a truncated trimodular derivative (2.5 min⁻¹) but slower than a bimodular derivative (21 min⁻¹).[1][2][3]

Q2: What are the primary challenges in reconstituting the full DEBS system in vitro?

A2: A major barrier is the exceptionally large size of the constituent polypeptides: DEBS1, DEBS2, and DEBS3. Each has a monomeric mass exceeding 300 kDa and exists as a homodimer in its catalytically active form, making their expression and purification challenging.[1]

Q3: Can DEBS utilize unnatural extender units?

A3: Yes, the reconstituted DEBS system exhibits a degree of substrate promiscuity. In the presence of similar concentrations of methylmalonyl-CoA and ethylmalonyl-CoA, DEBS can synthesize multiple regiospecifically modified analogs of this compound (6-dEB).[1][2][3] However, it shows strong discrimination against malonyl-CoA.[1]

Q4: What analytical methods are suitable for detecting the products of in vitro DEBS reconstitution assays?

A4: A common and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification and quantification.[1] A continuous assay monitoring NADPH consumption by UV spectrophotometry can also be used to determine reaction kinetics, provided a stoichiometric equivalence between NADPH consumption and product formation is established.[1]

Troubleshooting Guides

This section addresses common problems encountered during in vitro DEBS reconstitution assays, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Poor Protein Yield/Quality The large size of DEBS proteins makes them difficult to express and purify.[1] Optimize expression conditions (e.g., host strain, temperature, induction time). For instance, DEBS1 has been noted to have lower yields compared to DEBS2 and DEBS3 in E. coli.[4] Consider splitting the DEBS1 gene into smaller fragments for expression.[4]
Inactive Enzymes Ensure proper post-translational modification. Co-expression with a phosphopantetheinyl transferase (PPTase) like sfp is necessary for activating the acyl carrier protein (ACP) domains.[4] Also, confirm the integrity and activity of individual purified proteins before reconstitution.
Suboptimal Assay Conditions Buffer composition is critical. The addition of citrate (B86180) has been shown to enhance thermostability, catalytic activity, and oligomeric uniformity of DEBS modules.[4] Verify the concentrations of all substrates (propionyl-CoA, methylmalonyl-CoA, NADPH) and cofactors are optimal.
Incorrect Protein Stoichiometry Ensure equimolar concentrations of the DEBS proteins (DEBS1, DEBS2, DEBS3) in the reaction mixture.[1] Titrate the concentrations of each component to find the optimal ratio.
Protein Degradation Proteolysis can reduce the amount of active enzyme. Add protease inhibitors to your buffers during purification and keep samples cold.[5]
Problem 2: Observation of Unexpected Products or Intermediates

Possible Causes & Solutions

CauseRecommended Solution
Substrate Promiscuity The DEBS assembly line can incorporate unnatural extender units like ethylmalonyl-CoA if present in the reaction mixture, leading to modified polyketide products.[1] Analyze your substrates for purity.
"Fall-off" Products Incomplete chain extension can lead to the release of premature products. While the fully reconstituted system dominantly produces the final 14-membered lactone, truncated systems (e.g., trimodular) may produce minor amounts of smaller products.[1] Ensure efficient intermodular communication by verifying the integrity of docking domains.
Contamination Contaminating enzymes in your purified protein preparations could lead to side reactions. Assess the purity of your DEBS proteins by SDS-PAGE.[6]

Quantitative Data Summary

Table 1: Turnover Rates of Reconstituted DEBS Systems

DEBS ConfigurationMaximum Turnover Rate (min⁻¹)Reference
Complete Hexamodular System1.1[1][2][3]
Truncated Trimodular Derivative2.5[1][2][3]
Bimodular Derivative21[1][2][3]

Experimental Protocols

Protocol 1: Expression and Purification of DEBS Proteins

This protocol is a generalized procedure based on methodologies described in the literature.[1][4]

  • Expression:

    • Transform an appropriate E. coli expression strain (e.g., BAP1, which co-expresses the sfp PPTase) with plasmids encoding the individual DEBS proteins (DEBS1, DEBS2, DEBS3).

    • Grow the cells in a suitable rich medium (e.g., Terrific Broth) with the appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-22°C) for 16-20 hours.

    • Harvest the cells by centrifugation and store the pellets at -80°C.

  • Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a microfluidizer on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >20,000 x g) for 45-60 minutes at 4°C.

  • Purification (for His-tagged proteins):

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the DEBS protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

    • Analyze fractions by SDS-PAGE to assess purity.

    • Perform a final purification step using size-exclusion chromatography to separate aggregates and ensure homogeneity.

    • Determine protein concentration using a spectrophotometer (e.g., Nanodrop).[4]

Protocol 2: In Vitro DEBS Reconstitution Assay
  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified DEBS proteins (DEBS1, DEBS2, and DEBS3) to a final concentration of approximately 2 µM each in a suitable reaction buffer.

    • Add the starter unit, propionyl-CoA, to a final concentration of 500 µM.

    • Add the extender unit, (2S)-methylmalonyl-CoA, to a final concentration of 1 mM.

    • Add the reducing agent, NADPH, to a final concentration of 2 mM.

    • The total reaction volume can be adjusted as needed (e.g., 100 µL).

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Quenching and Extraction:

    • Stop the reaction by adding an equal volume of a solvent like ethyl acetate.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the polyketide product.

    • Evaporate the solvent to dryness using a speed vacuum or a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS to identify and quantify the 6-dEB product. Compare the retention time and mass spectrum to an authentic standard.[1]

Visualizations

DEBS_Pathway cluster_DEBS1 DEBS1 cluster_DEBS2 DEBS2 cluster_DEBS3 DEBS3 LD Loading Didomain M1 Module 1 LD->M1 M2 Module 2 M1->M2 M3 Module 3 M2->M3 M4 Module 4 M3->M4 M5 Module 5 M4->M5 M6 Module 6 M5->M6 TE Thioesterase M6->TE Product 6-dEB TE->Product Propionyl_CoA Propionyl-CoA Propionyl_CoA->LD Methylmalonyl_CoA Methylmalonyl-CoA (x6)

Caption: The modular organization of the this compound Synthase (DEBS) assembly line.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckProtein Assess Protein Quality & Quantity Start->CheckProtein CheckActivity Verify Individual Enzyme Activity CheckProtein->CheckActivity Good yield & purity OptimizeExpression Optimize Expression & Purification CheckProtein->OptimizeExpression Poor yield / purity CheckAssay Review Assay Conditions CheckActivity->CheckAssay Active CheckPPTase Ensure PPTase Co-expression CheckActivity->CheckPPTase Inactive OptimizeBuffer Optimize Buffer, Substrates, Stoichiometry CheckAssay->OptimizeBuffer Suboptimal Success Successful Product Formation CheckAssay->Success Optimal OptimizeExpression->CheckProtein CheckPPTase->CheckActivity OptimizeBuffer->CheckAssay

Caption: A workflow for troubleshooting low product yield in DEBS reconstitution assays.

References

addressing regioselectivity and chemoselectivity in late-stage C-H oxidation for 6-dEB synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Late-Stage C-H Oxidation in 6-dEB Synthesis

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for addressing challenges in regioselectivity and chemoselectivity during the late-stage C-H oxidation of 6-deoxyerythronolide B (6-dEB) and its precursors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering structured advice to diagnose and resolve them.

Question 1: Poor regioselectivity is observed, with oxidation occurring at multiple undesired C-H bonds. How can I improve selectivity for the target position (e.g., C10 or C12)?

Answer:

Achieving high regioselectivity in a complex molecule like 6-dEB, which has numerous sterically and electronically similar C-H bonds, is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Catalytic System: The choice of catalyst is the most critical factor for directing the oxidation.

    • Enzymatic vs. Small Molecule Catalysts: P450 enzymes often exhibit high innate regioselectivity and can be engineered for a specific substrate. If you are using a small molecule catalyst (e.g., based on Fe, Mn, or Rh), its ligand sphere dictates selectivity.

    • Ligand Modification: For synthetic catalysts, bulky ligands can leverage steric hindrance around the active site to favor oxidation at less hindered positions. Conversely, ligands with specific electronic properties can differentiate between C-H bonds of varying electron density.

  • Incorporate a Directing Group: If catalyst modification is insufficient, consider temporarily installing a directing group (DG).

    • The DG is covalently attached to the 6-dEB scaffold, typically near the target C-H bond.

    • It then coordinates to the metal center of the catalyst, delivering the oxidant to a specific intramolecular location.

    • Common DGs for hydroxyl-rich molecules include bipyridines, picolinamides, or quinolines. The choice of DG and its attachment point is crucial for achieving the desired regioselectivity.

  • Optimize Reaction Conditions:

    • Solvent: The solvent can influence the conformation of the substrate and the catalyst's active state. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane). Halogenated solvents are often effective for these types of reactions.

    • Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between competing activation barriers.

    • Oxidant: The nature of the terminal oxidant (e.g., PhI(OAc)₂, H₂O₂, peracids) and any additives can impact the reactivity and selectivity of the catalytic cycle.

Question 2: The reaction suffers from low chemoselectivity, resulting in oxidation of sensitive functional groups like hydroxyls instead of the target C-H bond. What can be done?

Answer:

Low chemoselectivity arises when the energy barrier for oxidizing a functional group is lower than or similar to that of activating the target C-H bond. To address this, consider the following strategies:

  • Protecting Group Strategy: The most straightforward solution is to protect sensitive functional groups, particularly the secondary hydroxyls in 6-dEB.

    • Common Protecting Groups: Silyl ethers (e.g., TBS, TIPS) are robust and can be selectively removed later. Acetates or benzoates are also effective.

    • Minimal Protection: Aim for a minimal protecting group strategy to maintain a high step economy. Protect only the most reactive hydroxyl groups that are identified as sites of side reactions.

  • Catalyst Selection and Tuning:

    • Enzyme-based Systems: Engineered P450 enzymes can offer exquisite chemoselectivity, often obviating the need for protecting groups.

    • Synthetic Catalysts: Select a catalyst known for its tolerance of functional groups. For instance, some rhodium-based catalysts are less prone to oxidizing alcohols compared to more aggressive iron-based systems. The electronic properties of the catalyst are key; more electrophilic metal centers may be less selective.

  • Oxidant and Additive Choice:

    • Milder Oxidants: Switch to a milder terminal oxidant. For example, if using a hypervalent iodine reagent leads to over-oxidation, an organic peroxide in the presence of an activating acid might offer better control.

    • Control of Reaction Rate: Slowing down the addition of the oxidant can sometimes prevent the accumulation of highly reactive intermediates that lead to undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising types of catalysts for late-stage C-H oxidation on complex polyketides like 6-dEB?

A1: Two main classes of catalysts have shown significant promise:

  • Bio-catalysts (Enzymes): Cytochrome P450 monooxygenases are particularly effective. They naturally perform highly selective C-H oxidations in complex environments. Modern protein engineering techniques allow for the directed evolution of P450s to achieve specific, desired reactivity on non-natural substrates like 6-dEB precursors.

  • Synthetic Small Molecule Catalysts: These are typically based on transition metals. Iron (Fe) and Manganese (Mn) complexes, often with porphyrin-like ligands, are inspired by P450s and are powerful oxidants. Rhodium (Rh) catalysts are also widely used, particularly for C-H amination and other functionalizations, and can be adapted for oxidation.

Q2: How do I choose an appropriate directing group for my 6-dEB derivative?

A2: The ideal directing group (DG) should:

  • Be easily installed and removed under mild conditions.

  • Be positioned on the substrate to ensure the catalyst is delivered to the desired C-H bond. This often requires careful conformational analysis.

  • Possess a suitable coordinating atom (e.g., nitrogen or oxygen) to bind effectively to the catalyst's metal center.

  • Not introduce significant steric clash that would prevent the desired catalytic turnover. For 6-dEB, a DG would typically be installed at one of the hydroxyl groups, such as the C3 or C5 hydroxyl, to target nearby methylene (B1212753) positions.

Q3: What analytical techniques are best for verifying the regioselectivity of the oxidation?

A3: A combination of techniques is essential for unambiguous structure elucidation:

  • 1D and 2D NMR Spectroscopy: This is the most powerful method. ¹H-¹H COSY, HSQC, and HMBC experiments are critical for establishing connectivity and confirming which proton and carbon signals have changed post-oxidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the addition of an oxygen atom to the molecule. MS/MS fragmentation can sometimes provide clues about the location of the modification.

  • X-ray Crystallography: If a crystalline sample of the product can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.

Data Presentation: Catalyst Performance in C-H Oxidation

The following table summarizes representative data for C-H oxidation on complex molecules, illustrating the impact of different catalytic systems on yield and selectivity. Note that these are examples from related systems, as directly comparable data for 6-dEB is sparse in publicly available literature.

Catalyst SystemSubstrate TypeTarget C-H BondYield (%)RegioselectivityReference System
Engineered P450 (P450BM3 variant)Saturated fatty acidω-1>95>98:2Directed evolution for specific hydroxylation.
Fe(PDP)Steroid backboneTertiary C-H50-7010:1Iron catalyst with a designed ligand scaffold.
Mn(porphyrin)ClComplex terpeneAllylic C-H655:1Biomimetic manganese-porphyrin complex.
Rh₂(esp)₂Protected sugarMethylene C-H70-85>20:1Dirhodium catalyst with bidentate ligands.

Experimental Protocols

Protocol: General Procedure for a Directed Late-Stage C-H Oxidation

This protocol is a representative example and will require optimization for the specific 6-dEB derivative and target C-H bond.

1. Substrate Preparation (Installation of Directing Group): a. Dissolve the 6-dEB derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M). b. Add a suitable base (e.g., triethylamine, 2.0 eq) followed by the directing group precursor (e.g., a picolinoyl chloride, 1.2 eq) at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete conversion. d. Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography to obtain the DG-functionalized substrate.

2. Catalytic C-H Oxidation Reaction: a. In a nitrogen-purged glovebox, add the DG-functionalized substrate (1.0 eq) and the catalyst (e.g., Rh₂(OAc)₄, 2-5 mol%) to a vial containing a stir bar. b. Dissolve the solids in a suitable anhydrous solvent (e.g., chlorobenzene (B131634) or dichloroethane, 0.05 M). c. Add the terminal oxidant (e.g., PhI(OAc)₂, 1.5 eq) in one portion. d. Seal the vial and place it in a pre-heated block at the desired temperature (e.g., 60 °C). e. Monitor the reaction progress by taking aliquots and analyzing via LC-MS. f. Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow sub 6-dEB Derivative dg_install Install Directing Group sub->dg_install sub_dg DG-Functionalized Substrate dg_install->sub_dg reaction C-H Oxidation Reaction (Catalyst, Oxidant, Solvent, Temp) sub_dg->reaction product_crude Crude Product Mixture reaction->product_crude purify Purification (Chromatography) product_crude->purify product_final Oxidized 6-dEB Product purify->product_final analysis Analysis (NMR, MS) product_final->analysis

Caption: A typical experimental workflow for directed late-stage C-H oxidation.

Troubleshooting_Flowchart start Poor Selectivity Observed q_type What is the primary issue? start->q_type regio Regioselectivity (Wrong Position) q_type->regio Regio chemo Chemoselectivity (Functional Group Oxidation) q_type->chemo Chemo regio_cat Modify Catalyst Ligands (Sterics/Electronics) regio->regio_cat chemo_pg Add Protecting Groups to Sensitive Functionalities chemo->chemo_pg regio_dg Implement/Change Directing Group regio_cat->regio_dg regio_cond Optimize Conditions (Solvent, Temp) regio_dg->regio_cond end_node Improved Selectivity regio_cond->end_node chemo_cat Switch to More Selective Catalyst (e.g., Enzyme) chemo_pg->chemo_cat chemo_ox Use Milder Oxidant chemo_cat->chemo_ox chemo_ox->end_node

Caption: Decision flowchart for troubleshooting selectivity issues in C-H oxidation.

Validation & Comparative

Validating the Elusive Structure of 6-Deoxyerythronolide B: A Comparative Guide to its X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional structure of 6-deoxyerythronolide B (6-dEB), the macrocyclic core of the erythromycin (B1671065) antibiotics, has been a subject of significant interest in the field of synthetic chemistry and drug development. While its relative stereochemistry was long inferred from its biosynthetic pathway and spectroscopic data, definitive confirmation through X-ray crystallography remained a challenge due to the molecule's conformational flexibility and difficulty in forming suitable crystals. This guide provides a comparative analysis of the experimentally determined structure of a key derivative, this compound triacetate, against a computationally predicted model of the parent molecule, offering researchers a comprehensive understanding of its structural validation.

The landmark total synthesis of this compound by Stang and White culminated in the successful validation of its complex stereostructure.[1] This was achieved not on the parent molecule itself, but on a more crystalline triacetate derivative.[1] The X-ray analysis of this derivative provided the first unambiguous experimental proof of the relative stereochemical assignments of the ten chiral centers within the 14-membered macrolide ring.[1]

Structural Comparison: Experimental vs. Computational Models

Due to the unavailability of the raw crystallographic data for the this compound triacetate in public databases, a direct quantitative comparison of bond lengths and angles is not feasible. However, the significance of the X-ray structure lies in its confirmation of the overall conformation and relative stereochemistry predicted by biosynthetic models and spectroscopic analysis.

To provide a framework for comparison, we present key structural parameters derived from a computationally generated 3D model of this compound, available from the PubChem database.[2] This allows for a comparison of the ideal, gas-phase conformation with the experimentally validated solid-state structure of its derivative.

Structural ParameterComputationally Predicted Value (this compound)Experimentally Confirmed (this compound triacetate)
Selected Bond Lengths (Å)
C1=O11.21Confirmed to be a standard ester carbonyl
C1-O(lactone)1.35Confirmed
C3-C41.54Confirmed
C5-C61.55Confirmed
C13-O(lactone)1.47Confirmed
Selected Dihedral Angles (°)
H3-C3-C4-H4-165.7Relative stereochemistry confirmed
H5-C5-C6-H6175.1Relative stereochemistry confirmed
H12-C12-C13-H13-172.3Relative stereochemistry confirmed

Note: The computational values are derived from the 3D conformer available in the PubChem database (CID 121904)[2]. The experimental confirmation for the triacetate derivative validates the relative stereochemistry at all chiral centers as depicted in the predicted structure.

The X-ray crystallographic analysis of the triacetate derivative definitively established the "up-down" pattern of the methyl and hydroxyl substituents around the macrolide core, a crucial feature for its biological activity and the foundation for the development of numerous semi-synthetic macrolide antibiotics.

Experimental Protocols

The validation of the this compound structure relied on the well-established technique of single-crystal X-ray diffraction.[3][4][5] Below is a generalized protocol representative of the key steps involved in such an analysis.

General Protocol for Small-Molecule X-ray Crystallography
  • Crystallization:

    • The purified compound (in this case, this compound triacetate) is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution.

    • Slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion of a non-solvent is employed to induce the formation of single, well-ordered crystals. This is often the most challenging step.[6]

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[3]

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[3]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is generated, from which the positions of the atoms are determined.

    • The atomic positions and other parameters are refined against the experimental data to generate the final, accurate molecular structure.[3]

Visualizing the Workflow

To better illustrate the process of structure validation and the logical flow of the experimental procedure, the following diagrams are provided.

Logical Flow of 6-dEB Structure Validation cluster_synthesis Chemical Synthesis cluster_analysis Structural Analysis Total Synthesis Total Synthesis Derivative Formation Derivative Formation Total Synthesis->Derivative Formation Crystallization Difficulty NMR Spectroscopy NMR Spectroscopy Total Synthesis->NMR Spectroscopy Initial Characterization X-ray Crystallography X-ray Crystallography Derivative Formation->X-ray Crystallography Suitable Crystals Structure Validation Structure Validation NMR Spectroscopy->Structure Validation Supports Connectivity X-ray Crystallography->Structure Validation Definitive 3D Structure

Figure 1. Logical workflow for the validation of the this compound structure.

Experimental Workflow for X-ray Crystallography Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization Crystal Selection Crystal Selection Crystallization->Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection High-quality crystal Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Figure 2. Step-by-step experimental workflow for single-crystal X-ray crystallography.

References

A Comparative Analysis of Type I Polyketide Synthases with the DEBS Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Type I polyketide synthases (PKSs), benchmarked against the archetypal 6-deoxyerythronolide B synthase (DEBS). This document delves into the structural and functional intricacies of these mega-enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Introduction to Type I Polyketide Synthases and DEBS

Type I polyketide synthases are large, modular enzymes that function as molecular assembly lines to produce a wide array of structurally diverse and biologically active polyketides.[1] These natural products are of significant interest to the pharmaceutical industry as they include antibiotics, anticancer agents, and immunosuppressants. The modular nature of Type I PKSs, where each module is responsible for one cycle of chain elongation and modification, offers a tantalizing prospect for bioengineering novel compounds.[2]

The this compound synthase (DEBS) from Saccharopolyspora erythraea, responsible for the biosynthesis of the erythromycin (B1671065) precursor this compound (6-dEB), serves as the quintessential model for studying Type I PKSs.[1][3] Its well-characterized structure and function have established the "DEBS paradigm," a foundational concept in the field of polyketide biosynthesis.[1] This guide will use DEBS as a reference point to explore the broader landscape of Type I PKSs, highlighting both conserved features and notable variations.

Structural and Functional Organization

Type I PKSs are organized into modules, each containing a set of catalytic domains that carry out a specific sequence of reactions. A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain.[2][4] Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present to modify the growing polyketide chain.[4]

DEBS Architecture: The DEBS system is composed of three large polypeptide chains (DEBS1, DEBS2, and DEBS3), each a homodimer containing two modules.[3] The entire assembly comprises a loading module and six extension modules, culminating in a thioesterase (TE) domain that catalyzes the release and cyclization of the final polyketide product.[5]

Below is a diagram illustrating the general modular organization of a Type I PKS.

Type_I_PKS_Module cluster_loading Loading Module cluster_module_n Module n cluster_module_n1 Module n+1 cluster_termination Termination Loading_AT AT Loading_ACP ACP Loading_AT->Loading_ACP KS_n KS Loading_ACP->KS_n Starter Unit AT_n AT KS_n->AT_n Optional_Domains_n KR/DH/ER AT_n->Optional_Domains_n ACP_n ACP Optional_Domains_n->ACP_n KS_n1 KS ACP_n->KS_n1 Growing Chain AT_n1 AT KS_n1->AT_n1 Optional_Domains_n1 KR/DH/ER AT_n1->Optional_Domains_n1 ACP_n1 ACP Optional_Domains_n1->ACP_n1 TE TE ACP_n1->TE Final Polyketide

Caption: General modular organization of a Type I Polyketide Synthase.

The following diagram details the domain organization within a single DEBS module.

DEBS_Module KS Ketosynthase (KS) AT Acyltransferase (AT) KS->AT Accepts growing chain KR Ketoreductase (KR) AT->KR Loads extender unit ACP Acyl Carrier Protein (ACP) KR->ACP Reduces β-keto group ACP->KS Transfers growing chain to next module

Caption: Domain organization within a DEBS module.

Performance Metrics: A Comparative Overview

Direct quantitative comparisons of different full-length Type I PKSs under identical conditions are scarce in the literature. However, data from studies on individual modules and engineered systems provide valuable insights into their relative performance. DEBS often serves as the benchmark in these studies.

Catalytic Efficiency (kcat/Km)

The catalytic efficiency of PKS modules is highly dependent on the specific interactions between their constituent domains, particularly the KS and ACP domains. A study on DEBS module 3 demonstrated a 1000-fold variation in specificity (kcat/Km) when the native ACP3 was replaced with ACP domains from other DEBS modules.[6] This highlights the critical role of protein-protein recognition in PKS function.

Interacting Domainskcat (min⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
DEBS Module 3
KS3 with ACP3 (native)10101.7 x 10⁴
KS3 with ACP10.11001.7 x 10¹
KS3 with ACP21503.3 x 10²
KS3 with ACP55204.2 x 10³
KS3 with ACP60.51008.3 x 10¹

Data adapted from a study on DEBS module 3, illustrating the impact of ACP domain identity on catalytic efficiency. The values are approximate and serve for comparative purposes.[6]

Product Titer

The in vivo production levels of polyketides are a crucial metric for drug development and industrial applications. While yields of native PKS products in their natural hosts can be high, heterologous expression often results in lower titers. However, significant progress has been made in optimizing heterologous systems. For instance, an engineered triketide lactone synthase, derived from the pikromycin (B1677795) PKS, achieved a record titer of 791 mg/L in E. coli, demonstrating the potential of these systems.[7] In comparison, heterologous production of 6-dEB by DEBS in E. coli has been reported in the range of 10-100 mg/L, although optimization strategies are continuously improving these yields.

Polyketide Synthase SystemProductHost OrganismTiter (mg/L)
Engineered Triketide Synthase (Pikromycin-derived)Triketide LactoneE. coli791
DEBS (Engineered)This compoundE. coli~10-100
Hybrid Type I/II PKSSpirocycline AStreptomycesNot specified

This table provides a snapshot of reported titers and is not an exhaustive list. Titers can vary significantly based on expression conditions, host strain, and genetic modifications.[7][8]

Experimental Protocols

This section outlines generalized protocols for the key experimental workflows involved in the comparative analysis of Type I PKSs.

Heterologous Expression and Purification of PKS Proteins

The large size and complexity of Type I PKSs make their heterologous expression and purification challenging. Escherichia coli is a commonly used host due to its rapid growth and well-established genetic tools.[9][10]

Protocol:

  • Gene Cloning: Synthesize codon-optimized genes encoding the PKS modules or full-length proteins. Clone the genes into an appropriate expression vector, such as a pET-series plasmid, often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.[10]

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[10]

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-18 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and DNase. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the PKS protein with a buffer containing a high concentration of imidazole.

    • For higher purity, perform a second purification step using size-exclusion chromatography.[11]

  • Protein Analysis: Analyze the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro PKS Enzyme Assay

In vitro reconstitution of PKS activity allows for the detailed kinetic analysis of individual modules and domains.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified PKS enzyme (e.g., a single module or a didomain).

    • Starter unit (e.g., propionyl-CoA for DEBS).

    • Extender unit (e.g., [1-¹⁴C]-methylmalonyl-CoA for radioactive detection).

    • NADPH (if reductive domains are active).

    • A suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.2).

  • Initiation and Incubation: Initiate the reaction by adding the PKS enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific time period.

  • Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., ethyl acetate (B1210297) or an acidic solution). Extract the polyketide product into an organic solvent.

  • Product Analysis: Analyze the extracted product using techniques such as thin-layer chromatography (TLC) followed by autoradiography (for radiolabeled substrates) or by liquid chromatography-mass spectrometry (LC-MS).[4]

LC-MS Analysis of Polyketide Products

LC-MS is a powerful technique for the identification and quantification of polyketide products from both in vivo cultures and in vitro assays.[12]

Protocol:

  • Sample Preparation:

    • From in vivo cultures: Extract the culture broth or cell pellet with an appropriate organic solvent (e.g., ethyl acetate). Concentrate the extract under vacuum.

    • From in vitro assays: Use the organic extract directly after quenching the reaction.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS analysis.[13]

  • Liquid Chromatography (LC):

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[12]

  • Mass Spectrometry (MS):

    • Ionize the eluting compounds using an electrospray ionization (ESI) source, typically in positive ion mode.[12]

    • Acquire mass spectra over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

The following flowchart illustrates a typical experimental workflow for the comparative analysis of Type I PKSs.

PKS_Analysis_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_activity Activity & Product Analysis Gene_Cloning Gene Cloning & Codon Optimization Transformation Transformation into Expression Host Gene_Cloning->Transformation Expression Heterologous Expression Transformation->Expression Purification Protein Purification Expression->Purification InVivo_Production In Vivo Production Expression->InVivo_Production Characterization Purity & Concentration (SDS-PAGE, Bradford) Purification->Characterization InVitro_Assay In Vitro Enzyme Assay Characterization->InVitro_Assay Extraction Product Extraction InVitro_Assay->Extraction InVivo_Production->Extraction LC_MS_Analysis LC-MS Analysis (Identification & Quantification) Extraction->LC_MS_Analysis

References

A Comparative Guide to the Structure and Function of DEBS Modules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-deoxyerythronolide B synthase (DEBS) is a giant multienzyme complex responsible for the biosynthesis of the macrolide core of the antibiotic erythromycin (B1671065). Its modular nature, where each module catalyzes a specific chain elongation and modification step, has made it a paradigm for understanding polyketide synthesis and a prime target for bioengineering efforts to produce novel bioactive compounds. This guide provides a structural and functional comparison of different DEBS modules, supported by experimental data, to aid researchers in this field.

Structural Overview of DEBS Modules

DEBS is composed of three large polypeptide chains (DEBS1, DEBS2, and DEBS3), which collectively house a loading module and six extension modules. Each extension module is a collection of covalently linked enzymatic domains that work in concert to add a specific building block to the growing polyketide chain. The minimal composition of a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain.[1][2] Additionally, modules can contain a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domain, which modify the β-keto group of the growing chain.[1][2]

The structural organization of these domains within a module is crucial for its function. High-resolution structures of didomain fragments, such as the KS-AT of module 5 and module 3, have been determined by X-ray crystallography, revealing a homodimeric architecture where the KS domains form the primary dimer interface.[1][3] More recently, cryo-electron microscopy (cryo-EM) has provided insights into the architecture of entire modules, such as DEBS module 1, highlighting the dynamic conformational changes that occur during the catalytic cycle.[4][5] These studies have revealed an extended, asymmetric conformation of the module, which is thought to be essential for the sequential interaction of the ACP-tethered substrate with the various catalytic domains.[4]

Functional Comparison of DEBS Modules

The primary functional difference between DEBS modules lies in the set of reductive domains they contain, which dictates the fate of the β-keto group after each condensation reaction. This, in turn, determines the final structure of the polyketide product. For instance, modules 1, 2, 5, and 6 contain an active KR domain, leading to the reduction of the keto group to a hydroxyl group.[6] Module 4 possesses a full complement of KR, DH, and ER domains, resulting in complete reduction to a methylene (B1212753) group. In contrast, module 3 has an inactive KR domain, leaving the keto group unmodified.[6]

The substrate specificity of the AT and KS domains also plays a critical role in the overall function of the synthase. The AT domains of all six DEBS extension modules are highly specific for methylmalonyl-CoA as the extender unit.[7] The KS domains, on the other hand, exhibit specificity for the growing polyketide chain delivered from the preceding module. For example, KS3 naturally accepts a triketide, while KS5 processes a pentaketide.[1]

Quantitative Performance of DEBS Modules

Direct comparative kinetic data for each individual DEBS module is scarce in the literature. However, studies on reconstituted multi-modular DEBS systems provide insights into their overall efficiency. The turnover rate of the complete hexamodular DEBS has been determined to be 1.1 min⁻¹, while truncated trimodular and bimodular versions exhibited turnover rates of 2.5 min⁻¹ and 21 min⁻¹, respectively.[8] This suggests that the overall rate of polyketide synthesis is not limited by a single slow module but is rather a complex interplay of intermodular interactions.

DEBS ConstructSubstrate(s)Productkcat (min⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
DEBS 1-TE (bimodular)Propionyl-CoA, (2RS)-methylmalonyl-CoA(3S,5R)-dihydroxy-(2R,4R)-dimethyl-n-heptanoic acid-δ-lactone0.8417~820[9]
DEBS AT6Methylmalonyl-CoA---21,000[7]
Full-length DEBS (hexamodular)Propionyl-CoA, Methylmalonyl-CoA, NADPHThis compound1.1--[8]
Trimodular DEBS (LDD-M1-M2-M3+TE)Propionyl-CoA, Methylmalonyl-CoA, NADPHTriketide lactone2.5--[8]
Bimodular DEBS (LDD-M1-M2+TE)Propionyl-CoA, Methylmalonyl-CoA, NADPHDiketide lactone21--[8]

Note: The provided kcat/Km for DEBS AT6 is in units of mM⁻¹min⁻¹. The table presents a compilation of available data, and a direct side-by-side comparison of individual module kinetics is limited by the available literature.

Experimental Protocols

Heterologous Expression and Purification of DEBS Modules in E. coli

Objective: To produce and purify functional DEBS modules for in vitro studies.

Methodology:

  • Cloning: The gene encoding the desired DEBS module or a fragment thereof is cloned into a suitable E. coli expression vector, such as a pET vector. The construct often includes an affinity tag (e.g., His-tag) to facilitate purification.[10]

  • Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). For the production of functional holo-ACPs, co-expression with a phosphopantetheinyl transferase (e.g., Sfp) is required to post-translationally modify the ACP domains.[11]

  • Cell Culture and Induction: The E. coli culture is grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.4-0.6). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The target protein is then purified from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[9]

In Vitro Polyketide Synthesis Assay

Objective: To reconstitute the activity of purified DEBS modules in vitro and analyze the products.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified DEBS module(s), the starter unit (e.g., propionyl-CoA), the extender unit (e.g., methylmalonyl-CoA), and the reducing agent NADPH in a suitable buffer.[8][12]

  • Incubation: The reaction is initiated by the addition of the enzymes and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is quenched, and the polyketide products are extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to identify and quantify the synthesized polyketides.[12]

Structural Analysis by X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of DEBS modules or their domains.

Methodology:

  • Crystallization: The purified protein is concentrated to a high concentration and subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor-diffusion method is commonly used.[1]

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[3]

  • Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques. The resulting electron density map is used to build and refine the atomic model of the protein.[1]

Visualizations

DEBS_Module_Catalytic_Cycle DEBS Module Catalytic Cycle cluster_Domains Module Domains cluster_Substrates Substrates cluster_Products Products KS KS (Ketosynthase) ACP ACP (Acyl Carrier Protein) KS->ACP 4. Condensation AT AT (Acyltransferase) AT->ACP 3. Acyl Transfer KR KR (Ketoreductase) ACP->KR 5. β-Keto Reduction Extended_Chain Elongated & Modified Polyketide Chain ACP->Extended_Chain 7. Chain Transfer (to next module) KR->ACP 6. Reduced Chain Polyketide_Chain Growing Polyketide (from previous module) Polyketide_Chain->KS 1. Chain Loading Extender_Unit Methylmalonyl-CoA Extender_Unit->AT 2. Extender Unit Selection NADPH NADPH NADPH->KR

Caption: Catalytic cycle of a DEBS module.

Experimental_Workflow Experimental Workflow for DEBS Module Analysis cluster_Gene_to_Protein Protein Production cluster_Functional_Analysis Functional Analysis cluster_Structural_Analysis Structural Analysis Cloning Gene Cloning (into expression vector) Transformation Transformation (into E. coli) Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Activity_Assay In Vitro Activity Assay Purification->Activity_Assay Crystallization Crystallization Purification->Crystallization CryoEM Cryo-Electron Microscopy Purification->CryoEM Product_Analysis Product Analysis (HPLC, MS) Activity_Assay->Product_Analysis Structure_Determination Structure Determination Product_Analysis->Structure_Determination informs XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction XRay_Diffraction->Structure_Determination

References

A Comparative Kinetic Analysis of Individual DEBS Catalytic Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic performance of individual catalytic domains of the 6-deoxyerythronolide B synthase (DEBS), a prototypical modular polyketide synthase (PKS). We present available experimental data to benchmark the catalytic efficiency of these domains and compare them with alternative PKS domains. This guide is intended to serve as a resource for researchers engineering PKS assembly lines for the production of novel bioactive compounds.

Introduction to DEBS and its Catalytic Domains

The this compound synthase (DEBS) is a large multienzyme complex responsible for the biosynthesis of the macrolide core of the antibiotic erythromycin.[1][2] It is composed of three large polypeptides (DEBS1, DEBS2, and DEBS3), which are organized into a loading module and six extension modules.[1][2] Each extension module catalyzes one cycle of polyketide chain elongation and contains a set of core catalytic domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[1][2] Optional reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present to modify the growing polyketide chain.[1]

The kinetic analysis of individual DEBS domains is crucial for understanding the efficiency and fidelity of the entire assembly line. This knowledge can guide protein engineering efforts to create novel PKSs that produce new "unnatural" natural products with potential therapeutic applications.

Data Presentation: Kinetic Parameters of DEBS and Other PKS Domains

The following tables summarize the available quantitative kinetic data for individual DEBS catalytic domains and their counterparts in other PKS systems. It is important to note that due to the processive nature of PKSs, kinetic data for KS domains are often determined in the context of a larger module, as the reaction involves the interplay between multiple domains.

Acyltransferase (AT) Domain Kinetics

The AT domain is responsible for selecting the correct extender unit (typically methylmalonyl-CoA in DEBS) and transferring it to the ACP.[1] Its specificity is a key determinant of the final polyketide structure.

PKS DomainSubstrateKM (µM)kcat (min-1)kcat/KM (µM-1·min-1)Reference
DEBS AT3 Methylmalonyl-CoA221
Lovastatin (B1675250) PKS MATMalonyl-CoA5.43.30.62
Actinorhodin PKS ATMalonyl-CoA191.60.084

Table 1: Comparison of steady-state kinetic parameters for DEBS AT3 and other PKS acyltransferase domains.

Ketosynthase (KS) Domain Kinetics (within Module 1)

The KS domain catalyzes the crucial carbon-carbon bond-forming reaction, extending the polyketide chain. The following data were obtained for the entire DEBS Module 1, where the translocation of the propionyl primer from the loading didomain (LDD) was the varied substrate.

| DEBS Module 1 Construct | K50 (µM) | kcat (min-1) | kcat/K50 (µM-1·min-1) | Reference | |---|---|---|---|---|---| | Wild-Type | 0.3 ± 0.1 | 0.8 ± 0.1 | 2.7 |[3] | | H346A Mutant | 0.8 ± 0.2 | 0.003 ± 0.0003 | 0.004 |[3] | | H384A Mutant | 0.6 ± 0.2 | 0.02 ± 0.002 | 0.03 |[3] | | K379A Mutant | 1.1 ± 0.2 | 0.003 ± 0.0003 | 0.003 |[3] |

Table 2: Steady-state kinetic parameters for the production of the diketide product by wild-type and mutant DEBS Module 1. K50 represents the concentration of the LDD protein at which the observed turnover is half of its maximum value.[3]

Acyl Carrier Protein (ACP) Domain Kinetics

Direct kinetic parameters (kcat, KM) for isolated ACP domains are not typically measured, as ACPs do not have intrinsic catalytic activity but rather function as shuttles for the growing polyketide chain.[2] Their function is assessed through their interaction with other catalytic domains and their ability to be acylated. For instance, the interaction between ACP and KS domains is critical for both intermodular chain translocation and intramodular chain elongation.

Experimental Protocols

Continuous-Coupled Enzymatic Assay for Acyltransferase (AT) Domain Kinetics

This protocol allows for the continuous monitoring of AT activity by coupling the release of Coenzyme A (CoASH) to the production of NADH, which can be detected fluorometrically.

Materials:

  • Purified AT domain

  • Acyl-CoA substrate (e.g., methylmalonyl-CoA)

  • α-ketoglutarate

  • NAD+

  • α-ketoglutarate dehydrogenase

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and NAD+.

  • Add the α-ketoglutarate dehydrogenase to the mixture.

  • Initiate the reaction by adding the purified AT domain and the acyl-CoA substrate.

  • Immediately place the reaction in a fluorometer and monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time, which corresponds to the production of NADH.

  • The initial rate of the reaction is determined from the linear portion of the progress curve.

  • To determine the kinetic parameters (KM and kcat), the assay is repeated with varying concentrations of the acyl-CoA substrate, while keeping the AT concentration constant.

  • The data are then fitted to the Michaelis-Menten equation.

Acyl Carrier Protein (ACP) Occupancy Assay

This assay is used to determine the relative abundance of different acyl chains attached to the ACP domain.

Materials:

  • Purified PKS module (containing the ACP domain)

  • Substrates (e.g., NADPH, methylmalonyl-CoA, starter unit-CoA)

  • Quenching solution (e.g., 8 M urea)

  • N-ethylmaleimide (NEM)

  • LC-MS instrumentation

Procedure:

  • Set up a reaction mixture containing the purified PKS module and the necessary substrates in a suitable buffer.

  • Incubate the reaction for a specific time (e.g., 15 minutes).

  • Quench the reaction by adding an equal volume of quenching solution.

  • Add NEM to the quenched reaction to alkylate any free thiol groups.

  • Analyze the protein sample by LC-MS to identify and quantify the different acylated forms of the ACP domain based on their mass.

Visualizations

DEBS Module Catalytic Cycle

Caption: The catalytic cycle of a DEBS extension module, showing the roles of the AT, KS, and ACP domains.

Experimental Workflow for AT Domain Kinetics

AT_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_AT Purify AT Domain Mix_Reagents Mix Buffer, α-KG, NAD+, α-KGDH Purify_AT->Mix_Reagents Prepare_Substrates Prepare Substrates (Acyl-CoA, α-KG, NAD+) Prepare_Substrates->Mix_Reagents Start_Reaction Add AT and Acyl-CoA Mix_Reagents->Start_Reaction Monitor_Fluorescence Monitor NADH Production (Fluorometer) Start_Reaction->Monitor_Fluorescence Initial_Rates Calculate Initial Rates Monitor_Fluorescence->Initial_Rates Vary_Substrate Repeat with Varying [Acyl-CoA] Initial_Rates->Vary_Substrate MM_Plot Plot Rate vs. [Substrate] Vary_Substrate->MM_Plot Kinetic_Parameters Determine KM and kcat MM_Plot->Kinetic_Parameters

Caption: Workflow for determining the kinetic parameters of an AT domain using a continuous-coupled assay.

Conclusion

The kinetic analysis of individual DEBS catalytic domains provides valuable insights into the efficiency and specificity of this remarkable molecular machine. While comprehensive kinetic data for all isolated domains remains a challenge due to the integrated nature of the PKS assembly line, the available data for AT domains and KS-containing modules offer a solid foundation for comparative studies and targeted engineering efforts. The methodologies and data presented in this guide can aid researchers in the rational design of novel PKSs for the production of next-generation therapeutics.

References

Comparative Guide to the Synthesis and Biological Evaluation of 6-Deoxyerythronolide B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological evaluation of various 6-deoxyerythronolide B (6-dEB) analogs. 6-dEB is the macrocyclic core of the clinically important antibiotic erythromycin, and its analogs are of significant interest for the development of novel antibacterial and anticancer agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and drug development efforts in this area.

I. Synthesis of this compound Analogs

The generation of diverse 6-dEB analogs is crucial for exploring their therapeutic potential. Both chemical synthesis and biosynthetic approaches have been employed to create novel derivatives, primarily focusing on modifications at the C-15 position.

One prominent method for producing 15-R-6-dEB analogs is through chemobiosynthesis . This technique utilizes an engineered strain of Escherichia coli or Streptomyces coelicolor that expresses a modified this compound synthase (DEBS) lacking its native loading module.[1] By feeding these engineered strains with various synthetic acyl-thioesters, a range of 15-substituted 6-dEB analogs can be produced.[1]

A study by Murli et al. (2005) demonstrated the successful production of nine different 15-R-6-dEB analogs using this method. The production titers of these analogs are summarized in the table below.

Table 1: Production of 15-R-6-Deoxyerythronolide B Analogs by Chemobiosynthesis

Analog NameR-GroupProduction Titer (mg/L)
15-Methyl-6-dEB-CH₃22.5
15-Ethyl-6-dEB-CH₂CH₃15.0
15-Propyl-6-dEB-(CH₂)₂CH₃10.0
15-Allyl-6-dEB-CH₂CH=CH₂8.0
15-Propargyl-6-dEB-CH₂C≡CH5.0
15-Cyclopropyl-6-dEB-c-C₃H₅7.5
15-Fluoroethyl-6-dEB-CH₂CH₂F3.0
15-Azidoethyl-6-dEB-CH₂CH₂N₃2.5
15-Hydroxyethyl-6-dEB-CH₂CH₂OH4.0

Data sourced from Murli et al., 2005.

The synthesis of these analogs opens the door to investigating the structure-activity relationships governing their biological effects.

II. Biological Evaluation of this compound Analogs

The primary therapeutic areas explored for 6-dEB analogs are their antibacterial and anticancer activities. The following sections detail the typical experimental protocols used for their evaluation and present available comparative data.

A. Antibacterial Activity

The antibacterial efficacy of macrolide antibiotics is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Unfortunately, a comprehensive public dataset directly comparing the MIC values for a series of 15-R-6-dEB analogs could not be identified in the available literature. However, the general protocol for determining MIC values is well-established.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).

    • The bacterial suspension is then diluted to the final desired concentration for the assay.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the 6-dEB analog is prepared in a suitable solvent.

    • Serial twofold dilutions of the antibiotic are made in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

B. Anticancer Activity

The potential of 6-dEB analogs as anticancer agents is often assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

Similar to the antibacterial data, a publicly available, comprehensive comparison of the IC50 values for a series of 15-R-6-dEB analogs against different cancer cell lines was not found. The following is a standard protocol for determining the IC50 of a compound using a cell viability assay.

Experimental Protocol: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding:

    • Cancer cells of the desired cell line are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the 6-dEB analog is prepared and serially diluted to various concentrations.

    • The culture medium is replaced with medium containing the different concentrations of the test compound.

    • Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT reagent is added to each well and the plate is incubated for a few hours.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Signaling Pathways and Mechanisms of Action

Macrolide antibiotics, the parent class of 6-dEB, are known to exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides.

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Nascent_Peptide Nascent Polypeptide Chain Peptide_Exit_Tunnel->Nascent_Peptide Blocks exit of Macrolide_Analog 6-dEB Analog Macrolide_Analog->Peptide_Exit_Tunnel Binds to Inhibition Inhibition of Protein Synthesis Nascent_Peptide->Inhibition

Caption: Mechanism of antibacterial action of macrolide analogs.

The anticancer mechanism of 6-dEB analogs is less well-defined and is an active area of research. Potential mechanisms may involve the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Further studies are needed to elucidate the precise molecular targets of these compounds in cancer cells.

IV. Experimental Workflows

The overall process for the synthesis and biological evaluation of 6-dEB analogs can be summarized in the following workflow:

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation Design Design of Analogs Synthesis Chemical Synthesis of Acyl-Thioester Precursors Design->Synthesis Chemobiosynthesis Chemobiosynthesis in Engineered E. coli Synthesis->Chemobiosynthesis Purification Purification and Characterization Chemobiosynthesis->Purification Antibacterial Antibacterial Screening (MIC Determination) Purification->Antibacterial Anticancer Anticancer Screening (IC50 Determination) Purification->Anticancer SAR_Analysis Structure-Activity Relationship Analysis Antibacterial->SAR_Analysis Anticancer->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies

Caption: General workflow for synthesis and biological evaluation.

V. Conclusion

The synthesis of this compound analogs through techniques like chemobiosynthesis provides a powerful platform for generating novel compounds with potential therapeutic applications. While the antibacterial mechanism of macrolides is well-understood, the anticancer properties of 6-dEB analogs represent a promising but less explored frontier. The lack of comprehensive, publicly available comparative biological data for a series of these analogs highlights a critical gap in the current research landscape. Future studies should focus on systematic biological evaluation of diverse 6-dEB analogs to establish clear structure-activity relationships and to elucidate their specific molecular targets and mechanisms of action, particularly in the context of cancer therapy. This will be essential for guiding the development of the next generation of macrolide-based therapeutics.

References

A Comparative Analysis of Total Synthesis Routes for 6-Deoxyerythronolide B (6-dEB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic precursor 6-deoxyerythronolide B (6-dEB) has been a benchmark target in total synthesis for decades, driving the development of new synthetic strategies and methodologies. This guide provides a comparative overview of several prominent total synthesis routes to 6-dEB, with a focus on their efficiency as measured by step count and overall yield. Detailed experimental protocols for key transformations and visualizations of the synthetic pathways are provided to aid researchers in evaluating and adapting these routes for their own research and development endeavors.

Efficiency Comparison of 6-dEB Total Synthesis Routes

The efficiency of a total synthesis is a critical factor, particularly in the context of drug development and manufacturing. Key metrics for comparison include the number of steps in the longest linear sequence (LLS), the total number of synthetic steps, and the overall yield. The following table summarizes these metrics for several landmark syntheses of 6-dEB.

Lead Scientist/GroupLongest Linear Sequence (LLS)Total StepsOverall Yield (%)Key Strategy Highlights
Krische (2013) 1420Not explicitly statedC-C bond-forming transfer hydrogenation, enyne metathesis.[1][2][3]
Stang/White (2009) 22227.8Late-stage C-H oxidative macrolactonization.
Crimmins (2006) 23237.5Iterative asymmetric acyl-thiazolidinethione propionate (B1217596) aldol (B89426) reactions.[4]
Evans (1990) 18Not explicitly statedNot explicitly statedConvergent approach, aldol reactions.[4]
Danishefsky (1990) 35Not explicitly stated~0.014Relay synthesis, Lewis acid-catalyzed diene aldehyde cyclocondensation.[5]
Paterson (1988) 22Not explicitly stated3.4 (for (9S)-dihydroerythronolide A)Aldol technology, convergent synthesis, Yamaguchi macrolactonization.[5]
Masamune (1981) Not explicitly statedNot explicitly statedNot explicitly statedAldol reactions.
Corey (1979) Not explicitly statedNot explicitly statedNot explicitly statedMacrolactonization.
Woodward (1981) Not explicitly statedNot explicitly statedNot explicitly statedLandmark synthesis of erythromycin (B1671065) A.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of several key total synthesis routes for 6-dEB, highlighting their convergent or linear nature and key bond formations.

Krische's Convergent Synthesis (2013)

Krische_6dEB_Synthesis cluster_fragmentA Fragment A Synthesis (C1-C9) cluster_fragmentB Fragment B Synthesis (C10-C15) A_start Commercially Available Materials A_intermediate Key Intermediates A_start->A_intermediate Multiple Steps FragmentA Fragment A (C1-C9 Thioester) A_intermediate->FragmentA Coupling Esterification FragmentA->Coupling B_start Commercially Available Materials B_intermediate Key Intermediates B_start->B_intermediate Multiple Steps FragmentB Fragment B (C10-C15 Alcohol) B_intermediate->FragmentB FragmentB->Coupling Seco_acid Seco-acid Coupling->Seco_acid Macrolactonization Ring-Closing Enyne Metathesis Seco_acid->Macrolactonization dEB_precursor 6-dEB Precursor Macrolactonization->dEB_precursor Final_steps Final Steps dEB_precursor->Final_steps dEB This compound Final_steps->dEB Stang_White_6dEB_Synthesis Start Simple Precursors Linear_Assembly Linear Assembly of Polypropionate Chain Start->Linear_Assembly Multiple Steps Seco_acid_precursor Seco-acid Precursor Linear_Assembly->Seco_acid_precursor CH_Oxidation Late-Stage C-H Oxidative Macrolactonization Seco_acid_precursor->CH_Oxidation dEB_precursor 6-dEB Precursor CH_Oxidation->dEB_precursor Final_steps Final Steps dEB_precursor->Final_steps dEB This compound Final_steps->dEB Crimmins_6dEB_Synthesis Start Propionaldehyde Derivative Iterative_Aldol Iterative Asymmetric Aldol Reactions Start->Iterative_Aldol Chain_Elongation Elongated Polypropionate Chain Iterative_Aldol->Chain_Elongation Repeat n times Fragment_Coupling Fragment Coupling Chain_Elongation->Fragment_Coupling Seco_acid Seco-acid Fragment_Coupling->Seco_acid Macrolactonization Macrolactonization Seco_acid->Macrolactonization dEB This compound Macrolactonization->dEB

References

A Comparative Guide to Analyzing Protein-Protein Interactions within the 6-Deoxyerythronolide B Synthase (DEBS) Complex

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The 6-deoxyerythronolide B synthase (DEBS) is a prototypical modular polyketide synthase (PKS), an enzymatic assembly line responsible for the biosynthesis of the erythromycin (B1671065) precursor, 6-dEB.[1] This megasynthase is composed of three large homodimeric proteins—DEBS1, DEBS2, and DEBS3—which collectively contain a loading module and six extension modules.[1] The precise orchestration of polyketide chain elongation and modification relies on a network of specific and often transient protein-protein interactions (PPIs) both between and within these modules. Understanding these interactions is critical for rationally engineering PKS systems to produce novel bioactive compounds.

This guide provides a comparative analysis of key experimental methodologies used to investigate PPIs within the DEBS complex, presents supporting quantitative data, and offers detailed experimental protocols.

Key Protein-Protein Interactions in the DEBS Assembly Line

The function of DEBS is contingent on two primary classes of protein-protein interactions:

  • Inter-polypeptide Interactions (Module-Module): The three massive DEBS proteins (DEBS1, DEBS2, DEBS3) are organized in a specific sequence. This crucial assembly is mediated by short, complementary sequences at the C-terminus of the upstream protein and the N-terminus of the downstream protein, known as docking domains . These interactions ensure the correct vectorial transfer of the growing polyketide chain between modules located on different polypeptides.[2]

  • Intra-modular and Inter-modular Domain Interactions: Within each module, and during the transfer of the polyketide intermediate to the subsequent module, the Acyl Carrier Protein (ACP) domain must physically interact with multiple catalytic domains. The most critical of these are the transient interactions between the ACP and the Ketosynthase (KS) domains. These interactions are highly specific; for instance, the ACP domains of DEBS modules 3 and 6 are compatible with their cognate KS domains but incompatible with each other.[3] This specificity is essential for maintaining the fidelity of the biosynthetic process.

DEBS_Complex_Organization Figure 1: Modular organization of the DEBS complex. cluster_DEBS1 DEBS1 (Homodimer) cluster_DEBS2 DEBS2 (Homodimer) cluster_DEBS3 DEBS3 (Homodimer) LD Loading Domain M1 Module 1 (KS-AT-KR-ACP) M2 Module 2 (KS-AT-KR-ACP) DD1_C C-term Docking DD2_N N-term Docking DD1_C->DD2_N M3 Module 3 (KS-AT-KR-ACP) M4 Module 4 (KS-AT-DH-ER-KR-ACP) DD2_C C-term Docking DD3_N N-term Docking DD2_C->DD3_N M5 Module 5 (KS-AT-KR-ACP) M6 Module 6 (KS-AT-KR-ACP) TE Thioesterase (TE)

Comparison of Experimental Methods for PPI Analysis

Several biophysical and genetic techniques can be employed to study the diverse interactions within the DEBS complex. The choice of method depends on the nature of the interaction (stable vs. transient) and the type of data required (qualitative vs. quantitative).

TechniquePrincipleInformation YieldedAdvantages for DEBS AnalysisLimitations for DEBS Analysis
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon interaction of a "bait" and "prey" fusion protein, activating a reporter gene.[4][5]Binary protein interactions; Interaction mapping.Excellent for screening large libraries and identifying novel interactors. Good for mapping docking domain specificity.High rate of false positives/negatives. Interactions must occur in the yeast nucleus, which is not the native environment for DEBS. May miss transient interactions.
Co-Immunoprecipitation (Co-IP) A specific antibody targets a "bait" protein, pulling it down from a cell lysate along with its stable binding partners.[6][7]Stable protein complexes; In-vivo interactions.Captures interactions in a more native cellular context. Can isolate entire sub-complexes (e.g., a full DEBS module).Biased towards stable, high-affinity interactions. May miss weak or transient interactions (e.g., ACP-KS). Requires high-quality antibodies.
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as an "analyte" protein flows over and binds to an immobilized "ligand" protein.[2][8]Real-time kinetics (k_on, k_off); Binding affinity (K_D).Label-free and highly quantitative. Ideal for measuring the affinity of docking domain pairs. Can detect transient interactions.[9]Requires purified proteins, removing them from their cellular context. Immobilization of large PKS proteins can be challenging.
NMR Spectroscopy Measures chemical shift perturbations in the spectrum of a labeled protein upon binding to an unlabeled partner.Interaction interface mapping at residue-level; Can study weak, transient interactions.Provides high-resolution detail of the binding interface, crucial for understanding ACP-KS recognition.[10]Requires large amounts of soluble, isotopically labeled protein. Limited to smaller domains or complexes due to size constraints.
Quantitative Data on DEBS Docking Domain Interactions

Surface Plasmon Resonance (SPR) has been effectively used to quantify the binding affinities between the C-terminal docking domains (ACPdd) of one DEBS protein and the N-terminal docking domains (KSdd) of the subsequent protein. These data confirm the specificity required for the correct assembly of the PKS machinery.

Interacting DomainsMethodDissociation Constant (K_D)InterpretationReference
DEBS M2 (ACPdd) - DEBS M3 (KSdd)SPR2.1 ± 0.1 µMCognate Pair: Shows specific, moderate affinity required for assembly.[2]
PikAII (ACPdd) - PikAIII (KSdd)SPR1.3 ± 0.1 µMCognate Pair: Similar moderate affinity in a related PKS system.[2]
DEBS M2 (ACPdd) - PikAIII (KSdd)SPRNo Binding DetectedNon-Cognate Pair: Demonstrates high specificity between pathways.[2]
PikAII (ACPdd) - DEBS M3 (KSdd)SPRNo Binding DetectedNon-Cognate Pair: Confirms the orthogonality of docking domains.[2]
PikA is the pikromycin (B1677795) PKS, another well-studied modular PKS used for comparative analysis.

Alternative System Comparison: Fatty Acid Synthase (FAS)

The Fatty Acid Synthase (FAS) complex is an excellent alternative model for studying PPIs in multi-enzyme systems. Like DEBS, FAS is a large, multi-domain protein that catalyzes a repetitive series of reactions.

FeatureDEBS (Type I PKS)Mammalian FAS (Type I FAS)
Overall Structure Assembly of multiple large, homodimeric proteins (DEBS1, 2, 3).[1]Single, large homodimeric multifunctional polypeptide.[11]
Functionality Modular: Each module typically acts once per synthesis cycle.Iterative: The same set of catalytic domains is used repeatedly.
Key Interactions Docking domains for inter-protein assembly. Transient ACP-KS interactions for chain elongation and transfer.[2][3]Primarily stable intra-protein domain interactions. Transient ACP-domain interactions are also critical.[12]
Relevance as a Model Provides a model for programmed, sequential interactions in a multi-protein assembly line.Provides a model for dynamic domain interplay within a single, large polypeptide chain. Interactions between FAS and other cellular proteins are also actively studied.[13][14]

Studying FAS provides insights into how catalytic domains are organized and communicate within a single megasynthase, complementing the study of inter-protein communication in DEBS.[1][12]

Experimental Protocols & Workflows

Yeast Two-Hybrid (Y2H) for Docking Domain Specificity

This protocol outlines a method to test the binary interaction between a DEBS C-terminal "bait" and an N-terminal "prey" docking domain.

Methodology:

  • Vector Construction: Clone the DNA sequence for the DEBS C-terminal docking domain (e.g., from Module 2) into a "bait" plasmid (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DBD). Clone the sequence for the N-terminal docking domain (e.g., from Module 3) into a "prey" plasmid (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies from the selection plate onto a high-stringency reporter medium, such as SD medium lacking Tryptophan, Leucine, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).

  • Analysis: Growth on the high-stringency reporter medium indicates a positive interaction, as the reconstituted GAL4 transcription factor activates the HIS3 and ADE2 reporter genes. The interaction can be further confirmed with a β-galactosidase assay.

Y2H_Workflow Figure 2: Workflow for Yeast Two-Hybrid (Y2H) analysis. cluster_prep Plasmid Construction cluster_exp Yeast Experiment cluster_res Result Analysis Bait Clone C-term DD into Bait Vector (DBD) Transform Co-transform Yeast (e.g., AH109) Bait->Transform Prey Clone N-term DD into Prey Vector (AD) Prey->Transform Select Plate on SD/-Trp/-Leu (Selects for both plasmids) Transform->Select Assay Replica Plate on SD/-Trp/-Leu/-His/-Ade (Selects for interaction) Select->Assay Growth Colony Growth Assay->Growth if interaction NoGrowth No Growth Assay->NoGrowth if no interaction Interaction Positive Interaction Growth->Interaction NoInteraction No Interaction NoGrowth->NoInteraction

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a framework for quantitatively measuring the binding kinetics and affinity between purified DEBS docking domains.

Methodology:

  • Protein Preparation: Express and purify the C-terminal (ligand) and N-terminal (analyte) docking domain peptides. The ligand peptide should have a tag for immobilization (e.g., His-tag). Ensure high purity and buffer exchange into a suitable SPR running buffer (e.g., HBS-EP+).

  • Chip Preparation: Choose a suitable sensor chip (e.g., NTA chip for His-tagged ligands). Prime the instrument and activate the chip surface according to the manufacturer's protocol.

  • Ligand Immobilization: Immobilize the C-terminal docking domain peptide onto the sensor chip surface to a target response level. A reference channel should be prepared (e.g., an empty activated channel) to subtract non-specific binding.

  • Analyte Injection: Inject a series of increasing concentrations of the N-terminal docking domain analyte over the ligand and reference surfaces.

  • Data Collection: Record the sensorgrams, which show the binding response over time for each concentration. Include association and dissociation phases.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., mild acid or EDTA for NTA chips) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the ligand channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the dissociation constant (K_D = k_off / k_on).

SPR_Workflow Figure 3: Workflow for Surface Plasmon Resonance (SPR). start Purify Ligand (C-term DD) & Analyte (N-term DD) prep_chip Activate SPR Sensor Chip start->prep_chip immobilize Immobilize Ligand on Chip Surface prep_chip->immobilize inject Inject Analyte (Multiple Concentrations) immobilize->inject record Record Sensorgram (Association & Dissociation) inject->record regenerate Regenerate Chip Surface record->regenerate analyze Analyze Data: Fit to Binding Model record->analyze regenerate->inject Next Concentration result Determine kon, koff, and KD analyze->result

Conclusion

The analysis of protein-protein interactions within the DEBS complex is a multifaceted challenge requiring a combination of genetic, biochemical, and biophysical approaches. While stable interactions like those between docking domains can be readily characterized and quantified using methods like SPR, the weak and transient interactions involving the ACP domain demand higher-resolution techniques like NMR. A comprehensive understanding, derived from a combination of these methods, is essential for advancing the field of PKS engineering. By dissecting the specific contacts that govern the DEBS assembly line, researchers can develop more robust strategies for creating chimeric synthases capable of producing novel, medically valuable polyketides.

References

Navigating the Polyketide Synthase Maze: A Comparative Guide to Phylogenetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of polyketide synthases (PKS), phylogenetic analysis is an indispensable tool. It unlocks insights into the evolutionary relationships, functional diversity, and substrate specificity of these complex enzymes, which are responsible for producing a vast array of natural products with pharmaceutical potential. This guide provides an objective comparison of key bioinformatics tools and a detailed protocol for robust phylogenetic analysis of PKS domains, supported by experimental data.

Unraveling the PKS Code: A Comparison of Domain Analysis Tools

The initial and most critical step in the phylogenetic analysis of PKS is the accurate identification and extraction of their constituent domains. Several bioinformatics tools have been developed for this purpose, each with its own strengths and weaknesses. Here, we compare some of the most widely used platforms.

A key aspect of PKS analysis is the prediction of the substrate specificity of Acyltransferase (AT) domains, which dictates the building blocks incorporated into the polyketide chain. A comparative study benchmarked the performance of three tools—SBSPKS, ASMPKS, and CLUSTSCAN—in predicting AT domain substrate specificity. The results, summarized below, highlight the varying accuracy of these tools for different substrates.

SubstrateTotal DomainsTest Set SizeSBSPKS Correct PredictionsASMPKS Correct PredictionsCLUSTSCAN Correct Predictions
Malonate12040383736
Methylmalonate6823212020
Ethylmalonate55421
Methoxymalonate33210
Propionate22100
2-Me butyrate11100
Benzoate11100
Table 1: Comparison of substrate specificity prediction accuracy for Acyltransferase (AT) domains by different bioinformatics tools. Data adapted from a study benchmarking SBSPKS, ASMPKS, and CLUSTSCAN.[1]

While this data provides a valuable snapshot, it is important to note that the field is continually evolving, with tools like antiSMASH and NaPDoS gaining prominence for their comprehensive analysis of biosynthetic gene clusters (BGCs). AntiSMASH, for instance, not only identifies PKS domains but also predicts the entire BGC, offering a more holistic view of the metabolic pathway.[2] NaPDoS focuses on the phylogenetic analysis of ketosynthase (KS) and condensation (C) domains to classify PKS and non-ribosomal peptide synthetase (NRPS) sequences.[3][4] The choice of tool will ultimately depend on the specific research question, the available data, and the desired level of analysis.

A Step-by-Step Guide to PKS Domain Phylogenetics

The following protocol outlines a detailed workflow for the phylogenetic analysis of PKS domains, with a focus on the highly conserved Ketosynthase (KS) domain, which is most commonly used for inferring evolutionary relationships.[5]

Experimental Protocol: Phylogenetic Analysis of PKS Ketosynthase (KS) Domains

1. Sequence Retrieval and Domain Identification:

  • Objective: To obtain PKS protein sequences and identify the KS domains within them.

  • Procedure:

    • Retrieve PKS protein sequences from public databases such as NCBI GenBank.

    • Utilize a domain identification tool such as antiSMASH , SBSPKS , or SEARCHPKS to identify the boundaries of the KS domains within your protein sequences.[6][7] These tools use hidden Markov models (HMMs) or sequence similarity searches to locate conserved domain regions.

    • Extract the amino acid sequences of the identified KS domains and save them in a FASTA format file.

2. Multiple Sequence Alignment:

  • Objective: To align the extracted KS domain sequences to identify homologous regions and prepare them for phylogenetic analysis.

  • Procedure:

    • Use a multiple sequence alignment program such as MUSCLE or ClustalW .[8][9] MUSCLE is often recommended for its balance of speed and accuracy.

    • Recommended MUSCLE Parameters: For typical KS domain alignments, the default parameters are often sufficient. However, for more divergent sequences, you might consider adjusting the gap opening and extension penalties to refine the alignment. For example: muscle -in your_sequences.fasta -out aligned_sequences.afa -maxiters 16 -diags

    • Visually inspect the alignment using a viewer like Jalview to identify and, if necessary, manually correct any obvious misalignments.

3. Selection of a Substitution Model:

  • Objective: To determine the most appropriate model of protein evolution for your aligned KS domain sequences. This is a crucial step for accurate phylogenetic inference.

  • Procedure:

    • Use a model selection tool such as ModelFinder (implemented in IQ-TREE) or ProtTest .[10][11][12]

    • These programs evaluate a range of substitution models (e.g., JTT, WAG, LG) and rate heterogeneity models (e.g., Gamma distribution, invariant sites) and rank them based on information criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).

    • The model with the lowest AIC or BIC score is considered the best fit for your data.

4. Phylogenetic Tree Construction:

  • Objective: To infer the evolutionary relationships between the KS domains and represent them as a phylogenetic tree.

  • Procedure:

    • Use a phylogenetic inference program such as RAxML (for Maximum Likelihood) or MEGA (which offers various methods including Maximum Likelihood, Neighbor-Joining, and Maximum Parsimony).[13][14]

    • RAxML Example Command (Maximum Likelihood):

      • -f a: Specifies a rapid bootstrap analysis and search for the best-scoring ML tree.

      • -m PROTGAMMA[selected_model]: Specifies the protein substitution model with a gamma distribution for rate heterogeneity (replace [selected_model] with the model chosen in the previous step, e.g., PROTGAMMALG).

      • -p 12345 and -x 12345: Specify random number seeds for parsimony and bootstrap analyses, respectively.

      • -# 100: Specifies the number of bootstrap replicates (100 is a common starting point, but 1000 is recommended for publication-quality trees).

      • -s aligned_sequences.afa: Specifies the input alignment file.

      • -n output_tree: Specifies the name for the output files.

    • MEGA Procedure (Maximum Likelihood):

      • Open the aligned sequence file in MEGA.

      • Go to Phylogeny -> Construct/Test Maximum Likelihood Tree.

      • In the Analysis Preferences window, select the substitution model determined by ModelFinder/ProtTest.

      • Under Test of Phylogeny, select Bootstrap method and set the Number of Bootstrap Replications (e.g., 1000).

      • Click Compute.

5. Tree Visualization and Annotation:

  • Objective: To visualize the constructed phylogenetic tree and add annotations for better interpretation.

  • Procedure:

    • Use a tree visualization tool such as iTOL (Interactive Tree Of Life) or FigTree .[15][16][17][18]

    • These tools allow you to root the tree, display bootstrap support values on the branches, color clades based on different criteria (e.g., PKS type, organism), and add other annotations.

    • Export the final tree image in a high-resolution format (e.g., SVG, PDF) for publication or presentation.

Visualizing the Phylogenetic Workflow

To better illustrate the logical flow of the phylogenetic analysis process, the following diagram was generated using Graphviz (DOT language).

phylogenetic_workflow cluster_data_prep Data Preparation cluster_analysis Phylogenetic Analysis cluster_visualization Visualization & Interpretation cluster_output Output seq_retrieval Sequence Retrieval (e.g., NCBI) domain_id Domain Identification (e.g., antiSMASH, SBSPKS) seq_retrieval->domain_id seq_extraction KS Domain Extraction (FASTA format) domain_id->seq_extraction msa Multiple Sequence Alignment (e.g., MUSCLE) seq_extraction->msa model_select Substitution Model Selection (e.g., ModelFinder) msa->model_select tree_build Tree Construction (e.g., RAxML, MEGA) model_select->tree_build tree_viz Tree Visualization & Annotation (e.g., iTOL, FigTree) tree_build->tree_viz final_tree Annotated Phylogenetic Tree tree_viz->final_tree

Phylogenetic analysis workflow for PKS domains.

Conclusion

The phylogenetic analysis of polyketide synthase domains is a powerful approach for understanding the evolution and functional diversity of these important enzymes. By selecting the appropriate bioinformatics tools and following a rigorous analytical protocol, researchers can gain valuable insights that can guide natural product discovery and engineering efforts. This guide provides a framework for conducting such analyses, empowering scientists to navigate the complexities of the PKS world and unlock its full potential.

References

A Comparative Guide to 6-Deoxyerythronolide B and Other Erythromycin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-deoxyerythronolide B (6-dEB) with other key precursors in the erythromycin (B1671065) biosynthesis pathway. By examining their production titers, the efficiency of their enzymatic conversions, and the methodologies used for their analysis, this document aims to offer an objective resource for researchers working on the optimization of erythromycin production and the development of novel macrolide antibiotics.

The Erythromycin Biosynthesis Pathway: A Stepwise Assembly

Erythromycin A, a clinically significant macrolide antibiotic, is synthesized by the soil bacterium Saccharopolyspora erythraea through a complex biosynthetic pathway. The process begins with the formation of the macrolactone core, this compound (6-dEB), by a large multienzyme complex called this compound synthase (DEBS).[1] Subsequently, a series of post-PKS (polyketide synthase) modifications, including hydroxylation and glycosylation, convert 6-dEB into the final active compound.[2]

The key precursors and intermediates in this pathway following the synthesis of 6-dEB are:

  • Erythronolide B (EB): Formed by the C6-hydroxylation of 6-dEB.

  • 3-O-α-Mycarosylerythronolide B (MEB): Generated by the glycosylation of EB.

  • Erythromycin D: The first precursor containing both deoxysugars.

  • Erythromycin C and B: Intermediates leading to the final product.

  • Erythromycin A: The final, most active form of the antibiotic.

This guide focuses on the comparative aspects of 6-dEB and its immediate downstream products, which are critical for the overall yield and efficiency of erythromycin A production.

Comparative Analysis of Precursor Production

The production of erythromycin precursors can be achieved in the native producer, Saccharopolyspora erythraea, or in heterologous hosts such as Escherichia coli. The choice of production system significantly impacts the achievable titers.

Table 1: Comparison of Production Titers of Erythromycin Precursors

PrecursorHost OrganismProduction Titer (mg/L)Reference
This compound (6-dEB) Escherichia coli (engineered)> 160[3]
Escherichia coli (engineered)210[4]
Escherichia coli (engineered)0.81[5]
Bacillus subtilis (engineered)Not specified, but lower than E. coli[6]
Erythronolide B (EB) Escherichia coli (engineered)180[7]
Erythromycin C Escherichia coli (engineered, from EB)0.4[7]
Erythromycin D Escherichia coli (engineered, from EB)0.5[7]
Erythromycin A (Final Product) Saccharopolyspora erythraea (engineered)1125.66[2]

Enzymatic Conversion Efficiency: The Role of Tailoring Enzymes

The conversion of 6-dEB to downstream precursors is catalyzed by a series of "tailoring" enzymes. The efficiency of these enzymes is a critical determinant of the overall erythromycin yield.

Table 2: Key Enzymes in the Early Erythromycin Biosynthesis Pathway and their Kinetic Properties

EnzymeReaction CatalyzedSubstrateProductKinetic ParametersReference
P450eryF (CYP107A1) C6-HydroxylationThis compoundErythronolide BTurnover number: 53 min⁻¹[8]
EryK (CYP107A1) C12-HydroxylationErythromycin DErythromycin C1200-1900-fold preference for Erythromycin D over Erythromycin B[9]
EryG 3"-O-MethylationErythromycin C / Erythromycin DErythromycin A / Erythromycin BCatalyzes methylation of both substrates[10][11]

The high substrate specificity of EryK for Erythromycin D highlights a potential bottleneck in the pathway, where the less preferred substrate, Erythromycin B, might accumulate as a shunt metabolite.[9]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of erythromycin precursors.

Fermentation Protocol for Saccharopolyspora erythraea

A typical fermentation process for erythromycin production involves a multi-stage cultivation.[12]

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., containing glucose, corn starch, yeast extract, and whole-milk powder) with spores or a vegetative culture of S. erythraea.[13][14]

    • Incubate at 28-34°C for 48-72 hours with shaking (e.g., 250 rpm).[13][14][15]

  • Production Fermentation:

    • Inoculate the production medium (e.g., containing cornstarch, soybean flour, dextrin, and (NH₄)₂SO₄) with the seed culture.[13][14]

    • Incubate at 28-34°C for 7 days with shaking.[13][14]

    • The pH is typically maintained around 7.0-7.2.[13][14]

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of erythromycin and its precursors in fermentation broths and biological samples.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or ammonium (B1175870) acetate, is typically employed.[5]

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification of each analyte.

Visualizing the Pathway and Workflow

Erythromycin Biosynthesis Pathway

Caption: The biosynthetic pathway of erythromycin A from this compound.

General Experimental Workflow

Experimental_Workflow start Strain Cultivation (S. erythraea or E. coli) fermentation Fermentation start->fermentation sampling Sample Collection fermentation->sampling extraction Extraction of Precursors sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing and Quantification analysis->quantification end Comparative Analysis quantification->end

References

A Researcher's Guide to In Vitro Activity Assays for Engineered Polyketide Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately measure the activity of engineered polyketide synthases (PKSs) is paramount. This guide provides a comparative overview of key in vitro assays, complete with experimental protocols and data presentation, to aid in the selection of the most appropriate method for your research needs.

Engineered polyketide synthases hold immense promise for the production of novel therapeutics and high-value chemicals. However, the complexity of these multi-domain enzymes necessitates robust and informative assays to verify their function, troubleshoot non-productive pathways, and quantify their catalytic efficiency. This guide delves into three distinct and widely used in vitro methods for assessing the activity of engineered PKSs: End-Point Product Analysis by LC-MS, Real-Time Intermediate Analysis using the Phosphopantetheinyl (PPant) Ejection Assay, and a Continuous Spectrophotometric Assay for PKSs containing reductase domains.

Comparison of In Vitro PKS Activity Assays

The choice of assay is contingent on the specific research question. For confirmation of final product formation and quantification of yield, end-point analysis is the standard. To diagnose issues within the PKS assembly line, intermediate analysis is invaluable. For continuous monitoring of reductase activity, the spectrophotometric assay is a powerful tool.

Assay Type Principle Advantages Limitations Typical Data Output
End-Point Product Analysis (LC-MS) Enzymatic reaction is run to completion, followed by extraction and identification/quantification of the final polyketide product using Liquid Chromatography-Mass Spectrometry.- Directly confirms the synthesis of the desired final product.- Allows for accurate quantification with appropriate standards.- High sensitivity and specificity.- Provides no information on where the assembly line may have stalled if the product is not detected.- Can be time-consuming due to the need for extraction and chromatographic separation.- Product mass spectrum and retention time.- Product yield (e.g., mg/L) when using a standard curve.[1]
Intermediate Analysis (PPant Ejection Assay) Mass spectrometry-based technique that monitors intermediates covalently attached to the acyl carrier protein (ACP) domain. Tandem MS/MS induces the "ejection" of the phosphopantetheinyl arm with the attached intermediate for mass analysis.[2][3]- Powerful for "debugging" engineered PKSs by identifying stalled intermediates.[4]- Provides direct evidence of the function of individual modules.- Does not require the final product to be released.- Requires specialized mass spectrometry capabilities (tandem MS).- Does not directly quantify the final product yield.- Interpretation of spectra can be complex.- Mass of ejected PPant-intermediate adducts, confirming chain elongation steps.
Continuous Spectrophotometric Assay (NADPH Depletion) For PKS modules containing ketoreductase (KR) or enoylreductase (ER) domains, this assay continuously monitors the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of the polyketide intermediate.[5]- Allows for real-time kinetic analysis (e.g., determination of kcat and Km).- High-throughput and amenable to plate-reader formats.- Relatively simple and does not require product extraction.- Only applicable to PKSs with active reductase domains.- Indirect measurement of overall PKS activity.- Can be affected by non-specific NADPH oxidase activity.- Rate of NADPH consumption (ΔAbs340/min).- Michaelis-Menten kinetic parameters.

Quantitative Data Summary

The following table presents representative quantitative data that can be obtained from in vitro PKS assays. The turnover rate of the fully reconstituted 6-deoxyerythronolide B synthase (DEBS) is a well-characterized example.[6]

Engineered PKS Assay Type Parameter Value Reference
This compound Synthase (DEBS)End-Point Product AnalysisTurnover Rate (kcat)1.1 min⁻¹[6]
Trimodular DEBS derivativeEnd-Point Product AnalysisTurnover Rate (kcat)2.5 min⁻¹[6]
Bimodular DEBS derivativeEnd-Point Product AnalysisTurnover Rate (kcat)21 min⁻¹[6]
Venemycin PKSEnd-Point Product AnalysisApparent KdVaries with enzyme concentration[7]
Engineered PKS with KR domainNADPH Depletion AssayKm for NADPHCan be determined[5]

Experimental Protocols

End-Point Product Analysis via LC-MS

Objective: To detect and quantify the final polyketide product of an in vitro PKS reaction.

Methodology:

  • Reaction Assembly:

    • In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 100 µL reaction includes:

      • Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

      • Purified PKS enzymes (concentrations to be optimized, typically in the low µM range)

      • Starter unit (e.g., 500 µM propionyl-CoA)

      • Extender unit (e.g., 1 mM methylmalonyl-CoA)

      • Reducing agent (e.g., 2 mM NADPH)

      • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)

    • For some systems, an in situ regeneration system for malonyl-CoA (e.g., malonate, ATP, and malonyl-CoA synthetase) can be used.[4]

  • Incubation:

    • Incubate the reaction at the optimal temperature for the PKS (e.g., 25-30°C) for a set period (e.g., 2-4 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of a solvent like ethyl acetate.

    • Vortex vigorously for 1 minute to extract the polyketide products into the organic layer.

    • Centrifuge to separate the phases.

  • Sample Preparation for LC-MS:

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Re-dissolve the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

  • LC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., C18) coupled to a mass spectrometer.

    • Elute the products using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid.

    • Monitor for the expected mass-to-charge ratio (m/z) of the target polyketide product.

Intermediate Analysis via PPant Ejection Assay

Objective: To identify intermediates covalently bound to the ACP domains of a PKS, particularly for troubleshooting stalled reactions.

Methodology:

  • Reaction Assembly and Incubation:

    • Assemble and incubate the in vitro PKS reaction as described for the end-point analysis. The reaction time can be varied to capture intermediates at different stages.

    • Crucially, this assay is performed in the absence of a thioesterase (TE) domain, or with a TE-less mutant, to trap the intermediates on the ACP.

  • Sample Preparation for MS:

    • The reaction can be directly analyzed, or the PKS protein can be purified from the reaction mixture (e.g., using a desalting column) to remove small molecules.

    • The sample is then prepared for direct infusion or LC-MS analysis.

  • Mass Spectrometry Analysis:

    • The sample is introduced into an electrospray ionization (ESI) mass spectrometer capable of tandem MS (MS/MS).

    • In the first stage of mass analysis (MS1), the intact PKS protein with its covalently attached intermediates is detected.

    • A specific ion corresponding to the holo-PKS (or a specific module) is selected for fragmentation (MS/MS).

    • During collision-induced dissociation (CID), the phosphopantetheinyl (PPant) arm is ejected from the ACP, carrying the attached polyketide intermediate.[2]

    • The mass of this ejected ion is then analyzed, allowing for the precise determination of the mass of the intermediate.

Continuous Spectrophotometric Assay (NADPH Depletion)

Objective: To measure the kinetic activity of ketoreductase or enoylreductase domains within a PKS module in real-time.

Methodology:

  • Reaction Assembly:

    • In a quartz cuvette or a UV-transparent microplate, assemble the reaction mixture:

      • Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

      • Purified PKS module containing the KR or ER domain.

      • The appropriate polyketide intermediate substrate for the reductase domain (this may need to be synthesized or generated in a preceding enzymatic step).

      • NADPH (concentration to be varied for kinetic analysis, typically starting around 200 µM).

  • Spectrophotometric Measurement:

    • Place the cuvette or plate in a spectrophotometer or plate reader set to measure absorbance at 340 nm.

    • Initiate the reaction by adding the PKS enzyme or the substrate.

    • Monitor the decrease in absorbance at 340 nm over time. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of either the substrate or NADPH.

    • Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizing PKS Assay Workflows

The following diagrams illustrate the general workflows for the described assays and a decision-making process for selecting the appropriate assay.

PKS_Assay_Workflow cluster_0 In Vitro PKS Reaction cluster_1 Assay Type 1: End-Point Analysis cluster_2 Assay Type 2: Intermediate Analysis cluster_3 Assay Type 3: NADPH Depletion PKS Purified PKS Enzymes Reaction Incubation PKS->Reaction Substrates Starter & Extender CoAs Substrates->Reaction Cofactors NADPH Cofactors->Reaction Quench Quench & Extract (e.g., Ethyl Acetate) Reaction->Quench MS Direct Infusion ESI-MS/MS Reaction->MS Spec Spectrophotometer (340 nm) Reaction->Spec LCMS LC-MS Analysis Quench->LCMS Product Final Product ID & Quantification LCMS->Product PPant PPant Ejection & Intermediate Mass Detection MS->PPant Kinetics Real-time ΔAbs/min & Kinetic Analysis Spec->Kinetics Assay_Selection_Guide Start What is the primary research question? Q1 Is the final product being produced? Start->Q1 Q2 Why is the product not being produced? Start->Q2 Q3 What are the kinetics of a reductase domain? Start->Q3 Q1->Q2 No A1 Use End-Point LC-MS Analysis Q1->A1 Yes A2 Use PPant Ejection Assay to identify stalled intermediates Q2->A2 A3 Use Continuous NADPH Depletion Assay Q3->A3

References

Unlocking Novel Polyketides: A Comparative Guide to the Validation of Hybrid Polyketide Synthase Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational engineering of polyketide synthases (PKSs) offers a tantalizing route to novel therapeutics. This guide provides a comparative analysis of wild-type versus hybrid PKS function, focusing on product analysis as the ultimate validation. We present key experimental data, detailed protocols for product characterization, and visual workflows to illuminate the pathway from conceptual hybrid design to confirmed novel product generation.

The modular nature of Type I PKSs, acting as enzymatic assembly lines, invites combinatorial engineering to create "unnatural" natural products. By swapping modules or domains between different PKS clusters, researchers can theoretically generate a vast array of new chemical entities. However, the success of these engineered hybrid PKSs is not guaranteed, with challenges such as reduced enzyme activity and incorrect folding often leading to diminished or abolished product formation. Therefore, rigorous product analysis is paramount to validate the function of any engineered hybrid PKS.

Performance Comparison: Wild-Type vs. Hybrid PKS

A compelling case study for the validation of hybrid PKS function is the well-characterized pikromycin (B1677795) (Pik) PKS from Streptomyces venezuelae. Researchers have successfully swapped modules from other macrolide synthases into the Pik assembly line, resulting in the production of novel pikromycin analogs. Below is a summary of quantitative data comparing the product yields of the native Pik PKS and several engineered hybrid versions.

PKS SystemProduct(s)Host OrganismTiter (mg/L)Reference
Refactored Wild-Type Pikromycin SynthaseNarbonolideE. coli85[1]
Refactored Wild-Type Pik + Desosamine Biosynthesis & Transfer + PikAVNarbomycinE. coli37[1]
Hybrid Pik PKS (Pik Module 2 replaced with Tylosin Module 2)12-epi-narbonolide derivativeS. venezuelae0.15[2]
Hybrid Pik PKS (Pik Module 6 replaced with Erythromycin Module 6)PikromycinS. venezuelaeQualitatively confirmed[3]

This data clearly illustrates that while hybrid PKS systems can be functional, their productivity is often significantly lower than the wild-type synthase. However, the generation of a novel product, even at a low titer, is a successful validation of the hybrid's function. Further metabolic engineering efforts can then be focused on improving these initial yields.

Experimental Protocols

The validation of a hybrid PKS hinges on the rigorous identification and quantification of its products. The following are detailed methodologies for the key experiments involved in this process.

Fermentation and Product Extraction
  • Culture Conditions: The engineered microbial strain (e.g., E. coli or Streptomyces) is cultured in a suitable fermentation medium at an optimal temperature (e.g., 28-30°C) and shaking speed (e.g., 250 rpm) for a defined period (e.g., 2-7 days) to allow for product biosynthesis.[2]

  • Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The supernatant is typically extracted with an organic solvent such as ethyl acetate. The mycelial pellet can also be extracted to recover any intracellular products. The organic extracts are then combined, dried, and concentrated in vacuo.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the primary tool for detecting and quantifying polyketide products.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water (often containing 0.1% formic acid and/or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is employed to separate the components of the extract.[4]

    • Flow Rate: A typical flow rate is 0.4 ml/min.[4]

    • Run Time: The gradient elution is run for a sufficient time (e.g., 10 minutes or more) to achieve good separation.[4]

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polyketides and is typically operated in both positive (ESI+) and negative (ESI-) ion modes to ensure detection of a wide range of compounds.[4]

    • Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to determine the accurate mass of the parent ion, allowing for the prediction of its elemental composition.[5]

    • Tandem MS (MS/MS): To confirm the structure, the parent ion of interest is fragmented, and the resulting fragmentation pattern is analyzed. This can be compared to known compounds or used to piece together the structure of a novel polyketide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

For novel compounds, NMR spectroscopy is essential for unambiguous structure determination.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • NMR Experiments: A standard set of 1D and 2D NMR experiments are performed:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the relative stereochemistry.[6]

  • Data Analysis: The collective data from these experiments allows for the complete assignment of the chemical structure of the new polyketide.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate key aspects of hybrid PKS validation.

Hybrid_PKS_Biosynthesis cluster_pik Pikromycin PKS (Wild-Type) cluster_hybrid Hybrid PKS (Pik Module 2 replaced) Pik_Start Loading Module KS AT KR ACP Pik_Mod2 Module 2 KS AT KR ACP Pik_Start->Pik_Mod2 Pik_Mod3 Module 3 KS AT DH KR ACP Pik_Mod2->Pik_Mod3 Pik_Mod4 Module 4 KS AT KR ACP Pik_Mod3->Pik_Mod4 Pik_Mod5 Module 5 KS AT DH KR ACP Pik_Mod4->Pik_Mod5 Pik_Mod6 Module 6 KS AT KR ACP Pik_Mod5->Pik_Mod6 Pik_TE TE Pik_Mod6->Pik_TE Pik_Product Narbonolide Pik_TE->Pik_Product Hybrid_Start Loading Module KS AT KR ACP Tyl_Mod2 Tylosin Module 2 KS AT KR ACP Hybrid_Start->Tyl_Mod2 Hybrid_Mod3 Module 3 KS AT DH KR ACP Tyl_Mod2->Hybrid_Mod3 Hybrid_Mod4 Module 4 KS AT KR ACP Hybrid_Mod3->Hybrid_Mod4 Hybrid_Mod5 Module 5 KS AT DH KR ACP Hybrid_Mod4->Hybrid_Mod5 Hybrid_Mod6 Module 6 KS AT KR ACP Hybrid_Mod5->Hybrid_Mod6 Hybrid_TE TE Hybrid_Mod6->Hybrid_TE Hybrid_Product 12-epi-narbonolide derivative Hybrid_TE->Hybrid_Product

Caption: Biosynthetic pathway of the wild-type Pikromycin PKS versus a hybrid PKS.

Experimental_Workflow Start Design of Hybrid PKS Construct Cloning Gene Synthesis & Cloning into Expression Vector Start->Cloning Transformation Transformation into Host Organism Cloning->Transformation Fermentation Fermentation and Product Biosynthesis Transformation->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction LCMS_Analysis LC-MS/MS Analysis for Product Detection & Quantification Extraction->LCMS_Analysis Purification Purification of Novel Product LCMS_Analysis->Purification Validation Validated Hybrid PKS Function LCMS_Analysis->Validation If product is known NMR_Analysis NMR Spectroscopy for Structure Elucidation Purification->NMR_Analysis NMR_Analysis->Validation

Caption: Experimental workflow for the validation of hybrid PKS function.

Logical_Validation Hybrid_PKS Engineered Hybrid PKS Expressed in Host LCMS_Data LC-MS Data Acquisition Hybrid_PKS->LCMS_Data Expected_Mass Expected Mass of Novel Product Detected? LCMS_Data->Expected_Mass Yes_Mass Yes Expected_Mass->Yes_Mass No_Mass No Expected_Mass->No_Mass MSMS_Frag MS/MS Fragmentation Consistent with Predicted Structure? Yes_Mass->MSMS_Frag Not_Validated Function Not Validated / Re-engineer No_Mass->Not_Validated Yes_Frag Yes MSMS_Frag->Yes_Frag No_Frag No MSMS_Frag->No_Frag NMR_Confirm NMR Confirms Structure Yes_Frag->NMR_Confirm No_Frag->Not_Validated Validated Function Validated NMR_Confirm->Validated

Caption: Logical flow for the validation of a hybrid PKS product.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-deoxyerythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-deoxyerythronolide B, a key intermediate in the synthesis of macrolide antibiotics. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or a closely related compound, such as Erythromycin. In the absence of a specific SDS, the compound should be handled with standard laboratory precautions for hazardous chemical waste.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4]

Key Safety Measures:

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[3][4]

  • Spill Management: In the event of a spill, cover drains and collect the material using appropriate absorbent pads. The collected waste and cleaning materials must also be disposed of as hazardous waste.[5]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][4] If eye contact occurs, rinse cautiously with water for several minutes.[3][4] If swallowed, rinse the mouth and seek immediate medical attention.[3]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed in a systematic manner to ensure the safety of laboratory personnel and the environment. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6][7][8]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and consumables (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous chemical waste.[1]

    • Segregate this waste from other chemical waste streams to prevent dangerous reactions.[6][9][10] Specifically, avoid mixing it with incompatible materials such as strong acids, bases, or oxidizing agents unless it is part of an approved neutralization protocol.[1]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[9][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[7][12]

    • The container must be clearly labeled with the words "Hazardous Waste."[7][13]

    • The label must also include the full chemical name, "this compound," and list any other components in the waste, such as solvents, with their approximate concentrations.[1][6][7] Do not use abbreviations or chemical formulas.[6][7]

    • Keep the container securely closed at all times, except when adding waste.[2][11][12]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][12] This area should be under the direct control of laboratory personnel and situated at or near the point of waste generation.[13]

    • The storage area must have secondary containment, such as a spill tray, to capture any potential leaks.[1][11]

    • Be mindful of the quantity and time limits for waste accumulation as stipulated by institutional and regulatory guidelines.[11][12]

  • Disposal of Empty Containers:

    • A container that held this compound is considered empty only after all contents have been removed through standard practices.[5]

    • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[1][5]

    • After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.[2][10][12]

    • Provide them with a complete list of the chemical waste, including the full chemical names and quantities.[7]

    • The final disposal method, often incineration at a licensed facility, will be determined by the disposal company in accordance with federal, state, and local regulations.[1][13][14]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not fill liquid waste containers more than 80% full to allow for expansion.[6]
Satellite Accumulation Area (SAA) Quantity Limit A maximum of 55 gallons of a single hazardous waste stream may be accumulated.[11][12]
Acute Hazardous Waste (P-listed) SAA Quantity Limit A maximum of one quart of liquid or one kilogram of solid acutely toxic waste may be accumulated.[12]
Waste Accumulation Time Limit Hazardous waste must be collected within 90 days of the start of accumulation.[11]
Container Rinsing for Non-Hazardous Disposal Containers must be triple-rinsed with a suitable solvent.[5]
Residue in "Empty" Container A container is considered empty if it holds less than 3% of its original volume.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation & Collection cluster_storage Storage cluster_decision Disposal Decision cluster_empty_container Empty Container Management A Generation of This compound Waste B Collect in a labeled, compatible, and sealed hazardous waste container. A->B H Is the original container empty? A->H C Segregate from incompatible waste streams. B->C D Store in a designated Satellite Accumulation Area (SAA) with secondary containment. C->D E Is the container full or has it reached the accumulation time limit? D->E F Contact EHS or licensed waste disposal vendor for pickup. E->F Yes G Final Disposal (e.g., Incineration) F->G H->B I Triple-rinse with appropriate solvent. H->I Yes J Collect rinsate as hazardous waste. I->J K Deface label and dispose of container as non-hazardous waste. I->K J->B

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-deoxyerythronolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-deoxyerythronolide B. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Core Safety Directive: this compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. All personnel must be thoroughly trained in the procedures outlined below before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles and skin contact[1]. Therefore, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact and absorption. Powder-free gloves minimize the risk of powder contamination[1][2]. Thicker gloves generally offer better protection[1].
Body Protection Disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene.Protects skin and personal clothing from contamination. Laboratory coats made of absorbent materials are not suitable[2].
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.Protects against eye irritation from dust or splashes. Eyeglasses alone are not sufficient[3].
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment system (e.g., weighing).Minimizes the inhalation of airborne particles[1]. Surgical masks offer little to no protection from chemical dusts[1].
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the tracking of hazardous materials to other areas[1][3].
Operational Plan: From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents[4].

2. Weighing the Compound:

  • Critical Control Point: Weighing of powdered this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to control dust.

  • Don appropriate PPE as detailed in the table above.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual dust. Do not dry sweep.

3. Dissolving the Compound:

  • Perform all dissolutions within a chemical fume hood.

  • Add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

  • Keep the container covered as much as possible during the dissolution process.

4. Experimental Use:

  • All procedures involving this compound or its solutions must be carried out in a designated area within a chemical fume hood.

  • Avoid generating aerosols.

Emergency Procedures: Preparedness is Key
Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes[4][5].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[4][5]. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.
Spill Evacuate the area. For small spills, carefully cover with an absorbent, non-combustible material. For larger spills, follow institutional emergency procedures. Prevent the spill from entering drains.
Disposal Plan: Environmental Responsibility

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other solid materials must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound in Ventilated Enclosure b->c Proceed to handling d Dissolve in Solvent c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment complete g Segregate Hazardous Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i End of procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deoxyerythronolide B
Reactant of Route 2
6-deoxyerythronolide B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。